6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Properties
IUPAC Name |
6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFLHOSBGDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670661 | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-34-1 | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (CAS No. 1198475-34-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold, forming the basis of numerous therapeutic agents, including kinase inhibitors and antivirals.[1][4] This guide delves into the physicochemical properties, a proposed synthetic route based on established methodologies, and the anticipated biological activity and mechanism of action of this specific chloro-substituted derivative. The potential applications of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one in drug discovery and scientific research are also explored, providing a valuable resource for professionals in the field.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a cornerstone in modern drug discovery, recognized for its versatile pharmacophoric features. This unique fused-ring structure is an integral component of several clinically evaluated and approved drugs.[1][4] Notably, it is the core of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1] Furthermore, this scaffold is prevalent in the design of targeted cancer therapies, particularly as inhibitors of various protein kinases that are often dysregulated in malignant cells.[4]
The versatility of the pyrrolo[2,1-f][1][2][3]triazine core allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 6-position and an oxo group at the 4-position, as in the case of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, is anticipated to modulate its biological activity, potentially enhancing its potency or selectivity towards specific molecular targets.
Physicochemical Properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
| Property | Value | Source |
| CAS Number | 1198475-34-1 | Internal Database |
| Molecular Formula | C₆H₄ClN₃O | Internal Database |
| Molecular Weight | 169.57 g/mol | Internal Database |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |
Synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one: A Proposed Pathway
Proposed Synthetic Scheme:
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-chloropyrrolo[2,1-f]triazin-4(3H)-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic compound of significant interest to the scientific and drug development communities. We delve into its core molecular properties, outline synthetic strategies with mechanistic insights, and explore its role as a privileged scaffold in modern medicinal chemistry. The guide details its application in the development of targeted therapies, particularly kinase inhibitors, and provides validated protocols for its analysis and quality control. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
Core Molecular Profile
6-chloropyrrolo[2,1-f]triazin-4(3H)-one is a fused heterocyclic compound featuring a pyrrole ring fused to a 1,2,4-triazine ring. This unique bridgehead nitrogen heterocycle belongs to the pyrrolotriazinone class of molecules, which has garnered significant attention as a "privileged scaffold" in drug discovery.[1][2] The structural rigidity and specific arrangement of hydrogen bond donors and acceptors make the pyrrolotriazine core an excellent bioisostere for the naturally occurring purine nucleus, allowing it to form key interactions with a wide range of biological targets.[2]
The presence of a chlorine atom at the 6-position provides a crucial handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its derivatives have shown potent activity against various therapeutic targets, underscoring the importance of this core structure.[3][4]
Table 1: Physicochemical Properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃O | [5][6] |
| Molecular Weight | 169.57 g/mol | [5] |
| CAS Number | 1198475-34-1 | [6] |
| Canonical SMILES | C1=C2C(=O)N=CNN2C=C1Cl | [6] |
| InChI Key | JGCFLHOSBGDGHT-UHFFFAOYSA-N | [6] |
| IUPAC Name | 6-chloro-3H-pyrrolo[2,1-f][1][5][6]triazin-4-one | [5] |
| Appearance | (Predicted) White to off-white solid | N/A |
Synthesis and Mechanistic Insights
The synthesis of the pyrrolo[2,1-f][1][5][6]triazin-4(3H)-one scaffold is a well-documented area of research, with several strategic approaches developed to access this key heterocyclic system.[7][8] A common and effective strategy involves the construction of the triazinone ring onto a pre-functionalized pyrrole precursor. This approach allows for late-stage diversification and is amenable to library synthesis.
One of the most practical methods involves the regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole.[3] This strategy offers advantages over older methods that often required harsh conditions, such as high temperatures and long reaction times.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
Introduction: The Significance of the Pyrrolo[2,1-f]triazinone Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a cornerstone for the development of targeted therapeutics. This scaffold is integral to several kinase inhibitors and nucleoside drugs, including the antiviral remdesivir, which has demonstrated broad-spectrum activity.[4][5] The derivatization of this core, such as through halogenation, offers a powerful tool to modulate physiochemical properties and biological activity. This guide provides an in-depth, multi-technique workflow for the definitive structure elucidation of a key derivative, 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, a process critical for advancing drug discovery programs and ensuring regulatory compliance.
The pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one substructure, in particular, has been explored for its potential as a tankyrase inhibitor, a melanin-concentrating hormone receptor (MCH)-R1 antagonist, and a phosphoinositide 3-kinase (PI3K) inhibitor. The introduction of a chlorine atom at the 6-position is anticipated to influence the molecule's electronic distribution and steric profile, potentially enhancing its interaction with biological targets. Therefore, unambiguous confirmation of its structure is paramount.
This document outlines a systematic approach, combining mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, to provide an unassailable structural proof. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible process.
The Analytical Challenge: A Systematic Approach
The structure elucidation of a novel or sparsely documented compound like 6-chloropyrrolo[2,1-f]triazin-4(3H)-one requires a multi-faceted analytical strategy. The core challenge lies in not only confirming the elemental composition and molecular weight but also in precisely mapping the connectivity of every atom and confirming the isomeric form. The proposed structure, with its fused heterocyclic rings and specific substituent placement, necessitates a combination of techniques that provide complementary information.
The workflow presented here follows a logical progression from foundational data to high-resolution structural details.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the molecular formula. For a compound containing chlorine, the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an immediate and powerful validation point.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding A+2 peak. Compare the measured accurate mass to the theoretical mass for the proposed formula C₆H₅ClN₃O⁺. The presence of the chlorine isotope pattern is a critical confirmation.
Expected Data & Interpretation:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₄ClN₃O | Based on the proposed synthetic route. |
| Exact Mass [M] | 169.00699 | Calculated for C₆H₄³⁵ClN₃O. |
| Measured [M+H]⁺ | ~170.01482 | The measured accurate mass should be within 5 ppm of the theoretical value. |
| Isotopic Pattern | A prominent [M+H+2]⁺ peak at ~m/z 172.01187, with approximately one-third the intensity of the [M+H]⁺ peak. | This is the characteristic signature of a molecule containing one chlorine atom. |
The observation of a molecular ion cluster with the correct accurate mass and the tell-tale 3:1 isotopic ratio for chlorine provides very strong evidence for the proposed elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, we expect to see characteristic absorption bands for the amide (lactam) functional group, as well as vibrations corresponding to the aromatic rings and the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Expected Vibration | Significance for Structure Confirmation |
| ~3200 cm⁻¹ | N-H stretch | Indicates the presence of the secondary amide (lactam) proton. |
| ~1680 cm⁻¹ | C=O stretch (amide) | Strong, sharp absorption confirming the lactam carbonyl group. Its position suggests a conjugated, cyclic amide. |
| 1600-1450 cm⁻¹ | C=C and C=N stretches | Aromatic and heteroaromatic ring vibrations. |
| ~750 cm⁻¹ | C-Cl stretch | Provides evidence for the presence of the chloro-substituent. |
The presence of both N-H and C=O stretches is crucial evidence for the triazin-4(3H)-one ring system.
Part 2: High-Resolution Structural Detail - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often beneficial for compounds with amide protons, as it slows down exchange and allows for their observation.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~11.5 | Broad Singlet | 1H | H-3 (N-H) | Amide protons in heterocyclic systems are typically deshielded and appear at a high chemical shift. |
| ~7.8 | Singlet | 1H | H-2 | This proton is on the triazine ring, adjacent to two nitrogen atoms, leading to significant deshielding. |
| ~7.0 | Singlet | 1H | H-7 | Olefinic proton on the pyrrole ring, adjacent to the bridgehead nitrogen. |
| ~6.8 | Singlet | 1H | H-5 | Olefinic proton on the pyrrole ring, adjacent to the chlorine-bearing carbon. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~155 | C-4 (C=O) | Amide carbonyl carbons are highly deshielded. |
| ~145 | C-2 | Carbon in the triazine ring, bonded to two nitrogens. |
| ~130 | C-7a | Bridgehead carbon of the pyrrole ring. |
| ~120 | C-6 | Carbon bearing the chlorine atom; deshielded by the electronegative substituent. |
| ~115 | C-7 | Pyrrole ring carbon. |
| ~110 | C-5 | Pyrrole ring carbon. |
These predicted spectra provide a foundational map of the molecule's carbon and proton framework.
2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. These experiments are non-negotiable for definitive proof of structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular skeleton.
Interpretation of Key 2D NMR Correlations:
-
HSQC Analysis: This experiment would first confirm the direct one-bond connections: H-2 to C-2, H-5 to C-5, and H-7 to C-7. The amide proton (H-3) would show no correlation as it is attached to a nitrogen atom.
-
HMBC Analysis - Building the Framework:
-
The proton at H-2 should show correlations to the carbonyl carbon C-4 and the bridgehead carbon C-7a. This definitively places H-2 on the triazine ring adjacent to the carbonyl group.
-
The amide proton H-3 should show correlations to C-2 and C-4, confirming its position between these two carbons.
-
The pyrrole proton H-5 should show correlations to C-7 and the chlorine-bearing carbon C-6, as well as the bridgehead carbon C-7a. This is a critical correlation for placing the chlorine atom at position 6.
-
The other pyrrole proton H-7 should show correlations to C-5 and the bridgehead carbon C-7a.
-
The interlocking network of these HMBC correlations provides incontrovertible evidence, connecting all fragments and confirming the 6-chloro substitution pattern.
Conclusion: A Self-Validating Structural Proof
By systematically integrating data from HRMS, FT-IR, and a suite of NMR experiments, the structure of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one can be elucidated with the highest degree of confidence. The workflow proceeds from the elemental formula (HRMS) to the identification of key functional groups (FT-IR), and finally to the complete, unambiguous mapping of the atomic framework (1D and 2D NMR). Each piece of data cross-validates the others, creating a robust and scientifically rigorous structural proof essential for research, patent applications, and further development in the pharmaceutical industry.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(23), 2049-2068. Available at: [Link]
-
Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. Available at: [Link]
-
Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. Available at: [Link]
-
Kim, Y., Lee, J., Lee, S., & Park, S. B. (2016). Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1685–1692. Available at: [Link]
-
de la Cruz, E., & Lima, L. M. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. Available at: [Link]
-
Saito, T., Obitsu, T., Kohno, H., Sugimoto, I., Matsushita, T., Nishiyama, T., ... & Takaoka, Y. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. Available at: [Link]
-
PubChem. Pyrrolo[2,1-f][1][2][3]triazin-4-amine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | C10H8ClN5 | CID 118022662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
6-chloropyrrolo[2,1-f]triazin-4(3H)-one physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into its synthesis, characterization, and potential applications.
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused heterocyclic system is a key structural component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.[4] The unique arrangement of nitrogen atoms within the bicyclic structure allows for diverse molecular interactions, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown promise as inhibitors of various kinases, antagonists for receptors, and as antiviral agents, highlighting the broad therapeutic potential of this chemical class.[1][4]
Physicochemical Properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
6-chloropyrrolo[2,1-f]triazin-4(3H)-one is a specific derivative of the pyrrolotriazine family. A comprehensive understanding of its physical and chemical properties is fundamental for its application in research and development.
Table 1: Physical and Chemical Properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
| Property | Value | Source |
| CAS Number | 1198475-34-1 | [5] |
| Molecular Formula | C₆H₄ClN₃O | [5] |
| Molecular Weight | 169.57 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid (for a related compound) | |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Not explicitly reported. | |
| Storage | Store in a cool, dry, ventilated area. | [6] |
Synthesis and Characterization
The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyrrole precursors.[1][3]
General Synthetic Approach
A common strategy for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones involves the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles or the rearrangement of pyrrolooxadiazines.[3][7] These methods offer a versatile platform for the introduction of various substituents onto the core scaffold.
A plausible synthetic pathway for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one could involve the following key steps, adapted from established protocols for related compounds:
Caption: Generalized synthetic workflow for pyrrolotriazinones.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one derivative, which could be adapted for the synthesis of the 6-chloro substituted target compound. This protocol is based on established methodologies for this class of compounds.[1][3]
Step 1: N-Amination of a Pyrrole Precursor
-
To a solution of a suitable 2-cyanopyrrole in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0-5 °C) under an inert atmosphere.[2]
-
After stirring, introduce an aminating agent (e.g., chloramine solution in MTBE) while maintaining the low temperature.[2]
-
Allow the reaction to proceed until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the resulting N-aminopyrrole intermediate, typically by crystallization or column chromatography.
Step 2: Cyclization to the Pyrrolotriazinone Core
-
Dissolve the N-aminopyrrole intermediate in a suitable solvent.
-
Add a cyclizing agent (e.g., formamidine acetate for the unsubstituted core).[2]
-
Heat the reaction mixture to facilitate the cyclization. The reaction temperature and time will depend on the specific substrates and reagents used.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the final pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product using standard techniques such as recrystallization or column chromatography.
Rationale behind experimental choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, which is necessary for the subsequent N-amination reaction. An inert atmosphere is maintained to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide. The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side reactions.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyrrole and triazine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic core, including the carbonyl carbon at a characteristic downfield shift. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the lactam functionality. C-Cl stretching vibrations may also be observable. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion cluster. |
Reactivity and Stability
The chemical reactivity of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is dictated by the functional groups present in its structure.
-
Lactam Moiety: The cyclic amide (lactam) can undergo hydrolysis under acidic or basic conditions, although it is generally stable under neutral conditions.
-
Chloro Substituent: The chlorine atom on the pyrrole ring can potentially participate in nucleophilic substitution reactions, providing a handle for further chemical modification and the synthesis of analogues.
-
Aromatic System: The fused aromatic system is relatively stable but can undergo electrophilic substitution reactions under specific conditions.
The compound should be stored in a cool, dry, and well-ventilated area to ensure its stability.[6] It is generally stable under normal conditions but should be kept away from strong oxidizing agents.[6]
Biological Activity and Therapeutic Potential
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of various therapeutic agents.
Caption: Diverse biological activities of the pyrrolotriazine scaffold.
Derivatives of this scaffold have been extensively investigated as:
-
Kinase Inhibitors: Many pyrrolotriazine derivatives have been developed as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and angiogenesis, such as VEGFR-2, FGFR-1, and ALK.[4]
-
Antiviral Agents: The pyrrolo[2,1-f][1][2][3]triazine core is a key component of the broad-spectrum antiviral drug Remdesivir.[1] Other derivatives have also shown activity against viruses such as norovirus.[8]
-
Receptor Antagonists: Certain compounds based on this scaffold have been explored as antagonists for various receptors, indicating their potential in treating a range of other diseases.[1]
While the specific biological activity of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one has not been detailed in the available literature, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate or a starting point for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-chloropyrrolo[2,1-f]triazin-4(3H)-one is a member of the medicinally important pyrrolo[2,1-f][1][2][3]triazine class of compounds. While specific experimental data for this particular derivative is limited in the public domain, this guide provides a comprehensive overview based on the known properties and reactivity of the parent scaffold and related analogues. Its synthesis is achievable through established chemical methodologies, and its structure suggests potential for further chemical modification and exploration of its biological activities. This technical guide serves as a foundational resource for scientists and researchers interested in leveraging the potential of this and related compounds in their drug discovery and development endeavors.
References
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 98(9), 100123.
-
Reddy, V. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(2), 2378–2387.
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787.
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787.
-
ResearchGate. (2016). (PDF) Synthesis of pyrrolo[2,1- f ][1][2][3]triazin-4(3 H )-ones: Rearrangement of pyrrolo[1,2- d ][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H -pyrroles. Retrieved from [Link]
-
6-Chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. (n.d.). Retrieved from a chemical supplier website.
- Syngenta. (2007). Safety Data Sheet.
- TCI Chemicals. (2010). SAFETY DATA SHEET.
-
J&K Scientific. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Retrieved from a J&K Scientific website.
-
PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7685.
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 98(9), 100123.
-
Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. (2019). Journal of Heterocyclic Chemistry, 56(3), 913-919.
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). Anticancer Agents in Medicinal Chemistry, 17(13), 1846-1853.
-
Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645.
-
Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[2,1-f]triazine
Introduction: A Scaffold of Unforeseen Potential
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—core structures that exhibit the ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of novel therapeutics. The pyrrolo[2,1-f][1][2][3]triazine nucleus stands as a testament to this concept. Initially a curiosity of heterocyclic chemistry, this unique bicyclic system, characterized by a bridgehead nitrogen atom, has evolved into a cornerstone of modern drug discovery, particularly in the realm of oncology. Its journey from academic obscurity to the core of life-saving medicines is a compelling narrative of chemical ingenuity and a deepening understanding of disease biology. This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of the pyrrolo[2,1-f]triazine scaffold, tailored for researchers, scientists, and drug development professionals.
Chapter 1: The Genesis of a Scaffold - Early Synthesis and Discovery
The story of the pyrrolo[2,1-f][1][2][3]triazine scaffold begins in the late 1970s, a period of burgeoning exploration in heterocyclic chemistry. While a single, definitive "discovery" paper is not widely cited, the foundational work on related bridgehead nitrogen heterocycles laid the groundwork for its synthesis.[4] The initial syntheses were largely academic exercises, exploring the reactivity of pyrrole and triazine precursors. However, it wasn't until the early 1990s that the scaffold's potential in medicinal chemistry began to be recognized, primarily through its incorporation into C-nucleosides as mimics of naturally occurring purines.[5]
A pivotal publication by Patil, Otter, and Klein in 1994 in the Journal of Heterocyclic Chemistry marked a significant step forward.[6] This work detailed the synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines, demonstrating the scaffold's utility as a bioisostere. The key synthetic strategy revolved around the N-amination of 2-substituted pyrroles, a foundational approach that continues to be relevant today.
Foundational Synthetic Strategy: N-Amination and Cyclization
The classical and most direct approach to the pyrrolo[2,1-f][1][2][3]triazine core involves a two-step sequence: the N-amination of a suitable pyrrole precursor followed by cyclization to form the triazine ring.
Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine [7]
Step 1: N-Amination of 2-Cyanopyrrole
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Slowly add 2-cyanopyrrole (1.0 equivalent) to the suspension, maintaining the temperature below 10 °C. Stir for 30-40 minutes at this temperature.
-
In a separate flask, prepare a solution of monochloramine (NH₂Cl) in an appropriate solvent. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions.
-
Slowly add the monochloramine solution to the sodium salt of 2-cyanopyrrole at 0-5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-amino-2-cyanopyrrole.
Step 2: Cyclization with Formamidine Acetate
-
Combine the crude 1-amino-2-cyanopyrrole with formamidine acetate (excess, e.g., 5-10 equivalents).
-
Heat the mixture at a high temperature (typically 150-165 °C) in a suitable high-boiling solvent (e.g., DMF or neat) for several hours.[7]
-
Monitor the reaction for the formation of the product.
-
After cooling, the product can often be precipitated by the addition of water or an anti-solvent.
-
Collect the solid by filtration, wash with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dry to afford 4-aminopyrrolo[2,1-f][1][2][3]triazine.
This foundational methodology, while effective, often requires harsh reaction conditions and can have limitations in terms of substrate scope and functional group tolerance. These challenges spurred the development of more refined and versatile synthetic approaches.
Chapter 2: The Evolution of Synthesis - Expanding the Chemical Space
As the medicinal chemistry community recognized the potential of the pyrrolo[2,1-f]triazine scaffold, a pressing need arose for more efficient and versatile synthetic methods to enable rapid structure-activity relationship (SAR) studies. This led to the development of several innovative strategies, significantly expanding the accessible chemical space of this privileged core.
Modern Approaches: 1,3-Dipolar Cycloaddition
A significant advancement in the synthesis of polysubstituted pyrrolo[2,1-f]triazines came with the application of 1,3-dipolar cycloaddition reactions. This strategy offers a convergent and often more flexible route to the core structure. The general approach involves the reaction of a 1,2,4-triazinium ylide with an electron-poor dipolarophile.[8]
Experimental Protocol: 1,3-Dipolar Cycloaddition for 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines [9]
-
Preparation of the N-alkyl-1,2,4-triazinium salt: To a solution of the substituted 1,2,4-triazine in an anhydrous solvent (e.g., tetrahydrofuran or dioxane), add an alkylating agent (e.g., methyl triflate or ethyl triflate) at room temperature. Stir until the reaction is complete, and isolate the resulting triazinium salt.
-
Cycloaddition: To a suspension of the N-alkyl-1,2,4-triazinium salt (1.0 equivalent) in a dry solvent (e.g., tetrahydrofuran), add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equivalents).
-
Add a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine, 1.1 equivalents) dropwise to the stirring mixture.
-
Stir the reaction at room temperature until a crystalline product precipitates.
-
Collect the product by filtration and recrystallize from a suitable solvent to obtain the purified polysubstituted pyrrolo[2,1-f]triazine.
This method allows for the introduction of diversity at multiple positions of the scaffold through the choice of the starting triazine and the dipolarophile, making it a powerful tool for library synthesis.
Strategic Synthesis of Key Substitution Patterns
The biological activity of pyrrolo[2,1-f]triazine derivatives is highly dependent on their substitution patterns. Medicinal chemists have developed specific strategies to access key substitution patterns, such as the 2,7-disubstituted derivatives, which have proven to be particularly effective as kinase inhibitors.
Workflow for the Synthesis of 2,7-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines [10]
Caption: Synthetic workflow for 2,7-disubstituted derivatives.
This approach utilizes an orthogonally reactive intermediate, allowing for the sequential and controlled introduction of substituents at the C2 and C7 positions, which is crucial for fine-tuning the pharmacological properties of the final compounds.
Chapter 3: The Rise to Prominence - Kinase Inhibition and Drug Discovery
The early 2000s witnessed an explosion in the field of kinase inhibitor research, and the pyrrolo[2,1-f]triazine scaffold rapidly emerged as a "privileged" template for targeting this important class of enzymes.[11][12] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. This has led to the discovery of numerous potent and selective kinase inhibitors, several of which have progressed to clinical use.
Targeting Kinase Signaling Pathways
Pyrrolo[2,1-f]triazine-based inhibitors have shown remarkable efficacy against a range of kinases involved in cancer cell proliferation and survival. These include Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), the ROS1 proto-oncogene, and Phosphoinositide 3-kinases (PI3K).
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
Caption: Inhibition of the Trk signaling pathway.
ROS1 Signaling Pathway
Caption: Inhibition of the ROS1 fusion protein signaling.
PI3K Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway.
Landmark Drugs: Larotrectinib and Repotrectinib
The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold is best exemplified by the development of larotrectinib and repotrectinib, two groundbreaking anticancer agents.
Larotrectinib (Vitrakvi®)
Discovered by Array BioPharma and developed by Loxo Oncology, larotrectinib is a first-in-class, highly selective inhibitor of all three Trk kinases (TrkA, TrkB, and TrkC).[13] It received landmark approval from the FDA in 2018 for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[13] This was a pivotal moment in oncology, representing a "tumor-agnostic" approval based on a specific genetic marker rather than the location of the tumor in the body.
The synthesis of larotrectinib showcases a sophisticated application of modern organic chemistry, building upon the foundational knowledge of the pyrrolo[2,1-f]triazine scaffold.[14][15]
Repotrectinib (Augtyro™)
Repotrectinib is a next-generation tyrosine kinase inhibitor designed to overcome resistance to first-generation inhibitors of ROS1 and Trk kinases. Its compact, macrocyclic structure allows it to effectively inhibit not only the wild-type kinases but also those with acquired resistance mutations, such as the solvent front mutations.[16] Repotrectinib was approved by the FDA in 2023 for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[16]
The development of repotrectinib highlights the iterative nature of drug discovery, where an understanding of resistance mechanisms drives the design of more durable and effective therapies.
| Compound | Target(s) | Key Indication(s) | IC₅₀ (nM) |
| Larotrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive solid tumors | TrkA: 5, TrkB: 6, TrkC: 11[15] |
| Repotrectinib | ROS1, TrkA, TrkB, TrkC | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | ROS1: 0.07, TrkA: 0.83, TrkB: 0.05, TrkC: 0.1[13] |
Conclusion and Future Outlook
The journey of the pyrrolo[2,1-f]triazine scaffold from a niche heterocyclic system to a privileged core in modern drug discovery is a powerful illustration of the synergy between synthetic chemistry and medicinal science. Its adaptability has allowed for the development of highly targeted and effective therapies for cancers that were once considered intractable. The story of this scaffold is far from over. As our understanding of kinase biology and resistance mechanisms continues to evolve, the pyrrolo[2,1-f]triazine core will undoubtedly serve as a starting point for the design of the next generation of targeted therapies. The ongoing exploration of new synthetic methodologies will further expand the accessible chemical space, enabling the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, the pyrrolo[2,1-f]triazine scaffold remains a beacon of opportunity, a testament to the enduring power of chemical innovation in the fight against disease.
References
-
Bridgehead nitrogen heterocycles. Synthesis of[1][2][3]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1][2][3]triazin-9-ium derivatives. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Treatment of solid tumors. Drugs of the Future. (URL: [Link])
-
Ropotrectinib. New Drug Approvals. (URL: [Link])
-
Repotrectinib Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front-Mutant ROS1-Rearranged Non-Small Cell Lung Cancer. PubMed. (URL: [Link])
-
Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors. NIH. (URL: [Link])
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. (URL: [Link])
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. (URL: [Link])
-
Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Semantic Scholar. (URL: [Link])
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. (URL: [Link])
-
Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega. (URL: [Link])
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. (URL: [Link])
-
Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bridgehead nitrogen heterocycles. Synthesis of [1,2,4]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 13. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 15. Portico [access.portico.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
The Pyrrolotriazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolotriazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] Its structural resemblance to endogenous purine nucleosides allows it to act as a bioisostere, effectively interacting with a wide array of biological targets.[2][3] This guide provides a comprehensive technical overview of the biological significance of the pyrrolotriazine core, delving into its chemical attributes, synthesis, multifaceted mechanisms of action, and extensive applications in drug discovery, with a particular focus on oncology and virology. We will explore the structure-activity relationships that govern its potency and selectivity, and present detailed experimental protocols relevant to its study.
Introduction: The Rise of a Versatile Pharmacophore
Nitrogen-containing heterocycles are fundamental components of numerous marketed drugs, prized for their ability to engage in various non-covalent interactions with biological macromolecules.[4] Among these, the pyrrolo[2,1-f][5][6][7]triazine scaffold has garnered significant attention for its unique electronic and steric properties.[8] This bicyclic structure, featuring a bridgehead nitrogen atom, provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective binding to diverse enzymatic targets.[5] Its success is exemplified by the antiviral drug remdesivir and several kinase inhibitors that have entered clinical trials, underscoring the core's profound impact on contemporary drug development.[2][9]
The Pyrrolotriazine Core: Structural Features and Synthesis
The pyrrolotriazine nucleus is an aromatic, planar system that mimics the purine bases adenine and guanine.[2][3] This bioisosterism is a key determinant of its biological activity, enabling it to function as an antimetabolite or a competitive inhibitor in various biochemical pathways.[2] The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with target proteins, a feature not always achievable with simpler monocyclic or fused carbocyclic systems.[5]
Synthetic Strategies: Building the Core
The construction of the pyrrolotriazine scaffold can be achieved through several synthetic routes, often starting from pyrrole derivatives. A common and efficient approach involves the electrophilic N-amination of a pyrrole precursor followed by cyclization.[6]
Experimental Protocol: Two-Step Synthesis of a Pyrrolotriazine Derivative [10]
Step 1: N-Amination of Pyrrole Derivative
-
To a solution of a substituted pyrrole-2-carbonitrile (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of the pyrrole.
-
Cool the reaction mixture back to 0 °C and add a solution of an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (1.1 equivalents), in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-aminopyrrole intermediate by column chromatography on silica gel.
Step 2: Cyclization to form the Pyrrolotriazine Ring
-
Dissolve the purified N-aminopyrrole (1 equivalent) in formamide or triethyl orthoformate.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) if using triethyl orthoformate.
-
Heat the reaction mixture at a high temperature (e.g., 150-180 °C) for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrolotriazine derivative.
Diagram: Synthetic Workflow for Pyrrolotriazine Core
Caption: A generalized two-step workflow for the synthesis of the pyrrolotriazine core.
Mechanism of Action: A Tale of Two Targets
The biological significance of the pyrrolotriazine core is primarily attributed to its ability to inhibit two major classes of enzymes: kinases and viral polymerases .
Kinase Inhibition: Targeting Uncontrolled Cell Growth
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The pyrrolotriazine scaffold serves as an excellent ATP-competitive inhibitor by mimicking the adenine moiety of ATP, thereby occupying the ATP-binding pocket of kinases.[2][3] This leads to the blockade of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[7]
A diverse range of kinases are targeted by pyrrolotriazine derivatives, including:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-receptor Tyrosine Kinases:
-
Janus Kinases (JAKs)[5]
-
-
Serine/Threonine Kinases:
Mechanism of Kinase Inhibition:
The pyrrolotriazine core typically forms key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. For instance, the N-1 nitrogen of the pyrrolotriazine ring can act as a hydrogen bond acceptor, interacting with the backbone amide of a conserved amino acid residue in the hinge region (e.g., Met769 in EGFR).[5] The fused ring system itself engages in hydrophobic and van der Waals interactions within the ATP-binding pocket.[4] Substituents on the pyrrolotriazine core can then be tailored to exploit specific sub-pockets, thereby enhancing potency and selectivity for a particular kinase.[5]
Diagram: Pyrrolotriazine as a Kinase Inhibitor
Caption: Interaction of a pyrrolotriazine inhibitor with a kinase active site.
Antiviral Activity: Halting Viral Replication
As structural analogues of purine bases, pyrrolotriazine nucleosides are recognized by viral polymerases as substrates.[13] Once incorporated into the growing viral RNA or DNA chain, they act as chain terminators, thereby halting viral replication.[2] This mechanism is central to the antiviral activity of remdesivir against a broad spectrum of RNA viruses, including SARS-CoV-2.[6]
Mechanism of Action of Remdesivir:
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite competes with ATP for incorporation into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp).[14] The presence of the pyrrolotriazine moiety in the incorporated nucleotide leads to delayed chain termination, effectively disrupting the replication process.[2]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the pyrrolotriazine core has led to its exploration in a wide range of therapeutic areas.
Anticancer Agents
Numerous pyrrolotriazine derivatives have demonstrated potent anticancer activity in preclinical and clinical studies.[15][16][17] The SAR for these compounds is highly dependent on the specific kinase being targeted.
| Target Kinase | Key SAR Observations | Example Compound (IC50) |
| VEGFR-2 | N-cyclopropylamides at certain positions enhance potency and selectivity.[5] | Compound 18 (11 nM)[5] |
| c-Met | Substitutions at C-5 and C-6 are critical for activity.[5] | Compound 20 (45 nM)[5] |
| ALK | 2,7-disubstituted scaffolds show potent and selective inhibition.[5] | Compound 21 (10 nM)[5] |
| JAK2 | Pyrazole substitutions can confer selectivity over other JAK isoforms.[5] | Compound 27 (Potent cellular activity)[5] |
| Aurora Kinases | Optimization of cyclopropane carboxamide terminus improves cellular activity and pharmacokinetics.[9] | Compound 17l (Demonstrated in vivo tumor growth inhibition)[9] |
Antiviral Agents
The development of pyrrolotriazine-based antiviral agents has been a major success story.[13] Remdesivir (Veklury) is a prime example, having received emergency use authorization for the treatment of COVID-19.[2][3] The C-nucleoside linkage in remdesivir, where the pyrrolotriazine base is attached to the ribose sugar via a C-C bond, contributes to its enhanced metabolic stability compared to traditional N-nucleosides.[2]
SAR studies on pyrrolotriazine nucleosides have shown that modifications at various positions of the heterocyclic base can modulate antiviral activity and cytotoxicity. For instance, the introduction of a fluorine atom at the 7-position of the pyrrolotriazine ring in an adenosine analogue resulted in good potency against Hepatitis C virus (HCV) with a favorable cytotherapeutic margin.[18]
Anti-inflammatory and Other Applications
The inhibitory activity of pyrrolotriazine derivatives against kinases such as PI3Kδ and JAKs also positions them as potential therapeutic agents for inflammatory diseases.[4][19] Additionally, pyrrolotriazinone scaffolds have been investigated as inhibitors of phosphodiesterases (PDEs), with potential applications in erectile dysfunction and central nervous system disorders.[4][12]
Future Perspectives and Conclusion
The pyrrolotriazine core continues to be a fertile ground for drug discovery. Its proven success as a privileged scaffold in both oncology and virology provides a strong foundation for the development of new and improved therapeutic agents. Future research will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring related fused heterocyclic systems to fine-tune pharmacological properties and overcome resistance mechanisms.
-
Targeted Drug Delivery: Developing prodrug strategies to enhance the delivery of pyrrolotriazine-based drugs to specific tissues or cell types, thereby improving efficacy and reducing off-target effects.[20]
-
Combination Therapies: Investigating the synergistic effects of pyrrolotriazine inhibitors with other therapeutic modalities to achieve more durable clinical responses.
References
-
Pyrrolo[2,1-f][5][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. (Source: Not specified, but content aligns with general knowledge in the field)
-
Synthetic strategies for pyrrolo[2,1-f][5][6][7]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021-01-04). [Link]
- Pyrrolotriazine inhibitors of kinases - P
-
Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. (2011-09-15). [Link]
-
Bioactive Pyrrolo[2,1-f][5][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023-11-21). [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (2021-12-06). [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PubMed. (2021-12-06). [Link]
-
Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors | Asian Journal of Chemistry. (2010-08-04). [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][6][7]triazine Derivatives - NIH. (Source: Not specified).
-
Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as - Asian Publication Corporation. (2025-11-30). [Link]
-
Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis | Organic Letters - ACS Publications. (2020-09-15). [Link]
- Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
- Two-step synthesis of pyrrolotriazine.
-
(PDF) Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer - ResearchGate. (2025-11-30). [Link]
-
Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents - PubMed. (2014-11-01). [Link]
-
Pyrrolo[2,1- f ][5][6][7]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - ResearchGate. (2025-08-09). [Link]
-
Prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides can increase anti-HCV activity and enhance nucleotide triphosphate concentrations in vitro - PubMed. (2015-02-15). [Link]
- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (Source: Not specified).
- Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - MDPI. (Source: Not specified).
-
Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Semantic Scholar. (2013-10-01). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolotriazine inhibitors of kinases - Patent 1669071 [data.epo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
- 18. Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Semantic Scholar [semanticscholar.org]
- 20. Prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides can increase anti-HCV activity and enhance nucleotide triphosphate concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Spectroscopic Landscape
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of significant therapeutic agents. Its derivatives have shown promise as inhibitors of crucial biological targets.[3][4] This guide focuses on a specific, yet under-documented, member of this family: 6-chloropyrrolo[2,1-f]triazin-4(3H)-one . As of the latest literature review, comprehensive, publicly available spectroscopic data for this compound remains elusive.
This document, therefore, takes a predictive and methodological approach. As Senior Application Scientists, we recognize that the path of drug discovery often leads to novel molecular entities for which no reference data exists. In this spirit, this guide provides a robust framework for the spectroscopic characterization of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. We will leverage established principles of spectroscopy and draw parallels with structurally related analogs to forecast the expected spectral features. More importantly, we will provide detailed, field-proven protocols for acquiring and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data for this molecule. This guide is designed not just to present data, but to empower researchers to confidently navigate the process of characterizing this and other novel chemical entities.
The Pyrrolo[2,1-f]triazin-4(3H)-one Core: A Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine ring system is a recurring motif in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[3] The fusion of a pyrrole and a triazine ring creates a unique electronic and steric environment, making it an attractive scaffold for interacting with biological targets. The "-one" functional group at the 4-position introduces a potential hydrogen bond donor and acceptor site, further enhancing its drug-like properties. The introduction of a chlorine atom at the 6-position is anticipated to modulate the electronic properties and metabolic stability of the molecule, making its detailed characterization a priority for any drug development program.
A Plausible Synthetic Route
While a specific synthesis for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is not readily found in the literature, a plausible route can be extrapolated from established methods for similar compounds. A common strategy involves the cyclization of a substituted aminopyrrole precursor.[2][5]
Caption: A generalized synthetic workflow for pyrrolo[2,1-f]triazin-4(3H)-ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. These predictions are based on the analysis of related pyrrolotriazine structures and the known effects of chloro-substitution on aromatic and heteroaromatic systems.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-2 | 7.8 - 8.0 | - | This proton is on the triazine ring and is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| H-5 | 6.8 - 7.0 | - | This proton is on the pyrrole ring, adjacent to the chlorine atom. The deshielding effect of the chlorine and the ring electronics will place it in this region. |
| H-7 | 7.2 - 7.4 | - | This proton is also on the pyrrole ring and will be influenced by the bridgehead nitrogen and the overall aromatic system. |
| NH (3-position) | 10.5 - 12.0 | - | The amide proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electronic environment. |
| C-2 | 140 - 145 | - | Aromatic carbon in the triazine ring, deshielded by adjacent nitrogens. |
| C-4 | 155 - 160 | - | Carbonyl carbon, expected to be the most downfield signal. |
| C-5 | 110 - 115 | - | Pyrrole carbon, shielded relative to other carbons in the ring. |
| C-6 | 125 - 130 | - | Carbon bearing the chlorine atom. Its chemical shift will be directly influenced by the halogen. |
| C-7 | 115 - 120 | - | Pyrrole carbon adjacent to the bridgehead nitrogen. |
| C-7a | 130 - 135 | - | Bridgehead carbon, part of both rings. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solubilizing power for polar, heterocyclic compounds and its ability to slow down the exchange of the NH proton, allowing for its observation.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30 (or equivalent)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Spectral Width: -2 to 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: -10 to 220 ppm
-
-
-
Data Interpretation:
-
Correlate the observed signals with the predicted values.
-
Analyze the coupling patterns in the ¹H spectrum to confirm the connectivity of the protons.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign the proton and carbon signals.
-
Caption: A standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrometric Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₆H₄ClN₃O | Based on the chemical structure. |
| Monoisotopic Mass | 169.0069 | Calculated for ¹²C₆¹H₄³⁵Cl¹⁴N₃¹⁶O. |
| [M+H]⁺ | m/z 170.0147 | The protonated molecular ion expected in positive ion mode ESI. |
| Isotopic Pattern | A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of ³⁵Cl and ³⁷Cl. | This is a definitive indicator of a monochlorinated compound. |
| Key Fragments | Loss of CO (m/z 142), loss of Cl (m/z 135), cleavage of the triazine ring. | These are common fragmentation pathways for lactams and chlorinated heterocycles. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
-
-
Instrument Parameters (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and observe daughter ions.
-
-
Data Interpretation:
-
Confirm the molecular weight from the high-resolution mass of the [M+H]⁺ ion.
-
Verify the presence of chlorine by observing the characteristic isotopic pattern.
-
Analyze the MS/MS fragmentation pattern to support the proposed structure.
-
Caption: A plausible fragmentation pathway for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While not as structurally definitive as NMR and MS, IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic nature of the molecule.
Predicted IR and UV-Vis Data
| Spectroscopy | Predicted Absorption | Assignment |
| IR | 3200-3000 cm⁻¹ (broad) | N-H stretch (amide) |
| IR | 1700-1660 cm⁻¹ (strong) | C=O stretch (lactam) |
| IR | 1620-1550 cm⁻¹ | C=N and C=C stretches |
| IR | 800-750 cm⁻¹ | C-Cl stretch |
| UV-Vis | λmax ~220-250 nm and 280-320 nm | π → π* and n → π* transitions of the conjugated heterocyclic system. |
Experimental Protocols
-
IR Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) is ideal for solid samples, requiring minimal preparation.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the functional groups.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.
-
Procedure: Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) which correspond to the electronic transitions within the molecule.
-
Conclusion: A Predictive Framework for Characterization
This guide provides a comprehensive, albeit predictive, spectroscopic profile for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. The provided protocols offer a robust starting point for the empirical characterization of this novel compound. The successful acquisition and interpretation of this data are critical steps in advancing our understanding of this promising class of molecules and their potential applications in drug discovery and development. The true spectroscopic data, once acquired, will undoubtedly refine our understanding and pave the way for further exploration of this and related compounds.
References
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazin-4-amine | C6H6N4. (n.d.). PubChem. Retrieved from [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PubMed. Retrieved from [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Institutes of Health. Retrieved from [Link]
-
Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H). (n.d.). Beilstein Journals. Retrieved from [Link]
-
29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). National Institutes of Health. Retrieved from [Link]
-
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrrolo[2, 1-F][1][2][3]Triazin-4-Amine. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
-
Caryophyllene. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Phencyclidine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pyrrolo[2,1-f]triazin-4(3H)-one derivatives as privileged structures in medicinal chemistry
Pyrrolo[2,1-f][triazin-4(3H)-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is often accelerated by the identification of "privileged structures"—molecular frameworks capable of binding to multiple, distinct biological targets with high affinity.[1] The pyrrolo[2,1-f][triazin-4(3H)-one core is a quintessential example of such a scaffold. This unique bicyclic heterocycle, containing a bridgehead nitrogen, has emerged as a cornerstone in the design of potent and selective modulators for a range of therapeutic targets.[2][3] Initially gaining prominence through its central role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, its versatility has since been demonstrated in the creation of inhibitors for kinases and other enzymes critical to disease pathology.[4][5] This guide provides a comprehensive exploration of the pyrrolo[2,1-f][triazin-4(3H)-one scaffold, from its fundamental structural attributes and synthetic accessibility to its diverse applications in medicinal chemistry, with a focus on the causal relationships that underpin its privileged status.
Introduction: The Concept of Privileged Structures
In medicinal chemistry, a privileged structure is a molecular scaffold that can be judiciously modified to produce ligands for diverse biological targets.[6] This concept has become a powerful strategy in drug discovery, enabling the efficient development of novel therapeutic agents.[1] Unlike promiscuous compounds, which may bind indiscriminately and lead to off-target toxicity, privileged structures provide a validated starting point for creating focused libraries of compounds with high affinity and selectivity for specific target families.[7] The pyrrolo[2,1-f][triazin-4(3H)-one framework exemplifies this, serving as a versatile template for designing inhibitors of enzymes such as DPP-4 and various protein kinases.[5][8]
Chapter 1: The Pyrrolo[2,1-f][triazin-4(3H)-one Core - A Structural Overview
The pyrrolo[2,1-f][triazin-4(3H)-one core is a fused heterocyclic system where a pyrrole ring is fused to a 1,2,4-triazine ring. This arrangement creates a unique three-dimensional structure with specific electronic properties that are conducive to binding with biological targets. The presence of multiple nitrogen atoms and a carbonyl group allows for a rich network of hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition within enzyme active sites.[5] Furthermore, the scaffold is relatively rigid, which can reduce the entropic penalty upon binding, and its various positions (C2, C6, C7) are amenable to substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.
Chapter 2: Synthetic Strategies - Building the Core
The utility of a privileged scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several robust and scalable synthetic routes to the pyrrolo[2,1-f][triazin-4(3H)-one core have been developed.[2][9] These methods often start from readily available pyrrole derivatives and employ cyclization strategies to construct the triazinone ring.
General Synthetic Workflow
A common approach involves the N-amination of a pyrrole-2-carboxamide derivative, followed by cyclization with a suitable one-carbon electrophile. This general strategy can be visualized as follows:
Caption: Generalized workflow for the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one derivatives.
Detailed Experimental Protocol: Regioselective Intramolecular Cyclization
One facile method involves the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[9][10] This approach offers mild reaction conditions and high regioselectivity.
Step 1: Synthesis of 1,2-biscarbamoyl-substituted 1H-pyrrole precursor
-
To a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in an appropriate solvent (e.g., DCM), add a substituted isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to yield the crude 1,2-biscarbamoyl-substituted 1H-pyrrole, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude precursor from Step 1 in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) and a halogen source (e.g., bromine, 1.5 eq) to the solution.
-
Add a base such as triethylamine (2.0 eq) dropwise.
-
Allow the reaction to proceed for 5-10 minutes at 0 °C.[10]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[2,1-f][triazin-4(3H)-one derivative.
Chapter 3: Mechanism of Action & Key Biological Targets
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The most well-established application of the pyrrolo[2,1-f][triazin-4(3H)-one scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.[11][12] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][11] This mechanism helps to control blood glucose levels with a low risk of hypoglycemia.[13][14]
The pyrrolo[2,1-f][triazin-4(3H)-one core serves as an excellent scaffold for DPP-4 inhibitors due to its ability to form key interactions with the enzyme's active site. The core typically occupies the S1 and S2 hydrophobic pockets, while substituents at various positions can be tailored to optimize binding affinity and selectivity.[15]
Caption: Mechanism of action of pyrrolo[2,1-f]triazin-4(3H)-one based DPP-4 inhibitors.
Kinase Inhibition
The versatility of the pyrrolo[2,1-f][triazin-4(3H)-one scaffold extends to the realm of kinase inhibition, a cornerstone of modern cancer therapy.[5] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.[16][17] The pyrrolo[2,1-f][triazin-4(3H)-one core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[7] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
-
c-Met and VEGFR-2: Important targets in angiogenesis and tumor progression.[5]
-
EGFR and HER2: Key drivers in various epithelial cancers.[18]
-
Anaplastic Lymphoma Kinase (ALK): A target in certain types of non-small cell lung cancer.[3]
The ability to modify the scaffold at multiple positions allows for the optimization of selectivity for specific kinases, which is crucial for minimizing off-target effects.[5]
Chapter 4: Structure-Activity Relationship (SAR) Studies
The "privileged" nature of the pyrrolo[2,1-f][triazin-4(3H)-one core is underscored by extensive SAR studies that have elucidated the roles of different substituents in modulating biological activity.
For DPP-4 inhibitors, a common pharmacophore model involves:
-
A primary amine or equivalent: This group often forms a key salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme.[15]
-
A hydrophobic group: This substituent, often a substituted phenyl or other aromatic ring, occupies the S1 pocket, forming hydrophobic and van der Waals interactions.
-
The pyrrolotriazinone core: This acts as a rigid scaffold to optimally position the key interacting groups.
For kinase inhibitors, the SAR is target-dependent, but some general principles apply:
-
Substituents at the C2 and C4 positions: These are often key for achieving high potency and selectivity.[5]
-
Aniline or similar groups at C4: These can form hydrogen bonds with the hinge region of the kinase ATP-binding site.[18]
-
Solubilizing groups: These are often introduced to improve the pharmacokinetic properties of the compounds.
Chapter 5: Case Studies - From Bench to Bedside
The therapeutic potential of the pyrrolo[2,1-f][triazin-4(3H)-one scaffold is best illustrated by the successful development of several drugs.
Trelagliptin (Zafatek®)
Trelagliptin is a once-weekly oral DPP-4 inhibitor approved for the treatment of type 2 diabetes.[11][19] Its unique pharmacokinetic profile, characterized by a long elimination half-life, is a direct result of its structure, which is based on the pyrrolo[2,1-f][triazin-4(3H)-one core.[19] This extended duration of action enhances patient compliance compared to daily medications.[4] Trelagliptin has demonstrated significant efficacy in reducing HbA1c levels and is generally well-tolerated.[20]
Omarigliptin (Marizev®)
Omarigliptin is another once-weekly DPP-4 inhibitor that has been approved in Japan.[21] Clinical trials have shown that omarigliptin provides glycemic control comparable to daily DPP-4 inhibitors, with a favorable safety profile.[22][23]
| Compound | Target | Dosing Regimen | Key Efficacy Outcome (vs. Placebo) | Reference |
| Trelagliptin | DPP-4 | Once-weekly | Significant reduction in HbA1c | [19][20] |
| Omarigliptin | DPP-4 | Once-weekly | HbA1c reduction of -0.72% (25mg dose) | [22] |
Chapter 6: Future Directions & Emerging Applications
While the success of pyrrolo[2,1-f][triazin-4(3H)-one derivatives as DPP-4 inhibitors is well-established, the scaffold's potential is far from exhausted. Ongoing research is exploring its application in other therapeutic areas:
-
Oncology: The development of selective kinase inhibitors for various cancer types remains an active area of research.[5]
-
Inflammatory Diseases: Given the role of certain kinases in inflammatory signaling pathways, there is potential for developing novel anti-inflammatory agents.
-
Neurodegenerative Diseases: Some kinases have been implicated in the pathology of diseases like Alzheimer's, opening up new avenues for exploration.
The continued exploration of new synthetic methodologies will undoubtedly lead to a greater diversity of derivatives, further expanding the therapeutic reach of this remarkable privileged structure.
Conclusion
The pyrrolo[2,1-f][triazin-4(3H)-one core stands as a testament to the power of the privileged structure concept in medicinal chemistry. Its inherent structural and electronic features, combined with its synthetic tractability, have enabled the development of successful drugs and a wealth of promising clinical candidates. From its initial application in diabetes management to its expanding role in oncology and beyond, this scaffold continues to be a source of inspiration for the design of next-generation therapeutics. As our understanding of disease biology deepens, the pyrrolo[2,1-f][triazin-4(3H)-one framework is poised to remain a valuable tool in the hands of medicinal chemists for years to come.
References
- What is the mechanism of Trelagliptin Succinate? - Patsnap Synapse. (2024-07-17).
-
Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. Retrieved from [Link]
- Privileged Structures as Leads in Medicinal Chemistry. (2006-01-01). Bentham Science Publishers.
- Trelagliptin - Wikipedia.
- What is Trelagliptin Succinate used for? - Patsnap Synapse. (2024-06-14).
- The Discovery and Development of Trelagliptin Succinate: A Once-Weekly DPP-4 Inhibitor for Type 2 Diabetes Mellitus - Benchchem.
- Trelagliptin Succinate: Key Facts & Uses - Bulat Pharmaceutical.
- Gantz, I., et al. (2015). Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes. Diabetes Care, 38(8), e119-e120.
- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry.
-
Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][19]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-14. Retrieved from [Link]
-
St-Gallay, S. A., et al. (2017). Privileged Structures Revisited. ChemMedChem, 12(10), 745-755. Retrieved from [Link]
- Merck Presents First Phase 3 Data in Japanese Patients for Omarigliptin, an Investigational Once-Weekly DPP-4 Inhibitor for Type 2 Diabetes. (2014-09-17). Merck.com.
-
Lee, Y. K., et al. (2017). A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin. BMC Endocrine Disorders, 17(1), 70. Retrieved from [Link]
-
Synthesis of pyrrolo[2,1-f][1][4][19]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][4][19]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Privileged Structures Revisited | Semantic Scholar.
-
Kim, J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][4][19]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][4][19]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. Retrieved from [Link]
- Merck's Omarigliptin, an Investigational Once-Weekly DPP-4 Inhibitor, Achieved Similar A1C Reductions to JANUVIA® (sitagliptin) in Patients with Type 2 Diabetes Inadequately Controlled on Metformin Monotherapy. (2015-09-16). Merck.com.
- Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus. Endocrinology and Metabolism.
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][4][19]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1367-1385. Retrieved from
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][4][19]triazines. (2025-08-10). ResearchGate. Retrieved from
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021-12-06). Molecules. Retrieved from [Link]
-
Boyd, K. L., et al. (2011). Novel pyrrolo[2,1-f][1][4][19]triazin-4-amines: Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-785. Retrieved from [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024-10-28). Brieflands.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Epidemiology and Infectious Diseases.
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022-09-15). Molecules. Retrieved from [Link]
- Structure activity relationship analyses of the resultant data of DPP-4... - ResearchGate.
-
Munchhof, M. J., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-1814. Retrieved from [Link]
-
Al-Sha'er, M. A., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1396. Retrieved from [Link]
- Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. - ResearchGate.
- Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. (2025-01-04). MDPI.
- DPP-IV Inhibitors | Johns Hopkins Diabetes Guide. (2018-12-03).
- Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2025-02-27).
Sources
- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Privileged Structures Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 10. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Trelagliptin Succinate used for? [synapse.patsnap.com]
- 12. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 18. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trelagliptin - Wikipedia [en.wikipedia.org]
- 20. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 21. merck.com [merck.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically evaluated kinase inhibitors.[2][3] This technical guide provides a comprehensive, in-silico modeling workflow for a representative member of this class, 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. Recognizing that derivatives of this scaffold have shown potent inhibitory activity against key oncogenic kinases such as c-Met and VEGFR-2, this document outlines a structured, field-proven computational protocol to hypothesize and evaluate its potential as a dual kinase inhibitor.[3] We will delve into the causal logic behind each step, from target selection and validation to advanced molecular dynamics simulations and predictive ADMET profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate early-stage drug discovery.
Introduction: The Rationale for In Silico Investigation
The drug discovery process is notoriously long and costly, with high attrition rates in preclinical and clinical phases.[4] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these challenges, offering a rapid and cost-effective means to prioritize compounds, elucidate mechanisms of action, and predict potential liabilities before significant resource investment.[4]
The subject of this guide, 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (henceforth referred to as CPT), belongs to a chemical class with established biological significance. The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a potent kinase inhibitor template, effectively mimicking other well-known scaffolds like the quinazoline core of Iressa (Gefitinib).[1][5] Published research has demonstrated that derivatives of this scaffold can potently inhibit receptor tyrosine kinases (RTKs) critical in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene (c-Met).[1][3][5] Specifically, the development of dual c-Met and VEGFR-2 inhibitors from this scaffold highlights a promising therapeutic strategy, as both kinases are key drivers of tumor growth, angiogenesis, and metastasis.[3]
This guide, therefore, establishes a prospective in silico investigation of CPT as a putative dual inhibitor of c-Met and VEGFR-2. We will proceed with a structured workflow that is both scientifically rigorous and practically applicable.
The Computational Workflow: A Self-Validating System
Our approach is designed as a multi-stage funnel, where each subsequent step provides a higher level of validation for the initial hypothesis. This iterative process ensures that computational resources are spent efficiently and that the resulting data is robust and interpretable.
Caption: High-level overview of the in-silico modeling workflow.
Phase 1: Target Identification and Preparation
Expertise & Experience: The choice of a target is paramount. Based on the established activity of the pyrrolo[2,1-f][1][2][3]triazine scaffold, we have selected c-Met and VEGFR-2 as high-probability targets. The quality of the initial protein structure is a critical determinant of the success of subsequent modeling steps. Simply downloading a PDB file is insufficient; it requires meticulous preparation to be computationally viable.
Target Selection and Structure Retrieval
-
Target 1: c-Met Kinase. Dysregulation of the c-Met pathway is implicated in numerous cancers, making it a validated therapeutic target.[6][7][8]
-
Target 2: VEGFR-2 Kinase. As a key mediator of angiogenesis, VEGFR-2 inhibition is a cornerstone of many anti-cancer therapies.[9][10]
For our study, we will retrieve crystal structures of these kinases from the Protein Data Bank (PDB). The choice of PDB entry is critical; we prioritize structures with high resolution, bound to a ligand that shares features with our scaffold (if possible), and with minimal missing residues in the binding site.
| Target | PDB ID (Example) | Resolution (Å) | Co-crystallized Ligand | Rationale |
| c-Met | 2WGJ | 2.10 | Crizotinib | High resolution, clinically relevant inhibitor. |
| VEGFR-2 | 4ASD | 1.95 | Axitinib | High resolution, potent and selective inhibitor. |
Protocol: Receptor Preparation
This protocol ensures the protein structure is ready for docking and simulation. We will use UCSF Chimera, a widely used molecular visualization program, for this purpose.[11]
-
Load Structure: Open the selected PDB file (e.g., 2WGJ) in Chimera.
-
Remove Extraneous Molecules: Delete all water molecules and any non-protein, non-cofactor molecules from the structure. The original co-crystallized ligand should be saved separately for binding site definition and validation.
-
Add Hydrogens: Use the AddH tool to add hydrogen atoms to the protein, assuming standard protonation states at pH 7.4. This is crucial for accurate hydrogen bond network definition.
-
Assign Charges: Assign partial charges to all atoms using a standard force field like AMBER. Chimera's Add Charge tool can perform this step.
-
Handle Missing Residues/Loops: If there are gaps in the structure, especially near the binding site, they must be modeled using tools like Modeller, which can be integrated with Chimera. For this guide, we assume the chosen PDB structures are complete in the region of interest.
-
Save Prepared Receptor: Save the cleaned, protonated, and charged protein structure as a .mol2 file for use in docking software.
Phase 2: Ligand Preparation and Molecular Docking
Expertise & Experience: The goal of docking is to predict the preferred orientation of a ligand when bound to a receptor. This is not merely a fitting exercise; it is a simulation of the binding event, and its accuracy depends on both the ligand's and protein's prepared states and the scoring function used.
Protocol: Ligand Preparation
The 3D structure of CPT (6-chloropyrrolo[2,1-f]triazin-4(3H)-one) must be generated and optimized.
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw.
-
Convert to 3D: Use a program like Open Babel or Avogadro to generate a 3D conformation.[12]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for ensuring realistic bond lengths and angles.[12]
-
Assign Partial Charges: Calculate partial charges for the ligand atoms. Gasteiger charges are commonly used for docking with AutoDock.
-
Save Prepared Ligand: Save the final 3D structure in .pdbqt format for AutoDock, which includes charge information and defines rotatable bonds.
Protocol: Molecular Docking with AutoDock Vina
We will use AutoDock Vina, a widely cited and validated open-source docking program, for this phase.
-
Define the Search Space: The binding site is defined by creating a "grid box" that encompasses the active site. The most reliable way to do this is to center the grid on the position of the co-crystallized ligand that was removed during protein preparation.[13] The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared protein receptor, the prepared ligand, and the grid box configuration file as input. Vina will perform a series of conformational searches, generating multiple binding poses.
-
Analyze Results: Vina ranks the predicted poses based on a scoring function that estimates the binding affinity (in kcal/mol). The top-ranked poses are then visually inspected. Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues (e.g., the hinge region of the kinase) are analyzed. A good pose will satisfy key interactions known to be important for inhibitors of that kinase family.
| Parameter | c-Met (2WGJ) | VEGFR-2 (4ASD) |
| Predicted Binding Affinity (kcal/mol) | Hypothetical Value | Hypothetical Value |
| Key H-bond Interactions | MET1160 (Hinge) | CYS919 (Hinge) |
| Other Key Residues | TYR1230, ASP1222 | GLU885, ASP1046 |
Phase 3: Molecular Dynamics and Binding Free Energy Calculation
Trustworthiness: While docking provides a static snapshot of binding, it doesn't account for the dynamic nature of proteins or the influence of solvent. Molecular Dynamics (MD) simulations provide a much more realistic model of the protein-ligand complex over time, allowing for a more rigorous assessment of binding stability and affinity.
Protocol: MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine.[4][14] We will simulate the top-ranked docked pose of CPT in complex with each kinase.
Caption: Workflow for preparing and running a Molecular Dynamics simulation.
-
System Preparation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model). Ions (Na+ or Cl-) are added to neutralize the system's charge.[15]
-
Energy Minimization: The system's energy is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (1 bar) while restraining the protein and ligand. This allows the solvent to relax around the solute. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[14]
-
Production MD: The restraints are removed, and the simulation is run for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds identified in docking over the course of the simulation.
-
Protocol: Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation snapshots.[16][17] It offers a better correlation with experimental affinities than docking scores alone.[18][19]
-
Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, receptor, and ligand are calculated separately. The total free energy is a sum of molecular mechanics energy in the gas phase, a polar solvation energy (calculated via the Poisson-Boltzmann equation), and a nonpolar solvation energy (calculated from the solvent-accessible surface area).[20]
-
Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free receptor and ligand from the free energy of the complex.
Phase 4: ADMET Prediction
Authoritative Grounding: A potent molecule is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early.[4]
We will use the SwissADME web server, a free and widely used tool, for this analysis.[21][22][23]
Protocol: Pharmacokinetic and Druglikeness Profiling
-
Input: The SMILES string of CPT is submitted to the SwissADME server.
-
Analysis: The server provides a wealth of information, which should be interpreted based on established heuristics.
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | Hypothetical: 0 violations | Good oral bioavailability is likely. |
| GI Absorption | Hypothetical: High | The compound is likely well-absorbed from the gut. |
| BBB Permeant | Hypothetical: No | Desirable for a peripherally acting anti-cancer agent to minimize CNS side effects. |
| CYP Inhibition | Hypothetical: Inhibitor of CYP2C9 | Potential for drug-drug interactions. |
| Bioavailability Score | Hypothetical: 0.55 | Indicates good pharmacokinetic properties. |
Protocol: Toxicity Prediction
In silico toxicology tools use models built from large datasets to predict various toxicity endpoints.[24][25] We can use platforms like ProTox-II or admetSAR to get an early read on potential safety issues.
-
Input: The molecule's structure is submitted to the prediction server.
-
Analysis: The output predicts the probability of various toxicities.
| Toxicity Endpoint | Prediction | Confidence |
| Hepatotoxicity | Hypothetical: Inactive | Low risk of liver damage. |
| Carcinogenicity | Hypothetical: Inactive | Low risk of causing cancer. |
| Mutagenicity (AMES test) | Hypothetical: Inactive | Low risk of genetic mutation. |
| hERG Inhibition | Hypothetical: Low risk | Low risk of cardiotoxicity. |
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow to evaluate 6-chloropyrrolo[2,1-f]triazin-4(3H)-one as a potential dual inhibitor of c-Met and VEGFR-2 kinases. The multi-step process, beginning with hypothesis-driven target selection and progressing through molecular docking, dynamic simulation, and ADMET prediction, provides a rigorous framework for assessing the therapeutic potential of a novel chemical entity.
The hypothetical results from this workflow—favorable docking scores, stable binding in MD simulations, strong calculated binding free energies, and acceptable ADMET profiles—would provide a strong rationale for advancing CPT to experimental validation. The next logical steps would involve in vitro kinase assays to confirm inhibitory activity against c-Met and VEGFR-2, followed by cellular assays to assess its anti-proliferative and anti-angiogenic effects. The synergy between predictive in silico modeling and empirical testing is the cornerstone of modern, efficient drug discovery.
References
-
Traxler, P., Furet, P. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
-
Wikipedia. c-Met inhibitor. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
Traxler, P., Furet, P. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Lemkul, J. A. GROMACS Tutorials. [Link]
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
-
Grokipedia. VEGFR-2 inhibitor. [Link]
-
Quora. How does one prepare proteins for molecular docking?. [Link]
-
Taylor & Francis Online. c-Met inhibitors – Knowledge and References. [Link]
-
National Institutes of Health. c-Met inhibitors. [Link]
-
Scribd. MM/PBSA Free Energy Calculation Guide. [Link]
-
Patsnap Synapse. What are c-Met inhibitors and how do they work?. [Link]
-
AACR Journals. Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. [Link]
-
William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. [Link]
-
MD Tutorials. Protein-Ligand Complex. [Link]
-
YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]
-
Instem. Streamlining Toxicity Predictions with In Silico Profiling. [Link]
-
National Institutes of Health. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. [Link]
-
ResearchGate. In silico toxicology tools, steps to generate prediction models, and.... [Link]
-
National Institutes of Health. Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]
-
Royal Society of Chemistry. Chapter 2: In Silico Tools for Toxicity Prediction. [Link]
-
Walsh Medical Media. Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]
-
MDPI. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. [Link]
-
National Institutes of Health. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. [Link]
-
National Institutes of Health. In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
-
Chem-Supply. 6-chloro-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one. [Link]
-
CP Lab Safety. 6-chloro-3H, 4H-pyrrolo[2, 1-f][1][2][3]triazin-4-one.... [Link]
-
Ross, G. Session 4: Introduction to in silico docking. [Link]
-
Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]
-
ResearchGate. Molecular docking proteins preparation. [Link]
-
YouTube. swiss ADME tutorial. [Link]
-
YouTube. SwissADME. [Link]
-
YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
National Institutes of Health. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
YouTube. Ligand Preparation for Molecular docking #biotech. [Link]
-
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peng-lab.org [peng-lab.org]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. scribd.com [scribd.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. instem.com [instem.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modular Synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one from Pyrrole Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, including kinase inhibitors and the antiviral drug Remdesivir.[1][4][5] This application note provides a detailed, two-stage protocol for the synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, a key intermediate for further chemical elaboration. The methodology begins with the construction of the pyrrolo[2,1-f]triazin-4(3H)-one core via N-amination and subsequent regioselective intramolecular cyclization of a 1H-pyrrole-2-carboxamide derivative. The guide explains the mechanistic rationale behind the synthetic choices and offers a robust, field-proven protocol for the final chlorination step using phosphorus oxychloride (POCl₃).
Introduction: The Significance of the Pyrrolotriazine Core
The fusion of a pyrrole ring with a 1,2,4-triazine creates the pyrrolo[2,1-f][1][2][3]triazine system, a unique bicyclic heterocycle with a bridgehead nitrogen.[1] This structure has emerged as a cornerstone in modern medicinal chemistry due to its ability to mimic purine nucleosides and engage with various biological targets.[5] Its derivatives have shown remarkable activities as inhibitors of tankyrase, stearoyl CoA desaturase, and various kinases, making them highly valuable in oncology and metabolic disease research.[4][6] The title compound, 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, serves as a versatile building block, where the 4-chloro substituent is an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the bicyclic triazinone core and its subsequent chlorination. This modular approach allows for optimization at each stage and facilitates the potential for diversification.
Diagram 1: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of the Pyrrolo[2,1-f]triazin-4(3H)-one Core
The construction of the fused heterocyclic system is the most critical phase of the synthesis. The strategy presented here is based on the regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate.[2][3][7] This method offers advantages over high-temperature condensations by proceeding under mild conditions, thus preserving sensitive functional groups.[6][7]
Principle and Mechanism
The synthesis begins with a suitably substituted 1H-pyrrole-2-carboxamide. The key steps are:
-
N-Amination: An electrophilic amination introduces an amino group onto the pyrrole ring nitrogen. This is a crucial bond-forming step (N-N) that sets the stage for cyclization.[1] The use of in situ generated chloramine (from NH₄Cl and NaClO) under phase-transfer conditions is an efficient and practical approach.[8][9]
-
Intramolecular Cyclization: The newly formed 1-amino-1H-pyrrole-2-carboxamide is then induced to cyclize. Treatment with triphenylphosphine and a halogen source (e.g., bromine) generates a phosphonium intermediate that facilitates the intramolecular attack of the amide nitrogen onto the carbonyl carbon of the second carbamoyl group, leading to the formation of the triazinone ring after elimination of triphenylphosphine oxide.[8]
Diagram 2: Conceptual mechanism for core synthesis (Illustrative images).
Experimental Protocol 1: Synthesis of the Pyrrolotriazinone Core
This protocol is adapted from methodologies described for substituted pyrroles.[8][10] Researchers should adapt stoichiometry based on their specific starting material.
Step 1A: Preparation of 1-Amino-1H-pyrrole-2-carboxamide Intermediate
-
Reaction Setup: To a solution of the starting 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (1.0 eq) in a suitable organic solvent (e.g., CH₂Cl₂ or MTBE), add aqueous sodium hydroxide (e.g., 50% w/v, ~10 eq), ammonium chloride (NH₄Cl, ~3.0 eq), and a phase-transfer catalyst such as Aliquat 336 (~0.1 eq).
-
Addition of Oxidant: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaClO, e.g., 10-15% aqueous solution, ~3.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-3 hours).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminopyrrole intermediate. This intermediate is often used directly in the next step without extensive purification.
Step 1B: Intramolecular Cyclization
-
Reagent Preparation: In a separate flask, dissolve triphenylphosphine (PPh₃, ~2.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Slowly add bromine (Br₂, ~2.2 eq) dropwise. A thick, white precipitate of the PPh₃Br₂ adduct will form. Stir for 15 minutes.
-
Cyclization Reaction: To this suspension, add a solution of the crude 1-aminopyrrole intermediate from the previous step (~1.0 eq) in anhydrous CH₂Cl₂. Follow this with the dropwise addition of a tertiary amine base, such as triethylamine (Et₃N, ~5.0 eq), maintaining the temperature at 0 °C.
-
Completion: The reaction is typically very fast and can be complete within 5-15 minutes at 0 °C.[6][7] Monitor by TLC for the formation of a new, more polar spot corresponding to the triazinone product.
-
Purification: Upon completion, quench the reaction with water and extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure pyrrolo[2,1-f]triazin-4(3H)-one.
| Parameter | Step 1A: N-Amination | Step 1B: Cyclization |
| Key Reagents | NaOH, NH₄Cl, NaClO | PPh₃, Br₂, Et₃N |
| Solvent | CH₂Cl₂ / H₂O (Biphasic) | Anhydrous CH₂Cl₂ |
| Temperature | 0 - 5 °C | 0 °C |
| Typical Time | 1 - 3 hours | 5 - 15 minutes |
| Workup | Liquid-liquid extraction | Quench, extraction, chromatography |
Table 1: Summary of reaction conditions for pyrrolotriazinone core synthesis.
Part 2: Chlorination of Pyrrolo[2,1-f]triazin-4(3H)-one
The final transformation converts the C4-oxo functionality of the triazinone ring into the desired chloro group. This is a standard and high-yielding reaction for lactam-containing heterocycles.
Principle and Mechanism
The conversion of the lactam to the 4-chloro derivative is achieved using a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds via initial activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride and subsequent elimination to form the chloro-substituted aromatic triazine ring.
Experimental Protocol 2: Chlorination with POCl₃
This protocol is based on established procedures for converting heterocyclic ketones to their chloro analogues.[1][11]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), place the pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq). Add an excess of phosphorus oxychloride (POCl₃, 10-20 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid starting material should dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots, carefully quenching them in a biphasic mixture of ethyl acetate and saturated sodium bicarbonate (NaHCO₃) solution, and analyzing the organic layer by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization & Extraction: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution by the slow addition of a solid base like NaHCO₃ or by carefully adding a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude 6-chloropyrrolo[2,1-f]triazin-4(3H)-one can be purified by column chromatography or recrystallization to yield the final product.
| Parameter | Value | Notes |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Use in large excess (10-20 eq) |
| Solvent | None (POCl₃ acts as solvent) | |
| Temperature | Reflux (~105 °C) | |
| Typical Time | 2 - 4 hours | Monitor for completion |
| Workup | Careful quenching on ice | HIGHLY EXOTHERMIC |
Table 2: Summary of conditions for the chlorination step.
Trustworthiness and Validation
-
Reaction Monitoring: TLC is an indispensable tool. For the chlorination step, the product will be significantly less polar than the starting triazinone. A typical mobile phase would be 30-50% ethyl acetate in hexane.
-
Purification: Silica gel chromatography is generally effective for purifying both the intermediate and the final product.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been obtained.
References
-
Babu, Y. S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society. [Link]
-
Son, K., & Park, S. J. (2016). ChemInform Abstract: Synthesis of Pyrrolo[2,1‐f][1][2][3]triazin‐4(3H)‐ones: Rearrangement of Pyrrolo[1,2‐d][1][3][7]oxadiazines and Regioselective Intramolecular Cyclization of 1,2‐Biscarbamoyl‐substituted 1H‐Pyrroles. ChemInform. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1- f][1][2][3]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
-
Son, K., & Park, S. J. (2016). (PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
-
de Oliveira, P. G., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]
-
Al-Said, M. S., et al. (2011). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]
-
Xinghui. (2024). Pyrrole-2-carbonitrile: A Key Building Block for Organic Synthesis & Electronics. Xinghui. [Link]
-
Tsvetkov, Y. E., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]
- Creemer, L. C., et al. (2005). Synthesis of pyrrole-2-carbonitriles.
-
Son, K., & Park, S. J. (2016). Supporting Information for Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones... Beilstein Journal of Organic Chemistry. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. NIH National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Vemula, R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega. [Link]
-
Various Authors. (2021). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
-
Singh, H., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
One-pot synthesis of substituted pyrrolo[2,1-f]triazin-4(3H)-ones
Application Note & Protocol
A Streamlined One-Pot Synthesis of Substituted Pyrrolo[2,1-f]triazin-4(3H)-ones: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrrolo[2,1-f]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a bridgehead nitrogen heterocycle that has garnered immense interest in medicinal chemistry and drug development.[4] Its structural features make it a privileged scaffold, present in several pharmaceutically important agents.[4] Notably, this core is integral to the structure of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections, including SARS-CoV-2.[1][5][6] Furthermore, derivatives of this class have demonstrated a wide array of biological activities, acting as potent kinase inhibitors (e.g., for JAK2, VEGFR-2, EGFR), tankyrase inhibitors, and antagonists for various hormone receptors.[5][7] The therapeutic potential of these compounds necessitates the development of efficient, scalable, and versatile synthetic methodologies to facilitate further discovery and optimization.[7][8]
This guide provides a detailed overview and a robust protocol for a one-pot synthesis of substituted pyrrolo[2,1-f]triazin-4(3H)-ones, focusing on a copper(II)-promoted tandem reaction. This approach offers significant advantages over multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.
The One-Pot Strategy: Rationale and Mechanistic Insights
The featured synthesis constructs the complex heterocyclic core in a single pot through a sequence of reactions, forming multiple chemical bonds without isolating intermediates. The primary strategy discussed is the copper(II)-catalyzed condensation and cyclization of a 1-amino-1H-pyrrole-2-carboxamide with various aldehydes.[1][4]
Causality Behind Experimental Choices:
-
Starting Materials: The choice of 1-amino-1H-pyrrole-2-carboxamide provides the foundational pyrrole ring and the N-N bond critical for forming the triazine portion of the fused system. The aldehyde component is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the final product, which is crucial for structure-activity relationship (SAR) studies.
-
The Copper(II) Catalyst: A copper(II) salt, such as CuCl₂·2H₂O, is a key promoter for the reaction.[1] It functions as a Lewis acid, activating the starting materials and facilitating the crucial intramolecular cyclization step. Copper's ability to coordinate with nitrogen and oxygen atoms helps to organize the transition state, leading to the efficient formation of the triazine ring.
-
Solvent and Additives: A high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO) is typically used to ensure all reactants remain in solution at the required elevated temperatures (e.g., 120°C).[1] A mild base, such as sodium acetate (NaOAc), is often added to facilitate key proton transfer steps within the reaction cascade.[1]
Plausible Reaction Mechanism:
The reaction is believed to proceed through a tandem sequence:
-
Hydrazone Formation: The reaction initiates with the condensation between the amino group of the 1-amino-1H-pyrrole-2-carboxamide and the aldehyde to form a hydrazone intermediate.
-
Intramolecular Cyclization: The copper(II) catalyst coordinates with the hydrazone and the amide functionality, promoting an intramolecular nucleophilic attack from the pyrrole ring onto the imine carbon.
-
Oxidative Aromatization: The subsequent dehydration and oxidative cyclization, likely still mediated by the copper catalyst, leads to the formation of the stable, fused aromatic pyrrolo[2,1-f]triazin-4(3H)-one ring system.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Profiling of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
Authored by: Your Senior Application Scientist
Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, ranging from antiviral agents to potent kinase inhibitors.[1][2] Molecules incorporating this framework have shown promise in oncology and immunology, targeting key enzymes in signaling pathways that drive disease progression. 6-chloropyrrolo[2,1-f]triazin-4(3H)-one represents a specific derivative within this class, and its comprehensive in vitro characterization is essential to elucidate its mechanism of action and therapeutic potential.
This guide provides a detailed framework for the in vitro evaluation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, focusing on a logical progression from direct target inhibition to cellular effects. We will detail protocols for biochemical kinase inhibition, cell viability assessment, and cellular target engagement, providing the scientific rationale behind each step to ensure robust and reproducible data generation.
Section 1: Biochemical Kinase Inhibition Assay
Rationale and Causality: The pyrrolo[2,1-f][1][2][3]triazine core is a known "hinge-binding" motif, adept at interacting with the ATP-binding pocket of various kinases.[4] For instance, related compounds have demonstrated potent inhibition of receptor tyrosine kinases like IGF-1R and VEGFR-2, as well as non-receptor tyrosine kinases such as Interleukin-2-inducible T-cell kinase (ITK).[1][4][5] Therefore, the primary and most direct in vitro assay is to quantify the ability of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one to inhibit the enzymatic activity of a panel of relevant kinases. This biochemical assay isolates the compound, the kinase, its substrate, and the phosphate donor (ATP) to directly measure enzymatic activity, providing a clear IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A common and robust method for this is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow for a Generic Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: Homogeneous Luminescent Kinase Assay
This protocol is adapted for a generic tyrosine kinase and can be modified based on the specific kinase of interest.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT.[6] Keep on ice.
- Compound Stock: Prepare a 10 mM stock solution of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Then, dilute these DMSO stocks into the kinase buffer to achieve the desired final assay concentrations with a consistent final DMSO concentration (typically ≤1%).
- Kinase Solution: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer to a working concentration (e.g., 2-5 nM kinase).[7]
- ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the diluted compound to the appropriate wells of a white, opaque 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without kinase for background controls.
- Add 5 µL of the kinase/substrate solution to all wells.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
- Incubate the plate for 60 minutes at room temperature. The exact time may need optimization based on the kinase's activity.
- Stop the reaction and detect ADP production by adding 10 µL of a commercial detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's instructions. This typically involves a two-step addition to first deplete unused ATP and then convert the produced ADP into a luminescent signal.
- Read the luminescence on a compatible plate reader.
3. Data Analysis and Interpretation:
- Subtract the background luminescence from all wells.
- Normalize the data by setting the "no inhibition" control as 100% activity and the "no kinase" control as 0% activity.
- Plot the percent inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Parameter | Typical Value/Range | Rationale |
| Final DMSO Conc. | ≤1% | High concentrations of DMSO can inhibit kinase activity. |
| Kinase Conc. | 1-10 nM | Should be in the linear range of the assay. |
| ATP Conc. | Near Km | Mimics physiological conditions and accurately reflects competitive inhibition.[5] |
| Incubation Time | 30-120 min | Sufficient time for the reaction to proceed but still be in the linear range. |
Section 2: Cell Viability/Proliferation Assay (MTT Assay)
Rationale and Causality: After establishing direct target inhibition, the next logical step is to determine the compound's effect on whole cells. Kinase pathways are central to regulating cell proliferation, survival, and metabolism.[8] An inhibitor of a critical kinase is expected to reduce cell viability or inhibit proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells. This assay allows for the determination of a GI50 (Growth Inhibition 50) or IC50 value in a cellular context.
Workflow for MTT Cell Viability Assay
Caption: Workflow for a cell viability assay using MTT.
Detailed Protocol: MTT Assay
1. Cell Seeding:
- Select a cell line known to be dependent on the kinase target of interest.
- Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete culture medium).
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
2. Compound Treatment:
- Prepare a 2X working solution of the 6-chloropyrrolo[2,1-f]triazin-4(3H)-one serial dilutions in complete culture medium.
- Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (e.g., 0.1% DMSO in medium) control wells.
- Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.
3. MTT Reagent Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]
- Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
4. Solubilization and Measurement:
- Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
- Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (100% viability).
- Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.
Section 3: Cellular Target Engagement Assay
Rationale and Causality: A critical step in drug development is to confirm that the compound interacts with its intended target within the complex environment of a living cell.[12] Cellular effects, such as decreased viability, could be due to off-target activities. A target engagement assay provides direct evidence that the compound binds to its target protein inside the cell.[13][14] One widely used method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA
1. Cell Treatment and Heating:
- Culture cells to a high density in a suitable flask or dish.
- Treat the cells with a high concentration of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (e.g., 10-20x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots for 3 minutes across a temperature gradient (e.g., 10-12 temperatures ranging from 40°C to 70°C) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
- Cool the tubes at room temperature for 3 minutes.
2. Lysis and Protein Quantification:
- Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
- Carefully transfer the supernatant (containing the soluble, non-denatured protein fraction) to new tubes.
3. Western Blot Analysis:
- Determine the protein concentration of the soluble fractions.
- Normalize the samples to equal protein concentration and prepare them for SDS-PAGE by adding loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]
- Probe the membrane with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., GAPDH) that is not expected to be stabilized by the compound.
- Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
4. Data Analysis and Interpretation:
- Quantify the band intensities using densitometry software.
- For each temperature point, normalize the target protein band intensity to the loading control.
- Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.
- A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle-treated sample, indicating that the compound binding stabilized the protein against thermal denaturation. This confirms that 6-chloropyrrolo[2,1-f]triazin-4(3H)-one engages its target in a cellular context.[15]
References
-
Jadhav, H. et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Kaur, N. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. Available at: [Link]
-
Bhide, R. S. et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, N. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed. Available at: [Link]
-
Vasta, J. D., & Robers, M. B. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Klemke, M. et al. (2015). Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). PubMed Central. Available at: [Link]
-
Anonymous. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Saito, T. et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. PubMed. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Zarubaev, V. V. et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]
-
Emami, H. et al. (2015). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
-
Kumar, B. V. et al. (2022). Inhibiting ITK reverses CTL exhaustion. ResearchGate. Available at: [Link]
-
Patricelli, M. P. et al. (2011). Determining target engagement in living systems. PubMed Central. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Zhong, Y. et al. (2015). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. Available at: [Link]
-
Anonymous. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Zhang, T. et al. (2020). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. ACS Publications. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement Assays [discoverx.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors in Cancer Cell Line Studies
Introduction: Targeting Dysregulated Kinase Signaling in Oncology with Pyrrolo[2,1-f][1][2][3]triazine Scaffolds
The pyrrolo[2,1-f][1][2]triazine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the development of targeted cancer therapies.[3][4][5] Its structural resemblance to purine nucleosides allows it to effectively compete for the ATP-binding sites of various protein kinases, which are often dysregulated in malignant cells, driving tumor proliferation, survival, and metastasis.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of pyrrolo[2,1-f]triazine-based compounds in cancer cell line studies, with a specific focus on the well-characterized multi-kinase inhibitor, BMS-777607, as a representative agent. While the specific compound 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is a derivative within this class, the principles and protocols detailed herein using BMS-777607 as a paradigm are broadly applicable and provide a robust framework for investigating similar molecules.
BMS-777607 is a potent, ATP-competitive inhibitor targeting the c-Met receptor tyrosine kinase family (including c-Met, RON, and AXL) and Aurora Kinase B.[6][7][8] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is implicated in the progression of numerous cancers, making it a prime therapeutic target.[9][10][11][12] This guide will delve into the mechanism of action, provide detailed experimental protocols for assessing its efficacy in cancer cell lines, and offer insights into data interpretation and troubleshooting.
Core Mechanism of Action: Inhibition of c-Met and Aurora Kinase B Signaling
The primary anti-cancer activity of BMS-777607 stems from its potent inhibition of the c-Met receptor tyrosine kinase.[7] In many tumor types, c-Met is overexpressed or constitutively active, leading to the aberrant activation of downstream pro-survival and proliferative signaling cascades, principally the PI3K/AKT and RAS/MAPK pathways.[7][10] BMS-777607 binds to the ATP-binding pocket of c-Met, preventing its autophosphorylation and subsequent activation, thereby abrogating these downstream signals.[7]
Furthermore, at therapeutic concentrations, BMS-777607 also inhibits Aurora Kinase B, a key regulator of mitosis.[2] Inhibition of Aurora Kinase B disrupts the proper formation of the mitotic spindle, leading to defects in chromosome segregation and cytokinesis.[2][6] This can result in the formation of polyploid cells, which may ultimately undergo apoptosis.[2][6] This dual mechanism of action, targeting both oncogenic signaling and cell division, makes BMS-777607 and related compounds compelling candidates for cancer therapy.
Experimental Protocols
Preparation of BMS-777607 Stock Solution
A critical first step is the accurate preparation of the compound stock solution. Due to the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
BMS-777607 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required mass of BMS-777607 to prepare a 10 mM stock solution. The molecular weight of BMS-777607 is 512.89 g/mol .
-
Carefully weigh the BMS-777607 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the compound is completely dissolved.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For frequent use, a 4°C stock can be maintained.[13]
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
Materials:
-
Cancer cell lines of interest (e.g., T-47D, ZR-75-1 breast cancer cells known to express c-Met)[6]
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
BMS-777607 stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of BMS-777607 in complete culture medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Treat the cells with various concentrations of the compound and include untreated and vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Incubate with shaking for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1]
Analysis of Protein Expression and Signaling by Western Blotting
Western blotting is an essential technique to investigate the effect of BMS-777607 on the phosphorylation status of its target kinases and downstream signaling proteins.[14][15]
Materials:
-
Cancer cells treated with BMS-777607
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with BMS-777607 for the desired time, wash with ice-cold PBS and lyse the cells with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[14][16]
-
Protein Transfer: Transfer the separated proteins to a membrane.[14][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
Data Presentation and Interpretation
Quantitative data from cell viability assays should be presented clearly to facilitate comparison. The results are typically expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated.
Table 1: Representative IC50 Values for BMS-777607 in Various Cancer Cell Lines
| Kinase | IC50 (nM) | Reference |
| c-Met | 3.9 | [6] |
| RON | 1.8 | [6] |
| AXL | 1.1 | [6] |
| Tyro-3 | 4.3 | [6] |
| Aurora B | 78 | [6] |
Interpreting Western Blot Results:
-
A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK in BMS-777607-treated cells would confirm the inhibition of the c-Met signaling pathway.
-
A reduction in the phosphorylation of Histone H3 at Serine 10, a known substrate of Aurora Kinase B, would indicate the inhibition of this kinase.[2]
-
Total protein levels of the respective kinases should remain unchanged, demonstrating that the inhibitor affects their activity rather than their expression.
-
A loading control, such as GAPDH or β-actin, is crucial to ensure equal protein loading across all lanes.
Troubleshooting Common Issues
-
Low Absorbance in MTT Assay: This could be due to low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize cell seeding density and ensure complete dissolution of the formazan.
-
High Background in Western Blots: Inadequate blocking or insufficient washing can lead to high background. Ensure the blocking step is performed correctly and increase the number or duration of washes.
-
Inconsistent Results: This can arise from repeated freeze-thaw cycles of the compound stock, variations in cell seeding, or inconsistent incubation times. Always use fresh aliquots of the compound and maintain consistency in all experimental steps.
Conclusion
The pyrrolo[2,1-f][1][2]triazine scaffold represents a highly valuable framework for the design of potent and selective kinase inhibitors for cancer therapy. BMS-777607 serves as an excellent model compound for this class, demonstrating a dual mechanism of action that effectively inhibits key oncogenic pathways and mitotic progression. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the therapeutic potential of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one and other related compounds in various cancer cell line models. Careful experimental design, execution, and data interpretation are paramount to successfully elucidating the biological activity and therapeutic promise of these novel agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Sharma, S., Zeng, J. Y., Zhuang, C. M., Zhou, Y. Q., Yao, H. P., Hu, X., ... & Wang, M. H. (2013). Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. Molecular Cancer Therapeutics, 12(5), 725-736. Retrieved from [Link]
-
Sharma, S., Zeng, J. Y., Zhuang, C. M., Zhou, Y. Q., Yao, H. P., Hu, X., ... & Wang, M. H. (2013). Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. PubMed. Retrieved from [Link]
-
c-Met inhibitor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
What are c-Met inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Peters, S., & Adjei, A. A. (2012). MET: a promising new target for cancer therapy. Nature Reviews Clinical Oncology, 9(6), 314-326. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
-
Mo, H. N., & Liu, P. (2017). Targeting MET in cancer therapy. Chronic Diseases and Translational Medicine, 3(3), 148-153. Retrieved from [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. Retrieved from [Link]
-
Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. (2013). Molecular Cancer Therapeutics. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Hutterer, M., Knyazev, P., Abate, A., Resch, M., Pinter, M., Sprinzl, G. M., ... & Ullrich, A. (2015). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Journal of Neuro-Oncology, 121(3), 443-454. Retrieved from [Link]
-
Wang, M. H., Sharma, S., & Zeng, J. Y. (2016). Resistance to RON-Targeted Tyrosine Kinase Inhibitor BMS-777607-Induced Polyploidy by Colon Cancer Cells with Retained Chemosensitivity. PLoS One, 11(3), e0152535. Retrieved from [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]
-
Kandeel, M., Al-Nazawi, M., & Al-Taher, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(3), 269-283. Retrieved from [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(8), 1477-1493. Retrieved from [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(8), 1477-1493. Retrieved from [Link]
-
Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. (2012). Organic Process Research & Development. Retrieved from [Link]
-
Shi, W., Huang, W., Chen, Z., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 816-827. Retrieved from [Link]
-
Saito, T., Obitsu, T., Kohno, H., Sugimoto, I., Matsushita, T., Nishiyama, T., ... & Takaoka, Y. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. Retrieved from [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. (2019). Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 11. dovepress.com [dovepress.com]
- 12. mednexus.org [mednexus.org]
- 13. broadpharm.com [broadpharm.com]
- 14. medium.com [medium.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Antiviral Activity of Pyrrolo[2,1-f]triazine Nucleoside Analogs
Introduction: A Privileged Scaffold in Antiviral Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility across various therapeutic targets.[3] Initially explored in the 1970s, its significance surged with its incorporation into C-nucleosides as a novel purine mimetic.[3] This core structure is integral to numerous compounds with a wide range of biological activities, including potent antiviral effects against a broad array of RNA viruses.[2][4] Notably, this scaffold forms the heart of Remdesivir, a direct-acting antiviral agent that gained prominence during the SARS-CoV-2 pandemic.[1][2]
Pyrrolo[2,1-f]triazine nucleoside analogs are structurally analogous to purine bases, allowing them to be recognized and processed by viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[4] Their demonstrated activity against viruses such as Ebola, Marburg, SARS-CoV, MERS-CoV, and norovirus underscores their potential as a platform for the development of broad-spectrum antiviral therapeutics.[2][4]
This guide provides an in-depth overview of the mechanism of action of pyrrolo[2,1-f]triazine nucleoside analogs and detailed protocols for evaluating their antiviral efficacy and cytotoxicity. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in virology and drug development.
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The primary antiviral mechanism of pyrrolo[2,1-f]triazine nucleoside analogs, exemplified by Remdesivir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5][6] This process can be broken down into several key steps:
-
Cellular Uptake and Activation: As prodrugs, these analogs are designed to efficiently penetrate host cells. Once inside, they undergo metabolic activation, a series of phosphorylation steps mediated by host cell kinases, to form the active triphosphate metabolite (e.g., Remdesivir triphosphate or RDV-TP).[7][8]
-
Competition with Natural Substrates: The activated triphosphate analog, structurally mimicking a natural nucleoside triphosphate (like ATP), competes for binding to the active site of the viral RdRp during RNA replication.[8]
-
Incorporation into the Nascent RNA Strand: The viral RdRp, mistaking the analog for its natural counterpart, incorporates it into the newly synthesized (nascent) viral RNA strand.[6][9]
-
Delayed Chain Termination: Upon incorporation, the unique structure of the pyrrolo[2,1-f]triazine moiety, particularly modifications on the ribose sugar, sterically hinders the translocation of the RdRp along the RNA template. This does not cause immediate chain termination but rather a delayed stalling of the polymerase complex a few bases downstream from the incorporated analog.[6][7] This "delayed chain termination" effectively arrests viral RNA synthesis.[6]
-
Evasion of Proofreading: Some coronaviruses possess a proofreading exoribonuclease (ExoN) that can excise mismatched nucleotides. However, Remdesivir has been shown to evade this proofreading mechanism, contributing to its potent antiviral activity.[5]
The following diagram illustrates the metabolic activation and subsequent inhibition of viral RdRp by a pyrrolo[2,1-f]triazine nucleoside analog.
A schematic representation of the activation and mechanism of action.
Experimental Protocols
A thorough evaluation of novel antiviral compounds requires a multi-faceted approach, assessing both their efficacy in inhibiting viral replication and their potential toxicity to host cells. The following protocols provide a robust framework for these evaluations.
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[10] It measures the reduction in viral plaques—localized areas of cell death—in the presence of the test compound.
Objective: To determine the concentration of a pyrrolo[2,1-f]triazine nucleoside analog that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
Pyrrolo[2,1-f]triazine nucleoside analog stock solution
-
Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM with 2% FBS)
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well plates at a density that will result in a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the pyrrolo[2,1-f]triazine nucleoside analog in infection medium (e.g., DMEM with 2% FBS).
-
Virus Infection: When cells are confluent, aspirate the growth medium. Wash the monolayer once with sterile PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Compound Treatment: Immediately after adding the virus, add the prepared dilutions of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Gently aspirate the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of the compound.
-
Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, virus-dependent).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Gently wash the plates with water.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Workflow for the Plaque Reduction Assay.
dot digraph "Plaque_Reduction_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Seed Host Cells\nin 6-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Prepare Serial Dilutions\nof Compound"]; C [label="Infect Confluent Monolayer\nwith Virus"]; D [label="Add Compound Dilutions\nto Infected Cells"]; E [label="Incubate for\nViral Adsorption"]; F [label="Apply Overlay Medium\nwith Compound"]; G [label="Incubate for\nPlaque Formation"]; H [label="Fix and Stain\nCell Monolayer", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Count Plaques and\nCalculate EC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 5. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]
- 6. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of the Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold in Contemporary Pain Research: Application Notes and Protocols
Introduction
While specific research on the direct analgesic applications of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is not extensively documented in publicly available literature, the core chemical structure, the pyrrolotriazinone scaffold, is a recognized "privileged" structure in medicinal chemistry. This guide provides a comprehensive overview of how this and related scaffolds are being leveraged in modern pain research. We will explore established and conceptual applications, focusing on validated molecular targets and providing detailed, field-proven protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel heterocyclic compounds in analgesia.
The pyrrolotriazinone core is a versatile platform that has given rise to compounds with diverse biological activities. In the context of pain research, derivatives of this scaffold have shown promise by targeting different mechanisms, moving beyond traditional opioid receptor agonism. This guide will delve into two primary, evidence-based applications: the inhibition of Sepiapterin Reductase (SPR) and Adaptor Protein 2-Associated Kinase 1 (AAK1). Additionally, we will present a conceptual framework for evaluating pyrrolotriazinone derivatives as potential positive allosteric modulators (PAMs) of the µ-opioid receptor (MOR), a cutting-edge approach to pain management.
Part 1: Pyrrolotriazinones as Sepiapterin Reductase (SPR) Inhibitors for Inflammatory and Neuropathic Pain
Scientific Rationale: The SPR-BH4 Pathway in Pain
Sepiapterin reductase (SPR) is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. In the context of pain, upregulation of the BH4 pathway in immune cells and neurons following injury or inflammation leads to increased production of nitric oxide (NO) and other signaling molecules that contribute to peripheral and central sensitization, key processes in the establishment and maintenance of chronic pain. Therefore, inhibiting SPR to reduce BH4 levels presents a compelling non-opioid strategy for pain relief. A series of pyrrolotriazinone derivatives have been synthesized and identified as potent SPR inhibitors, demonstrating significant pain reduction in preclinical models.[1]
Visualization: SPR-BH4 Biosynthetic Pathway and Point of Inhibition
Caption: The BH4 biosynthesis pathway and the inhibitory action of pyrrolotriazinones on SPR.
Protocol 1: In Vitro SPR Enzymatic Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound like 6-chloropyrrolo[2,1-f]triazin-4(3H)-one against recombinant human SPR.
Materials:
-
Recombinant human SPR enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Assay buffer: 100 mM potassium phosphate, pH 6.4
-
Test compound (e.g., 6-chloropyrrolo[2,1-f]triazin-4(3H)-one) dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
80 µL of assay buffer
-
10 µL of NADPH solution (final concentration ~200 µM)
-
5 µL of the test compound dilution (or DMSO for control wells)
-
-
Enzyme Addition: Add 5 µL of recombinant SPR enzyme solution to each well. Mix gently and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 10 µL of sepiapterin solution (final concentration ~50 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 15-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Analgesia in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This protocol evaluates the ability of a test compound to reverse thermal hyperalgesia in a common model of inflammatory pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Test compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plantar test apparatus (Hargreaves' test)
Procedure:
-
Acclimation and Baseline: Acclimate the rats to the testing environment and the plantar test apparatus. Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each rat.
-
Compound Administration: At a predetermined time post-carrageenan injection (e.g., 2 hours), administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Assessment of Thermal Hyperalgesia: At various time points after compound administration (e.g., 30, 60, 120, and 240 minutes), measure the PWL of both the ipsilateral (carrageenan-injected) and contralateral paws. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Data Analysis:
-
Calculate the change in PWL from baseline for each time point.
-
Compare the PWL of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
A significant increase in PWL in the ipsilateral paw of the treated group compared to the vehicle group indicates an analgesic effect.
-
Part 2: Pyrrolo[2,1-f]triazines as AAK1 Kinase Inhibitors for Neuropathic Pain
Scientific Rationale: AAK1 as a Novel Target for Neuropathic Pain
Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process crucial for neurotransmitter receptor trafficking. Genetic knockout of AAK1 in mice resulted in a reduced response to the persistent phase of pain in the formalin model, identifying it as a potential therapeutic target for chronic pain states, particularly neuropathic pain.[2][3] A series of pyrrolo[2,1-f]triazines has been developed as potent and selective AAK1 inhibitors, demonstrating the utility of this scaffold for targeting kinases involved in pain signaling.[2]
Visualization: AAK1 Inhibitor Discovery Workflow
Caption: High-level workflow for the discovery and validation of AAK1 inhibitors for pain.
Protocol 3: In Vitro AAK1 Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure AAK1 inhibition.
Materials:
-
Recombinant AAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-streptavidin
-
Kinase buffer
-
Test compound (e.g., a pyrrolo[2,1-f]triazine derivative) in DMSO
-
Low-volume 384-well microplate
Procedure:
-
Compound Plating: Dispense nL volumes of serially diluted test compound into the 384-well plate.
-
Enzyme/Substrate Addition: Add a solution of AAK1 enzyme and biotinylated peptide substrate in kinase buffer to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Detection: Add a solution of Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin in TR-FRET dilution buffer to stop the reaction. Incubate for 1 hour at room temperature.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to high (no enzyme) and low (DMSO) controls.
-
Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic model to determine the IC50.
-
Part 3: Conceptual Framework: Investigating Pyrrolotriazinones as µ-Opioid Receptor (MOR) Positive Allosteric Modulators (PAMs)
Scientific Rationale: MOR PAMs - A New Frontier in Pain Management
Traditional opioid analgesics are agonists that directly activate the µ-opioid receptor (MOR). While effective, this direct and sustained activation is linked to severe side effects, including respiratory depression, constipation, and addiction. Positive allosteric modulators (PAMs) represent a novel therapeutic strategy. MOR PAMs do not activate the receptor on their own but enhance the binding and/or efficacy of endogenous opioid peptides (like endorphins and enkephalins) that are released naturally in response to pain.[4][5] This approach is hypothesized to provide analgesia with a wider therapeutic window and reduced side effect liability.[4] While the well-studied MOR PAM, BMS-986122, is not a pyrrolotriazinone, the principles for its evaluation can be applied to novel scaffolds like 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
Visualization: MOR Signaling and PAM Mechanism
Caption: Mechanism of a MOR PAM, enhancing endogenous opioid signaling.
Protocol 4: In Vitro [³⁵S]GTPγS Binding Assay to Measure MOR Activation
This functional assay measures G-protein activation downstream of MOR and is a gold standard for characterizing agonists and PAMs.
Materials:
-
Cell membranes prepared from cells expressing human MOR (e.g., CHO-hMOR)
-
[³⁵S]GTPγS (radioligand)
-
DAMGO (a potent MOR agonist)
-
Test compound (e.g., 6-chloropyrrolo[2,1-f]triazin-4(3H)-one) in DMSO
-
GDP
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Scintillation vials and fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine:
-
Assay buffer
-
Cell membranes (~10-20 µg protein)
-
GDP (final concentration ~10 µM)
-
Test compound at various concentrations (to assess PAM activity) or DMSO (control)
-
-
Incubation: Pre-incubate for 15 minutes at 30°C.
-
Agonist Addition: Add DAMGO at a fixed, submaximal concentration (e.g., its EC20) to the tubes designated for measuring potentiation. For measuring intrinsic agonist activity of the test compound, add vehicle instead of DAMGO.
-
Initiate Binding: Add [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Data Analysis:
-
To assess PAM activity, compare the [³⁵S]GTPγS binding in the presence of DAMGO + test compound to DAMGO alone.
-
Plot the fold-potentiation over DAMGO alone against the log[test compound] to determine the EC50 for potentiation and the maximal effect (Emax).
-
To assess intrinsic agonist activity, compare the binding in the presence of the test compound alone to the basal binding (no agonist).
-
Summary of Key Data for Exemplary Compounds
| Compound Class/Example | Target | Assay | Key Parameter | Result | Reference |
| Pyrrolotriazinone Derivatives | Sepiapterin Reductase (SPR) | Enzymatic Inhibition | IC50 | As low as 1 nM | [1] |
| Pyrrolo[2,1-f]triazine Derivatives | AAK1 Kinase | Kinase Inhibition | IC50 | Single-digit nM range | [2] |
| BMS-986122 (MOR PAM) | µ-Opioid Receptor (MOR) | β-arrestin recruitment (potentiation of endomorphin-1) | EC50 | 3.0 µM | [5] |
| BMS-986122 (MOR PAM) | µ-Opioid Receptor (MOR) | [³⁵S]GTPγS binding (potentiation of Met-Enk) | - | Potentiates G-protein activity | [5][6] |
Conclusion
The pyrrolo[2,1-f]triazin-4(3H)-one scaffold represents a promising starting point for the development of novel analgesics. While direct evidence for the analgesic properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is yet to be established, the successful application of this and related chemical cores in targeting key pain pathways like SPR and AAK1 provides a strong rationale for its investigation. Furthermore, the conceptual framework for exploring MOR PAM activity opens up another exciting avenue for research. The protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate the potential of novel pyrrolotriazinone derivatives and contribute to the development of next-generation pain therapeutics.
References
- Tebbe, M. J., et al. (2012). Synthesis and evaluation of pyrrolotriazinone inhibitors of sepiapterin reductase. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6657.
- Śladowska, H., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European Journal of Medicinal Chemistry, 46(12), 5998-6006.
-
AK Scientific, Inc. Product Page for 6-chloropyrrolo[1,2-f][1][7][8]triazin-4(3H)-one.
-
A2B Chem. Product Page for 6-chloro-3H,4H-pyrrolo[2,1-f][1][7][8]triazin-4-one.
- Vidal, C., et al. (2007). A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase. British Journal of Pharmacology, 152(6), 906-916.
- Wikipedia. (2023). BMS-986122.
- Consalvi, S., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3847-3855.
-
Sharma, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][8]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6.
- Pharmacy 180.
- MedChemExpress. (2023).
-
Danca, M. D., et al. (2023). Discovery of pyrrolo[2,1-f][1][7][8]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7.
-
Belov, D. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789.
- MedChemExpress.
-
J&K Scientific. Product Page for Pyrrolo[2,1-f][1][7][8]triazin-4(3H)-one.
-
Wallace, E. M., et al. (2008). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][7][8]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4634-4638.
- ClinicalTrials.gov. (2024). Dose-Response Characterization of VER-01 in the Treatment of Patients With Chronic Non-specific Low Back Pain.
- IUPHAR/BPS Guide to PHARMACOLOGY. BMS-986122 Ligand Page.
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 819-835.
- ClinicalTrials.gov. (2019). Non-Opioid Pramipexole and Pain.
- ClinicalTrials.gov. (2011).
- PubChem. Compound Summary for CID 118022662.
- ClinicalTrials.gov. (2011). Relationship Between Cognitive Function and Pain.
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS‐986122 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
Application Notes and Protocols: Characterizing Pyrrolotriazine Inhibitors of p38α MAP Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of p38α MAP Kinase and the Promise of Pyrrolotriazines
The p38 mitogen-activated protein (MAP) kinase family, particularly the α isoform (p38α), is a central node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38α pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression.[3][4] This makes p38α a compelling target for therapeutic intervention.[5] Pyrrolo[2,1-f][6][7][8]triazines have emerged as a promising class of potent and selective p38α inhibitors, with several candidates advancing into clinical development.[9][10][11]
These application notes provide a comprehensive guide to the essential protocols for the preclinical characterization of novel pyrrolotriazine-based p38α inhibitors. The described methodologies are designed to deliver a robust data package, elucidating potency, selectivity, mechanism of action, and cellular activity, thereby enabling informed decisions in the drug discovery cascade.
Section 1: Foundational Biochemical Assays for Potency Determination
The initial step in characterizing a novel inhibitor is to determine its potency against the target enzyme. Biochemical assays provide a direct measure of the inhibitor's ability to modulate the catalytic activity of purified p38α.
Protocol 1.1: In Vitro p38α Kinase Activity Assay (Luminescence-Based)
This assay quantifies p38α activity by measuring the amount of ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a widely used format for this purpose.[12][13][14]
Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal that is proportional to the initial kinase activity.
Materials:
-
Purified, active recombinant human p38α enzyme
-
p38 peptide substrate (e.g., ATF-2)[2]
-
Pyrrolotriazine inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrrolotriazine inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the p38α enzyme and substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ value for p38α to ensure accurate IC₅₀ determination.[15]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
Data Analysis: Subtract the background luminescence (wells with no enzyme) from all other readings. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | p38α IC₅₀ (nM) |
| Pyrrolotriazine A | 15 |
| Pyrrolotriazine B | 5 |
| SB203580 (Control) | 50 |
Section 2: Elucidating the Mechanism of Action and Binding Affinity
Understanding how an inhibitor interacts with its target is crucial for lead optimization. Biophysical techniques provide detailed insights into the binding thermodynamics and kinetics.
Protocol 2.1: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the kinase, providing a complete thermodynamic profile of the interaction.[8][16][17]
Principle: A solution of the pyrrolotriazine inhibitor is titrated into a solution containing the p38α protein. The heat change upon each injection is measured, allowing for the determination of the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]
Materials:
-
Purified p38α protein
-
Pyrrolotriazine inhibitor
-
ITC buffer (e.g., PBS or HEPES with 0.05% Tween-20)
-
Isothermal Titration Calorimeter
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of p38α (typically 10-50 µM) and a solution of the pyrrolotriazine inhibitor (typically 10-20 fold higher concentration than the protein) in the same ITC buffer. Degas both solutions prior to use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters according to the manufacturer's instructions.
-
Titration: Fill the sample cell with the p38α solution and the injection syringe with the inhibitor solution.
-
Data Acquisition: Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Control Experiment: Perform a control titration of the inhibitor into the buffer alone to account for the heat of dilution.
Data Analysis: Subtract the heat of dilution from the raw titration data. Analyze the integrated heat data using the instrument's software to fit a suitable binding model (e.g., one-site binding) to determine K₋, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
| Parameter | Pyrrolotriazine B |
| K₋ (nM) | 8 |
| n (sites) | 1.1 |
| ΔH (kcal/mol) | -12.5 |
| ΔG (kcal/mol) | -11.2 |
| -TΔS (kcal/mol) | 1.3 |
Protocol 2.2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association (kₐ or kₒₙ) and dissociation (k₋ or kₒff) rates of an inhibitor binding to its target.[6][19][20]
Principle: The p38α protein is immobilized on a sensor chip. A solution of the pyrrolotriazine inhibitor is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[21]
Materials:
-
Purified p38α protein
-
Pyrrolotriazine inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize p38α onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
Kinetic Analysis: Inject a series of concentrations of the pyrrolotriazine inhibitor over the immobilized p38α surface. Each injection cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor.
-
Data Acquisition: Record the SPR sensorgrams for each inhibitor concentration.
Data Analysis: Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).
Section 3: Assessing Cellular Activity and Target Engagement
While biochemical and biophysical assays are essential, it is critical to demonstrate that the inhibitor can engage its target in a cellular context and elicit the desired biological response.
Protocol 3.1: Cellular p38α Target Engagement Assay (Western Blot)
This assay measures the ability of the pyrrolotriazine inhibitor to block the phosphorylation of a downstream substrate of p38α in cells.
Principle: Cells are pre-treated with the inhibitor and then stimulated with an activator of the p38 MAPK pathway (e.g., anisomycin or UV radiation).[22] Cell lysates are then analyzed by Western blot to detect the phosphorylation status of a known p38α substrate, such as MAPK-activated protein kinase 2 (MK2).[23]
Materials:
-
Cell line expressing p38α (e.g., HeLa, A549)[22]
-
Pyrrolotriazine inhibitor
-
p38 MAPK pathway activator (e.g., anisomycin)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with a dilution series of the pyrrolotriazine inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for phospho-MK2 and total MK2. Normalize the phospho-MK2 signal to the total MK2 signal. Plot the normalized phospho-MK2 levels against the inhibitor concentration to determine the cellular IC₅₀.
Section 4: Profiling Inhibitor Selectivity
To minimize off-target effects, it is crucial to assess the selectivity of the pyrrolotriazine inhibitor against a panel of other kinases.[7][15][24]
Protocol 4.1: Kinase Selectivity Profiling
This is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[25]
Principle: The inhibitor is tested at one or more concentrations against a broad panel of kinases using a standardized kinase activity assay format. The percent inhibition for each kinase is determined.
Methodology: Provide the pyrrolotriazine inhibitor to a reputable CRO for screening against their kinase panel (e.g., a panel of over 400 kinases). Typically, an initial screen is performed at a single high concentration (e.g., 1 µM). For any kinases that show significant inhibition (e.g., >50%), a follow-up IC₅₀ determination is performed.
Data Presentation: The results are often presented as a "kinome tree" to visualize the selectivity profile. A more quantitative measure is the selectivity score, which can be calculated based on the number of off-target kinases inhibited at a certain threshold.
Visualizing Key Pathways and Workflows
// Nodes stress [label="Stress Stimuli\n(UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; cytokines [label="Inflammatory Cytokines\n(TNFα, IL-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; mkk3_6 [label="MKK3 / MKK6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38a [label="p38α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mk2 [label="MK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factors [label="Transcription Factors\n(ATF2, MEF2C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Inflammation, Apoptosis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pyrrolotriazine [label="Pyrrolotriazine\nInhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges stress -> map3k; cytokines -> map3k; map3k -> mkk3_6 [label=" phosphorylates"]; mkk3_6 -> p38a [label=" phosphorylates"]; p38a -> mk2 [label=" phosphorylates"]; p38a -> transcription_factors [label=" phosphorylates"]; mk2 -> cellular_response; transcription_factors -> cellular_response; pyrrolotriazine -> p38a [arrowhead=tee, style=dashed, color="#EA4335"];
// Nodes start [label="Start:\nNovel Pyrrolotriazine\nInhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochem [label="Biochemical Assay\n(IC₅₀ Determination)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; biophys [label="Biophysical Assays\n(ITC & SPR for K₋ & Kinetics)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cellular [label="Cellular Assay\n(Target Engagement)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity [label="Selectivity Profiling\n(Kinase Panel Screen)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Comprehensive\nInhibitor Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> biochem; biochem -> biophys; biophys -> cellular; cellular -> selectivity; selectivity -> end;
// Caption labelloc="b"; label="Inhibitor Characterization Workflow"; } Inhibitor Characterization Workflow
References
- Biacore. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Miyahara, H., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
- Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
- Elabscience. (n.d.). MAPK-p38 Signaling Pathway. Elabscience.
- Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed.
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- BenchChem. (2025). A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. BenchChem.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- United States Biological. (n.d.). MAP Kinase p38 alpha. United States Biological.
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
- Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Wikipedia.
- Ivashkiv, L. B., et al. (2004). Role of p38alpha Map kinase in Type I interferon signaling. PubMed.
- Promega Corporation. (n.d.). p38α Kinase Assay. Promega Corporation.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Gillespie, M. A., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central.
- Promega Corporation. (n.d.). p38 alpha Kinase Enzyme System. Promega Corporation.
- Reaction Biology. (n.d.). P38a/MAPK14 Kinase Assay Service. Reaction Biology.
- Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
-
Watterson, S. H., et al. (2011). Discovery of pyrrolo[2,1-f][6][7][8]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. PubMed. Retrieved from
- Gajiwala, K. S., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.
- Liu, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
- Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.
- ResearchGate. (n.d.). The isothermal titration calorimetry assays were employed to.... ResearchGate.
- Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
- Carna Biosciences. (2021). Carna Tech Note No.3: Evaluating Kinase Inhibitors in Binding Assays. Carna Biosciences.
- Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie.
-
Watterson, S. H., et al. (2007). Synthesis and SAR of new pyrrolo[2,1-f][6][7][8]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. Retrieved from
- PharmaBlock. (n.d.). Pyrrolotriazines in Drug Discovery. PharmaBlock.
- International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
- Al-Tel, T. H., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC.
-
Singh, M., & Mehra, R. (2021). Pyrrolo[2,1-f][6][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Retrieved from
- Kumar, A., et al. (2018). Identification of p38α MAP Kinase Inhibitors by Pharmacophore Based Virtual Screening. PubMed.
- Google Patents. (n.d.). IL155570A0 - Methods of treating p38 kinase-associated conditions and pyrrolotriazine compounds useful as kinase inhibitors. Google Patents.
Sources
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Identification of p38α MAP kinase inhibitors by pharmacophore based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 9. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. p38 alpha Kinase Enzyme System [worldwide.promega.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioradiations.com [bioradiations.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Role of p38alpha Map kinase in Type I interferon signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Leveraging 6-chloropyrrolo[2,1-f]triazin-4(3H)-one for the Development of Potent and Selective PI3Kδ Inhibitors
Introduction: The Rationale for Targeting PI3Kδ with a Novel Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] The Class I PI3K family, comprising α, β, γ, and δ isoforms, has been a focal point of drug discovery efforts, particularly in oncology and immunology.[1] While the α and β isoforms are ubiquitously expressed, the δ (delta) and γ isoforms are found predominantly in hematopoietic cells.[1] This restricted expression profile makes PI3Kδ a highly attractive therapeutic target for autoimmune diseases, inflammatory conditions, and B-cell malignancies, as its inhibition promises to minimize off-target effects in non-immune cells.[1][3]
The pyrrolo[2,1-f][1][4][5]triazin-4(3H)-one core has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating broad utility as a template for kinase inhibitors.[6][7] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions within the ATP-binding pocket of target kinases. This guide focuses on the strategic use of a key intermediate, 6-chloropyrrolo[2,1-f]triazin-4(3H)-one , as a versatile starting point for the synthesis of potent and selective PI3Kδ inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for inhibitor synthesis and evaluation, and discuss the interpretation of results.
The PI3K Signaling Pathway and the Role of PI3Kδ
The PI3K pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of Class I PI3K enzymes at the plasma membrane. These kinases then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a multitude of substrates to regulate diverse cellular functions.
Caption: The PI3K/AKT Signaling Cascade.
PI3Kδ is integral to B-cell receptor (BCR) signaling, promoting cell survival and retention in lymphoid tissues.[8] Its aberrant activation is a hallmark of many B-cell malignancies. Consequently, inhibiting PI3Kδ can induce apoptosis in malignant B-cells and modulate the tumor microenvironment by affecting regulatory T cells (Tregs), potentially enhancing anti-tumor immunity.[8][9]
Synthetic Strategy: Diversification of the Pyrrolotriazinone Core
The utility of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one lies in the reactivity of the C6-chloro substituent. This chlorine atom can be readily displaced via nucleophilic aromatic substitution (SNAr) or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide array of chemical moieties at the C6 position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
General Workflow for PI3Kδ Inhibitor Synthesis and Evaluation
Caption: Workflow for developing PI3Kδ inhibitors.
Experimental Protocols
PART 1: Synthesis of C6-Substituted Pyrrolotriazinone Analogs
Protocol 1.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Causality: This protocol leverages the electron-withdrawing nature of the triazinone ring system, which activates the C6 position for nucleophilic attack. The choice of a suitable base is critical to deprotonate the incoming nucleophile without causing unwanted side reactions.
Materials:
-
6-chloropyrrolo[2,1-f]triazin-4(3H)-one
-
Desired amine or thiol nucleophile (e.g., morpholine, 4-aminophenol)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq.) in DMF, add the desired nucleophile (1.1-1.5 eq.) and a base such as DIPEA (2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C6-substituted analog.[10]
Protocol 1.2: General Procedure for Suzuki Cross-Coupling
Causality: This reaction is ideal for forming carbon-carbon bonds, allowing the introduction of aryl or heteroaryl moieties at the C6 position. The palladium catalyst, ligand, and base work in a catalytic cycle to couple the chlorinated scaffold with a boronic acid or ester.
Materials:
-
6-chloropyrrolo[2,1-f]triazin-4(3H)-one
-
Aryl or heteroaryl boronic acid/ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq.), the boronic acid/ester (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the C6-arylated product.
PART 2: In Vitro Biological Evaluation
Protocol 2.1: PI3Kδ Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound directly correlates with the inhibition of PI3Kδ enzymatic activity. This allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
Test compounds (serially diluted in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add the PI3Kδ enzyme and the lipid substrate (PIP2) to the wells containing the test compounds and the "no inhibitor" control. Add only the lipid substrate to the "no enzyme" control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]
Protocol 2.2: Cellular Phospho-AKT (pAKT) Western Blot Assay
Causality: This assay provides a direct measure of the inhibitor's ability to block PI3Kδ signaling within a cellular context. A reduction in the phosphorylation of AKT at key residues (Ser473 and Thr308) serves as a robust biomarker for on-target pathway inhibition.
Materials:
-
B-cell lymphoma cell line (e.g., Raji, SUDHL-6) or other relevant cell line expressing PI3Kδ.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pAKT (Ser473), anti-pAKT (Thr308), anti-total AKT, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or reach a suitable density.
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (DMSO).
-
(Optional) Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pAKT signal to the total AKT signal and the loading control (β-actin).[12][13]
Data Presentation and Interpretation
Systematic evaluation of newly synthesized compounds is crucial. Data should be organized to facilitate clear SAR analysis.
Table 1: In Vitro Activity of Representative Pyrrolotriazinone-based PI3Kδ Inhibitors
| Compound ID | C6-Substituent | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (α/δ) | pAKT EC₅₀ (nM) |
| LAS191954 | Pyrimidine derivative | 2.6 | >1000 | >1000 | >1000 | >385 | N/A |
| LAS195319 | Purine derivative | 0.5 | >1000 | >1000 | >1000 | >2000 | N/A |
| Example 1 | 4-Morpholinophenyl | User Data | User Data | User Data | User Data | User Data | User Data |
| Example 2 | 3-Aminopyrazole | User Data | User Data | User Data | User Data | User Data | User Data |
Data for LAS191954 and LAS195319 are from published literature.[1] "N/A" indicates data not available in the cited source. "User Data" fields are for researchers to input their own results.
Interpretation:
-
Potency: A low nanomolar IC₅₀ value against PI3Kδ indicates a potent inhibitor.
-
Selectivity: A high ratio of IC₅₀ values for other isoforms (α, β, γ) versus the δ isoform is critical. High selectivity is desirable to minimize off-target effects. For example, inhibition of PI3Kα can lead to hyperglycemia.
-
Cellular Activity: The cellular pAKT EC₅₀ should ideally be in a similar range to the biochemical IC₅₀, confirming good cell permeability and on-target engagement in a physiological context.
In Vivo Efficacy Evaluation
Once potent and selective inhibitors with good cellular activity are identified, their efficacy must be evaluated in relevant animal models.
Recommended In Vivo Models:
-
Collagen-Induced Arthritis (CIA) in Mice: A standard model for rheumatoid arthritis to evaluate the anti-inflammatory properties of PI3Kδ inhibitors.[5]
-
Keyhole Limpet Hemocyanin (KLH) Challenge: Used to assess the effect of compounds on T-cell dependent antibody responses, a key function modulated by PI3Kδ.[3][5]
-
Syngeneic Tumor Models (e.g., CT26, 4T1): These models, which use immunocompetent mice, are crucial for evaluating the immunomodulatory effects of PI3Kδ inhibitors on the tumor microenvironment and their potential synergy with checkpoint inhibitors.[9]
Key Endpoints for In Vivo Studies:
-
Pharmacokinetics (PK): Assess drug absorption, distribution, metabolism, and excretion to establish an appropriate dosing regimen.
-
Pharmacodynamics (PD): Measure target engagement in vivo, for instance, by analyzing pAKT levels in circulating immune cells or tumor tissue.
-
Efficacy: Monitor disease-specific readouts, such as paw swelling in the CIA model or tumor growth inhibition in oncology models.
-
Tolerability: Observe for any signs of toxicity, such as weight loss or changes in behavior.
Conclusion and Future Directions
The 6-chloropyrrolo[2,1-f]triazin-4(3H)-one scaffold represents a highly promising and synthetically tractable starting point for the discovery of next-generation PI3Kδ inhibitors. The synthetic routes outlined here provide a robust framework for generating diverse chemical libraries, while the detailed bioassay protocols ensure a rigorous and self-validating evaluation process. By systematically applying these methods, researchers can efficiently navigate the path from initial hit identification to the development of lead candidates with potent, selective, and cell-active profiles, ultimately contributing to the development of novel therapeutics for a range of immunological and oncological diseases.
References
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Center for Biotechnology Information.[Link]
-
PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. (2021). National Center for Biotechnology Information.[Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (Date unavailable). National Center for Biotechnology Information.[Link]
-
Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed.[Link]
-
A novel PI3K delta inhibitor suppresses tumor progression by immune modulation. (2016). AACR Journals.[Link]
-
PI3K inhibitors in hematology: When one door closes…. (2022). National Center for Biotechnology Information.[Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). National Center for Biotechnology Information.[Link]
-
Ex vivo inhibition of PI3Kγ or PI3Kδ promotes robust antitumor immunity... (2023). ResearchGate.[Link]
-
Development and safety of PI3K inhibitors in cancer. (2023). National Center for Biotechnology Information.[Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). National Center for Biotechnology Information.[Link]
-
Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). ResearchGate.[Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information.[Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). ScienceDirect.[Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). National Center for Biotechnology Information.[Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). National Center for Biotechnology Information.[Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). MDPI.[Link]
-
Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer.[Link]
-
Rearrangement of pyrrolo[1,2-d][1][5][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Center for Biotechnology Information.[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar.[Link]
-
In Vivo PAkt Detection and in Silico Molecular Docking to Determine the Potential of BYL as an PI3K Inhibitor to Block Growth Signal Cascade and in Breast Cancer MCF Cell Line. (2023). Paradigm Academic Press.[Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (2019). ScienceDirect.[Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). MDPI.[Link]
-
Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][4][5]triazine based VEGFR-2 kinase inhibitors. (2007). PubMed.[Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. (2024). ScienceDirect.[Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). National Center for Biotechnology Information.[Link]
-
A novel inhibitor of the PI3K/Akt pathway based on the structure of inositol 1,3,4,5,6-pentakisphosphate. (2010). National Center for Biotechnology Information.[Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (Date unavailable). MDPI.[Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2025). ResearchGate.[Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (Date unavailable). arkat-usa.org.[Link]
-
Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. (2022). DASH (Harvard).[Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (Date unavailable). MDPI.[Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). National Center for Biotechnology Information.[Link]
-
Discovery of pyrrolo[2,1-f][1][4][5]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). National Center for Biotechnology Information.[Link]
-
Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][4][5]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). PubMed.[Link]
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure | MDPI [mdpi.com]
- 12. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo PAkt Detection and in Silico Molecular Docking to Determine the Potential of BYL as an PI3K Inhibitor to Block Growth Signal Cascade and in Breast Cancer MCF Cell Line | Journal of Innovations in Medical Research [paradigmpress.org]
- 14. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction to the Synthesis
The 6-chloropyrrolo[2,1-f]triazin-4(3H)-one scaffold is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to antiviral agents like Remdesivir.[1][2] The synthetic route, while established, presents several challenges where minor deviations in reaction conditions can lead to significant decreases in yield and the formation of difficult-to-remove impurities.
This guide will focus on a common synthetic pathway, breaking it down into key stages to provide targeted troubleshooting for each step. Our aim is to not only provide solutions but also to explain the chemical principles behind them, empowering you to make informed decisions in your experimental work.
Synthetic Pathway Overview
A prevalent strategy for the synthesis of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one involves a multi-step sequence starting from a suitably substituted pyrrole derivative. The general workflow can be outlined as follows:
Caption: General synthetic workflow for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
Troubleshooting Guide: A Step-by-Step Approach
This section is formatted as a series of questions and answers to address specific issues you may encounter during the synthesis.
Stage 1: N-Amination of the Pyrrole Precursor
The introduction of an amino group onto the pyrrole nitrogen is a critical step. Electrophilic amination is a common method, often employing reagents like monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid.[1]
Question 1: I am observing a low yield of my N-aminopyrrole intermediate and the formation of multiple side products. What could be the cause?
Answer:
Low yields in N-amination reactions of pyrroles can stem from several factors:
-
Instability of the Aminating Reagent: Monochloramine, for instance, is notoriously unstable and is typically generated in situ. If the generation of the aminating agent is inefficient or if it decomposes before reacting with the pyrrole, your yields will suffer.
-
Competitive Side Reactions: The pyrrole ring itself is susceptible to electrophilic attack. Under acidic conditions, which can be generated during the reaction, polymerization of the pyrrole starting material can occur.
-
Steric Hindrance: If your starting pyrrole has bulky substituents, this can sterically hinder the approach of the aminating agent to the nitrogen atom, leading to a sluggish and incomplete reaction.
Troubleshooting Workflow for N-Amination:
Caption: Troubleshooting workflow for the N-amination of pyrroles.
Stage 2: Cyclization to form the Pyrrolo[2,1-f]triazin-4(3H)-one
This step involves the formation of the triazinone ring by reacting the N-aminopyrrole with a suitable C1 synthon, such as phosgene, a phosgene equivalent (e.g., triphosgene), or an isocyanate.
Question 2: My cyclization reaction is incomplete, and I am isolating unreacted N-aminopyrrole. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common hurdle. The nucleophilicity of the exocyclic amino group on the N-aminopyrrole can be lower than expected. Here are some strategies to improve the yield:
-
Choice of Cyclizing Agent: Phosgene is highly reactive but also highly toxic. Triphosgene is a safer alternative but may require activation with a Lewis acid or a tertiary amine. Isocyanates can also be effective cyclizing agents.
-
Reaction Temperature: These cyclizations often require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material and product. Careful temperature optimization is key.
-
Use of a Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often necessary to scavenge the HCl generated during the reaction when using phosgene or its equivalents. The accumulation of acid can protonate the N-aminopyrrole, rendering it unreactive.
Table 1: Comparison of Cyclization Conditions
| Cyclizing Agent | Typical Solvent | Temperature Range (°C) | Additives | Key Considerations |
| Phosgene | Toluene, Dichloromethane | 0 to reflux | None | Highly toxic, requires specialized handling. |
| Triphosgene | THF, Dichloromethane | 25 to reflux | Triethylamine, DIPEA | Safer than phosgene, may require longer reaction times. |
| Isocyanates | Acetonitrile, DMF | 50 to 120 | None | Introduces a substituent at the N3 position. |
Question 3: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. What is happening and how can I prevent it?
Answer:
Dimerization or polymerization can occur if the intermolecular reaction between two molecules of the N-aminopyrrole competes with the desired intramolecular cyclization. This is more likely to happen if the cyclization is slow.
To favor the intramolecular pathway, consider the following:
-
High Dilution Conditions: Running the reaction at a lower concentration can significantly reduce the rate of intermolecular reactions.
-
Slow Addition of the Cyclizing Agent: Adding the phosgene equivalent or isocyanate slowly to the solution of the N-aminopyrrole can help to maintain a low concentration of the reactive intermediate, further favoring intramolecular cyclization.
Stage 3: Chlorination of Pyrrolo[2,1-f]triazin-4(3H)-one
The final step is the conversion of the lactam (the -one) to the corresponding chloride. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Question 4: My chlorination with POCl₃ is giving a low yield, and I am recovering a lot of my starting material after work-up. What is going wrong?
Answer:
This is a classic issue when working with POCl₃. The likely culprit is hydrolysis of the chlorinated product back to the starting material during the aqueous work-up. The C-Cl bond in this heterocyclic system is activated and susceptible to nucleophilic attack by water.
Here are critical considerations for a successful chlorination:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture will consume the POCl₃ and can contribute to hydrolysis during the reaction itself.
-
Complete Removal of Excess POCl₃: Before quenching the reaction with water or a basic solution, it is crucial to remove the excess POCl₃ under reduced pressure.
-
Careful Work-up: The quench should be performed at low temperature (e.g., by pouring the reaction mixture onto ice) and with a weak base like sodium bicarbonate. This helps to neutralize the acidic byproducts without promoting hydrolysis of the desired product. Some protocols suggest co-evaporation with an inert solvent like toluene to aid in the removal of residual POCl₃.[3]
Question 5: I am seeing byproducts that appear to be chlorinated on the pyrrole ring in addition to the desired product. How can I improve the selectivity?
Answer:
While the primary site of reaction with POCl₃ is the lactam oxygen, electrophilic chlorination of the electron-rich pyrrole ring can occur, especially if the reaction is run at high temperatures for extended periods.
To improve selectivity:
-
Control the Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allows for complete conversion of the starting material. Monitor the reaction closely by TLC or LC-MS.
-
Consider a Milder Chlorinating Agent: While POCl₃ is standard, for particularly sensitive substrates, other reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) might offer better selectivity, though optimization would be required.
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of the pyrrole precursor?
A1: A common and versatile starting point is a substituted pyrrole-2-carboxylic acid. This allows for the introduction of various substituents on the pyrrole ring which can be carried through the synthesis.[4]
Q2: How can I effectively purify the final 6-chloropyrrolo[2,1-f]triazin-4(3H)-one product?
A2: The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If chromatography is necessary, silica gel can be used, but care must be taken as the product can be sensitive to the acidic nature of silica. Using a mobile phase containing a small amount of a neutralizer like triethylamine can be beneficial.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous. Phosgene is extremely toxic and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment and safety protocols in place. POCl₃ is corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: My overall yield is still low after optimizing each step. Are there any general strategies to improve it?
A4: If individual step yields are reasonable, low overall yield can be due to losses during purification and handling. Ensure that your purification methods are optimized to minimize product loss. Also, consider the stability of your intermediates; some may be best used immediately in the next step without prolonged storage.
References
-
Synthetic strategies for pyrrolo[2,1-f][1][5][6]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. [Link]
-
N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). (n.d.). PubMed. [Link]
-
Total synthesis of remdesivir. (n.d.). National Center for Biotechnology Information. [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. (n.d.). National Institutes of Health. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. (n.d.). PubMed. [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Center for Biotechnology Information. [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (n.d.). National Center for Biotechnology Information. [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. [Link]
-
Bioactive Pyrrolo[2,1-f][1][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][5][6]triazines. (n.d.). ResearchGate. [Link]
-
Pyrrolo[2,1-f][1][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. [Link]
-
Synthesis of pyrrolo[2,1-f][1][5][6]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][2][5][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). ACS Publications. [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). National Center for Biotechnology Information. [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). National Institutes of Health. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]
-
Synthesis and antiproliferative activity characterization of new imidazothiazolotriazine oxindolylidene derivatives containing various substituents in the oxindole ring. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. (n.d.). MDPI. [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. (2024). Journal of the American Chemical Society. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
-
6-Chloro-pyrrolo[2,1-f][1][5][6]triazine-2,4(1h,3h)-dione. (n.d.). Chemsrc. [Link]
-
Rearrangement of pyrrolo[1,2-d][2][5][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Institutes of Health. [Link]
Sources
- 1. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of pyrrolo[2,1-f]triazine derivatives
Technical Support Center: Pyrrolo[2,1-f]triazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility often encountered with this important class of compounds.
The pyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic system that forms the core of numerous kinase inhibitors and antiviral agents, including the notable drug Remdesivir.[1][2] However, the planar, aromatic, and often lipophilic nature of these derivatives frequently leads to poor solubility in aqueous media, posing a significant hurdle for in vitro screening, formulation development, and achieving adequate bioavailability.[3]
This document is structured to guide you from initial, simple troubleshooting steps to more advanced formulation and chemical modification strategies.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial queries and provides a foundation for tackling solubility issues.
Q1: I've just synthesized a novel pyrrolo[2,1-f]triazine derivative and it won't dissolve in my aqueous buffer for a biochemical assay. Why is this happening?
A: The limited aqueous solubility of pyrrolo[2,1-f]triazine derivatives is typically due to their molecular structure. Key contributing factors include:
-
High Crystallinity: A stable crystal lattice requires significant energy to break apart, which hinders dissolution.
-
Low Polarity: The fused heterocyclic ring system is largely nonpolar, leading to unfavorable interactions with polar water molecules.
-
Large Molecular Size: Larger molecules present a greater nonpolar surface area, further reducing their affinity for water.[4]
Your first step should be to confirm if you are dealing with a solubility or a dissolution rate problem. A compound may be soluble but dissolve very slowly. Gentle heating or sonication can sometimes overcome slow dissolution rates, but if the compound precipitates upon cooling or standing, you are facing a true solubility limit.
Q2: What are the simplest, most direct methods to solubilize my compound for preliminary in vitro testing?
A: For initial screening where precise formulation is less critical than achieving a stock solution, the use of co-solvents is the most common and direct approach.[5]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for your compound to dissolve.[6] The most common choice for biological assays is Dimethyl Sulfoxide (DMSO). Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
It is critical to be mindful of the final co-solvent concentration in your assay. High concentrations of organic solvents can denature proteins, disrupt cell membranes, or interfere with assay components. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) and then perform serial dilutions into your aqueous assay buffer, ensuring the final DMSO concentration is typically ≤1% (and often <0.5%).
Q3: My compound precipitates out of solution even with a small amount of DMSO. What is the next logical step?
A: If co-solvents alone are insufficient, you need to consider more advanced formulation strategies. The choice depends on your experimental context (e.g., biochemical assay, cell-based assay, or early animal studies). A logical next step is to explore pH modification or the use of cyclodextrins.
-
pH Adjustment: If your molecule has ionizable functional groups (acidic or basic centers), altering the pH of the buffer can dramatically increase solubility by forming a salt in situ.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the nonpolar pyrrolo[2,1-f]triazine core within their hydrophobic cavity, while their hydrophilic exterior interacts with water, thereby increasing the apparent solubility of the compound.[8][9]
The following troubleshooting guides provide detailed protocols for these and other advanced techniques.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Evaluation of Co-solvents and pH
This approach is a foundational step in understanding your compound's physicochemical properties.
Causality: The goal is to find a balance where the solvent system is sufficiently nonpolar to dissolve the drug, yet compatible with the biological experiment. For ionizable compounds, converting the neutral form to a charged salt increases interactions with water, enhancing solubility.[7]
Experimental Protocol: Co-solvent & pH Screening
-
Prepare Stock Solutions: Dissolve your pyrrolo[2,1-f]triazine derivative in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
-
Prepare a Panel of Buffers: Prepare a series of buffers with varying pH values relevant to your experiment (e.g., pH 5.0, 6.5, 7.4, 8.5).
-
Prepare Co-solvent Mixtures: In separate tubes, prepare mixtures of your chosen aqueous buffer and a co-solvent (e.g., DMSO, ethanol) at different final concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Test Solubility: Add a small aliquot of your drug stock solution to each buffer and co-solvent mixture to achieve your desired final concentration.
-
Observe and Quantify:
-
Visual Inspection: Vortex each sample and let it stand for 1-2 hours. Visually inspect for any precipitation or cloudiness against a dark background.
-
Kinetic Solubility Assay: For a more quantitative measure, incubate the samples, then centrifuge or filter to remove any undissolved precipitate. Analyze the supernatant concentration using HPLC-UV or LC-MS.
-
Troubleshooting:
-
Issue: Compound precipitates immediately in all conditions.
-
Solution: Your target concentration is too high for this approach. Re-evaluate the required concentration or move to more advanced techniques like cyclodextrin or solid dispersion formulations.
-
-
Issue: Solubility is enhanced at a specific pH.
-
Solution: This indicates your compound has an ionizable group. Ensure your final assay buffer is maintained at this optimal pH. Be aware that cell culture media is typically buffered around pH 7.4, which may not be optimal for your compound's solubility.
-
-
Issue: High co-solvent concentration is required, which may interfere with the assay.
-
Solution: The co-solvent approach may not be suitable. Proceed to Guide 2 (Cyclodextrins) or Guide 3 (Advanced Formulations).
-
Guide 2: Formulation with Cyclodextrins
Cyclodextrins are powerful tools for enhancing the aqueous solubility of poorly soluble drugs by forming non-covalent inclusion complexes.[10]
Causality: Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] The lipophilic pyrrolo[2,1-f]triazine moiety can partition into the cavity, shielding it from water. This complex has a water-soluble exterior, significantly improving the overall solubility of the guest molecule.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[9]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). This may require gentle warming to fully dissolve.
-
Method A (Co-evaporation - Preferred for Lab Scale): a. Dissolve your pyrrolo[2,1-f]triazine derivative in a suitable organic solvent (e.g., methanol, acetone). b. Add the drug solution to the aqueous HP-β-CD solution. c. Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator). d. The resulting aqueous solution contains the drug-cyclodextrin complex. Filter through a 0.22 µm syringe filter to sterilize and remove any non-complexed drug.
-
Method B (Direct Sonication): a. Add the powdered drug directly to the pre-formed HP-β-CD solution. b. Sonicate the mixture in a bath sonicator until the solution becomes clear. This may take from 30 minutes to several hours. c. Centrifuge the solution at high speed to pellet any undissolved material and collect the supernatant.
-
Quantify Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of your solubilized compound.
Troubleshooting:
-
Issue: The solution remains cloudy even after extended sonication.
-
Solution 1: The binding affinity may be low. Try a different cyclodextrin derivative (e.g., Sulfobutylether-β-cyclodextrin, SBE-β-CD).
-
Solution 2: The molar ratio of drug-to-cyclodextrin is not optimal. Increase the concentration of the cyclodextrin solution.
-
-
Issue: The achieved concentration is still too low.
-
Solution: The compound may be too large or have a shape that is not conducive to forming a stable inclusion complex. Consider a combination approach (e.g., pH adjustment + cyclodextrin) or move to Guide 3.
-
Guide 3: Advanced Formulation Strategies
For compounds with extremely low solubility or for later-stage development requiring more robust formulations, advanced methods like solid dispersions and nanosuspensions are employed.
Causality: A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix.[12] This technique enhances solubility by reducing the drug's particle size to the molecular level, improving wettability, and, most importantly, converting the crystalline drug into a higher-energy amorphous state, which is more readily soluble.[13][14][15]
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Select a Carrier: Choose a hydrophilic polymer. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[15][16]
-
Dissolve Components: Dissolve both your pyrrolo[2,1-f]triazine derivative and the chosen carrier in a common volatile organic solvent (e.g., methanol, dichloromethane). Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin, solid film.
-
Dry and Pulverize: Further dry the solid mass under high vacuum to remove all residual solvent. Scrape the solid from the flask and gently grind it into a fine powder.
-
Test Dissolution: Disperse the resulting powder in your aqueous buffer and measure the dissolution rate and extent of solubility compared to the unformulated drug.
Causality: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size below 1 µm. The dramatic increase in surface area due to particle size reduction significantly increases the dissolution velocity according to the Noyes-Whitney equation.[4][17]
Experimental Protocol: Precipitation Method for Nanosuspension
-
Prepare Solutions:
-
Solvent Phase: Dissolve your pyrrolo[2,1-f]triazine derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol).
-
Anti-solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80) to prevent particle aggregation.
-
-
Precipitation: Under high-speed homogenization or stirring, rapidly inject the solvent phase into the anti-solvent phase. The drug will precipitate out as nanoparticles.
-
Solvent Removal: Remove the organic solvent via evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size (e.g., using dynamic light scattering), zeta potential (to assess stability), and dissolution performance.[17]
Guide 4: Chemical Modification - The Prodrug Approach
When formulation strategies are insufficient or undesirable, chemically modifying the drug into a soluble prodrug is a powerful alternative.[18][19]
Causality: This strategy involves attaching a temporary, water-soluble promoiety to the parent drug.[20] This new molecule (the prodrug) has enhanced solubility. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug at the site of action.[18][21] Common promoieties include phosphates, amino acids, and polyethylene glycol (PEG) chains.
Workflow: Prodrug Design and Evaluation
-
Identify a Handle: Identify a suitable functional group on your pyrrolo[2,1-f]triazine derivative for attaching a promoiety (e.g., a hydroxyl, amine, or carboxylic acid group).
-
Select Promoieties:
-
For hydroxyl or amine groups, consider creating a phosphate ester, which will be highly water-soluble at physiological pH.[20]
-
For carboxylic acids, consider esterification with a PEG chain.
-
-
Synthesize Prodrug: Synthesize the designed prodrug using appropriate chemical reactions.
-
Evaluate Properties:
-
Solubility: Measure the aqueous solubility of the new prodrug, which should be significantly higher than the parent compound.[20]
-
Stability: Assess the chemical stability of the prodrug in your formulation buffer.
-
Bio-conversion: Incubate the prodrug in plasma or with relevant enzymes (e.g., phosphatases, esterases) to confirm that it is efficiently converted back to the active parent drug.
-
Section 3: Visualization & Strategy Selection
Choosing the right solubilization method depends on the stage of research and the specific experimental requirements. The following workflow provides a decision-making guide.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Summary of Techniques
| Technique | Mechanism | Pros | Cons | Best For... |
| Co-solvents | Reduces solvent polarity.[6] | Simple, fast, widely used. | Can interfere with biological assays; limited capacity. | Initial in vitro screening. |
| pH Modification | Forms a more soluble salt in situ.[7] | High solubility increase possible; simple to implement. | Only works for ionizable compounds; pH may affect assay. | Compounds with acidic/basic centers. |
| Cyclodextrins | Forms a soluble host-guest inclusion complex.[8][9] | Significant solubility increase; low toxicity (HP-β-CD). | Can be expensive; may not work for all molecular shapes. | Cell-based assays; early in vivo studies. |
| Solid Dispersion | Creates a high-energy amorphous form of the drug.[13][14] | Large increases in dissolution rate and solubility. | Can be physically unstable (recrystallization); requires formulation expertise. | Oral dosage form development. |
| Nanosuspension | Increases surface area for faster dissolution.[17] | High drug loading possible; applicable to many compounds. | Requires specialized equipment; potential for instability. | Parenteral and oral formulations. |
| Prodrug | Covalent modification to a more soluble molecule.[18][20] | Very high solubility achievable; can improve other properties. | Requires synthetic chemistry; risk of incomplete bio-conversion. | Overcoming fundamental solubility barriers for in vivo use. |
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. Available from: [Link]
-
Lohchab, P. K., & Vashisth, K. (2014). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 6(2), 79-88. Available from: [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available from: [Link]
-
Fenyvesi, É., & Szente, L. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(18), 6685. Available from: [Link]
-
Singh, S., & Bagde, A. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). Available from: [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). Available from: [Link]
-
Al-Soufi, L., & Al-Haj, N. (2021). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. Elsevier. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. Available from: [Link]
-
Kumar, R., & Khushwaha, A. K. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Global Pharma Technology, 13(5), 1-15. Available from: [Link]
-
Anonymous. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Anonymous. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research. Available from: [Link]
-
Szejtli, J. (1994). Medicinal applications of cyclodextrins. Medical Research Reviews, 14(3), 353-386. Available from: [Link]
-
Thorat, S. S., & Nadaf, S. J. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1254-1262. Available from: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available from: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available from: [Link]
-
MDPI. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available from: [Link]
-
Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1636. Available from: [Link]
-
Sharma, A., & Jain, C. P. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 4(4). Available from: [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
-
Rautio, J., et al. (2011). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. CHIMIA International Journal for Chemistry, 65(11), 845-849. Available from: [Link]
-
da Silva, A. D., & de Oliveira, R. B. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4433. Available from: [Link]
-
IRO Chelating. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available from: [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available from: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(10), 3747. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 58(8), 586-589. Available from: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available from: [Link]
-
Verma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][8][9]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2733-2746. Available from: [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][8][9]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108-116. Available from: [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][8][9]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108-116. Available from: [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][8][9]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108-116. Available from: [Link]
-
Kiselev, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f][8][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7709. Available from: [Link]
-
Anonymous. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 116-121. Available from: [Link]
-
Verma, A., & Singh, P. (2022). Pyrrolo[2,1-f][8][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(1), 69-86. Available from: [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. jddtonline.info [jddtonline.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolotriazinone Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrrolotriazinone synthesis. As a core scaffold in numerous biologically active compounds, from kinase inhibitors to antiviral agents, the successful and efficient synthesis of the pyrrolotriazinone ring system is paramount.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general strategies for synthesizing the pyrrolo[2,1-f][3][4][5]triazin-4(1H)-one core?
The majority of synthetic routes toward this scaffold are convergent, typically starting from a pre-formed pyrrole ring.[1][3] The most prevalent and well-documented strategy begins with a substituted pyrrole-2-carboxylic acid.[1][3]
The general sequence involves three key transformations:
-
Amidation: The pyrrole-2-carboxylic acid is first converted into a primary amide using standard peptide coupling methods.
-
N-Amination: An amino group is installed on the pyrrole nitrogen (N-1 position).
-
Cyclization: The intermediate is then acylated and undergoes an intramolecular cyclization to form the fused triazinone ring.
An alternative facile synthesis starts from an N-unsubstituted pyrrole, which undergoes N-amination followed by cyclization with a C1 source like formamide at high temperatures.[4]
Q2: Which factors should be considered when choosing a coupling reagent for the initial amidation step?
The conversion of pyrrole-2-carboxylic acid to its corresponding amide is a critical first step. The choice of coupling reagent depends on the substrate's sensitivity and the desired reaction efficiency.
-
For robust substrates: Standard reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often sufficient.
-
For sensitive or sterically hindered substrates: More potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU may be required to achieve high yields and minimize side reactions.
-
Alternative method: Conversion of the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with ammonia, is also a viable, though more aggressive, approach.[1][3]
It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of the activated acid intermediate.
Q3: The N-amination of the pyrrole ring is a key step. What are the best practices for this transformation?
The introduction of an amino group at the N-1 position of the pyrrole is often challenging due to the potential for side reactions and the instability of some aminating agents.
-
In Situ Generation of Reagents: A highly effective and practical method involves the in situ generation of chloramine (NH₂Cl) from sodium hypochlorite (NaClO) and ammonium chloride (NH₄Cl) in the presence of a base like sodium hydroxide.[5] This avoids handling potentially unstable aminating agents.
-
Phase-Transfer Catalysis: To improve the reaction between the aqueous aminating agent and the organic-soluble pyrrole substrate, a phase-transfer catalyst such as a quaternary ammonium salt can be employed.[4][6]
-
Alternative Reagents: Other documented N-aminating agents include O-(2,4-dinitrophenyl)hydroxylamine and O-(diphenylphosphinyl)hydroxylamine, which may be suitable for specific substrates where chloramine-based methods fail.[4]
Q4: What are the different conditions available for the final cyclization to form the triazinone ring?
The final ring-closing step is arguably the most variable and substrate-dependent part of the synthesis. The optimal conditions can range from very mild to harsh, and screening is often necessary.
-
Oxidative Cyclization: A common method involves treating an acylated 1-amino-pyrrole intermediate with an oxidative system, such as triphenylphosphine (PPh₃) and bromine (Br₂).[1][3]
-
Thermal Conditions: Heating the N-aminated intermediate with a C1 source is a direct approach. Refluxing in formamide or heating with formamidine acetate can effectively drive the cyclization.[4] High temperatures, sometimes achieved via microwave heating (150-160 °C) or refluxing in high-boiling solvents like xylene, are frequently reported.[5]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF can promote cyclization, particularly for precursors like N-propargylpyrrole-2-carboxamides.[7]
-
Mild Conditions: Notably, very mild conditions (e.g., 0 °C for 5 minutes) have been successfully developed, which can be advantageous for sensitive substrates.[5]
Troubleshooting Guide
Problem 1: My reaction stalls at the N-amination step, showing low conversion to the 1-amino-pyrrole intermediate.
-
Potential Cause 1: Inefficient Aminating Agent: The generated chloramine (NH₂Cl) is unstable and can decompose before reacting with your substrate.
-
Solution: Ensure the in situ generation is efficient. Use fresh, high-quality sodium hypochlorite solution and add it slowly to the cooled mixture of your pyrrole substrate and ammonium chloride. The use of a phase-transfer catalyst is highly recommended to facilitate the transport of the pyrrole anion to the aqueous phase where the aminating agent is generated.[3][6]
-
-
Potential Cause 2: Base Incompatibility: The base used to deprotonate the pyrrole (e.g., NaH) may be degrading the substrate or the aminating agent.
-
Solution: For the NaOH/NH₄Cl/NaClO system, carefully control the stoichiometry and temperature.[5] If using NaH, ensure the reaction is performed under strictly anhydrous and inert conditions. Add the aminating agent only after complete deprotonation of the pyrrole.
-
Problem 2: The final cyclization step results in a low yield of the desired pyrrolotriazinone and multiple unidentified byproducts.
-
Potential Cause 1: Thermal Decomposition: Many cyclization procedures require high temperatures, which can lead to the decomposition of sensitive starting materials or the desired product.[5]
-
Solution: First, attempt milder conditions. Explore oxidative cyclization with PPh₃/Br₂ at lower temperatures before resorting to high-temperature reflux.[3] If thermal conditions are necessary, carefully screen solvents (e.g., n-BuOH, xylene, DMF) and reaction times. Use a minimal amount of heat required for conversion, monitoring closely by TLC or LC-MS.
-
-
Potential Cause 2: Formation of Regioisomers: The intramolecular cyclization can sometimes lead to the formation of a thermodynamically or kinetically favored, but undesired, regioisomer, such as a pyrrolo[1,2-d][3][4][8]oxadiazine.[5]
-
Solution: The choice of cyclization reagent and conditions directly influences regioselectivity. For example, using triphenylphosphine dihalides (PPh₃X₂) can favor different outcomes based on the halogen.[5] If the undesired oxadiazine isomer is formed, it can sometimes be rearranged to the desired pyrrolotriazinone using nucleophiles or specific counter-ions like lithium or sodium.[5][9]
-
Problem 3: I need to install a substituent on the pyrrolotriazinone core, but the conditions are too harsh for my functional groups.
-
Potential Cause: Lack of Modern Coupling Methods: Traditional methods for functionalization can lack the functional group tolerance required for complex molecules in drug discovery.
-
Solution: Employ Modern Cross-Coupling Reactions. For installing aryl or heteroaryl amines, the Buchwald-Hartwig amination is a powerful tool.[10] This palladium-catalyzed reaction allows for C-N bond formation under relatively mild conditions with excellent functional group tolerance.[6][11][12] Similarly, the Ullmann condensation , a copper-catalyzed reaction, can be used for C-N, C-O, and C-S bond formation, although it sometimes requires higher temperatures than Buchwald-Hartwig protocols.[13][14] These methods are ideal for late-stage functionalization of the pyrrolotriazinone scaffold.
-
Data Summary: Comparison of Cyclization Conditions
For researchers designing a new synthesis, the choice of cyclization conditions is critical. The following table summarizes various reported methods to provide a starting point for optimization.
| Method | Reagents & Conditions | Typical Solvent | Temperature | Key Considerations | Reference |
| Thermal (C1 Source) | Formamidine acetate, Et₃N | n-BuOH | High (Reflux) | Good for direct conversion from 1-aminopyrrole. | [4] |
| Thermal (Dehydration) | Reflux | Xylene | ~140 °C | Requires pre-formed acylated intermediate; risk of decomposition. | [5] |
| Base-Mediated | NaOH or KOH | Dioxane/H₂O | 100 °C | Suitable for specific substrates; requires careful pH control. | [5] |
| Oxidative | PPh₃ / Br₂ | Dichloromethane | 0 °C to RT | Mild conditions, but requires stoichiometric oxidant. | [1][3] |
| Microwave-Assisted | NaOMe | N/A | 150-160 °C | Rapid heating can improve yields and reduce reaction times. | [5] |
| Acid-Catalyzed | Formic Acid | Sealed Tube | 95 °C | Used in specific total synthesis contexts. | [7] |
References
- MDPI. (n.d.). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
- MDPI. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
- National Center for Biotechnology Information. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
-
National Center for Biotechnology Information. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][3][7][4]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from
- National Center for Biotechnology Information. (2021, December 6). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
-
National Institutes of Health. (2016, August 9). Rearrangement of pyrrolo[1,2-d][3][4][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from
-
(n.d.). Pyrrolo[2,1-f][3][7][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from
-
ResearchGate. (2025, October 9). Pyrrolo[2,1‐f][3][7][4]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Retrieved from
-
(2023, November 21). Bioactive Pyrrolo[2,1-f][3][7][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from
- ResearchGate. (n.d.). Table 2 : Rearrangement of pyrrolooxadiazine 11 to pyrrolotriazinone 12.
- Wikipedia. (n.d.). Ullmann condensation.
- National Institutes of Health. (n.d.). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction.
- National Center for Biotechnology Information. (n.d.). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization.
- National Center for Biotechnology Information. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine.
- National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
(n.d.). Pyrrolo[2,1-c][3][7][4]triazines from 2-diazopyrroles: synthesis and antiproliferative activity. Retrieved from
-
MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][3][7][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Pyrrolo[2,1-f]triazine-Based Inhibitors
Welcome to the technical support center for researchers working with the promising pyrrolo[2,1-f]triazine scaffold. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the development of these inhibitors. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot effectively and enhance the potency and selectivity of your compounds.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system integral to several approved drugs and clinical candidates, primarily targeting protein kinases.[1][4][5] Its structure often serves as an ATP-competitive hinge-binding motif, making it a powerful starting point for developing targeted therapies.[1] However, translating this potential into potent, selective, and cell-active inhibitors requires careful navigation of complex experimental hurdles.
This guide is structured to address the most pressing issues in a direct question-and-answer format, supplemented with detailed protocols and illustrative diagrams.
Section 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, from initial biochemical assays to cellular and in vivo studies.
1.1 Issue: Low or Inconsistent Potency in Biochemical Assays
Question: My pyrrolo[2,1-f]triazine analog shows weak (micromolar) or highly variable IC50 values in my kinase assay. What are the likely causes and how can I troubleshoot this?
Answer: This is a frequent challenge in early-stage inhibitor development. The observed potency is a function of the compound's intrinsic affinity for the target, its stability, and the specific conditions of your assay. Let's break down the potential causes and solutions.
Causality & Troubleshooting Steps:
-
Poor Aqueous Solubility: The most common culprit for underperforming inhibitors is poor solubility in aqueous assay buffers.[6] If the compound precipitates, its effective concentration is far lower than the nominal concentration, leading to an artificially high IC50.
-
Verification: Perform a simple visual solubility test. Prepare your highest concentration of the inhibitor in the final assay buffer (including the same percentage of DMSO) and incubate under assay conditions for 1-2 hours. Inspect for precipitation against a dark background.[6]
-
Solution Protocol: See Protocol 1: Assessing and Improving Compound Solubility for detailed steps on using co-solvents or surfactants. Remember, the final DMSO concentration should typically be kept below 0.5% to avoid impacting enzyme activity.[6]
-
-
Assay Conditions Mismatch: The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[7] An IC50 value is meaningless without knowing the ATP concentration, which should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Causality: According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50 for a competitive inhibitor.
-
Solution: Ensure your assay's ATP concentration is standardized and reported. For initial screening, using the ATP Km is recommended to facilitate comparison across different kinases.[7] When aiming to understand cellular potency, you might test at higher, more physiologically relevant ATP concentrations (in the millimolar range), but expect a rightward shift in the IC50.[7]
-
-
Compound Degradation: Pyrrolo[2,1-f]triazine scaffolds, like many heterocyclic compounds, can be susceptible to degradation in certain buffers or after repeated freeze-thaw cycles.
-
Solution: Always prepare fresh stock solutions and aliquot them for single use to avoid degradation from repeated temperature changes.[6] If instability is suspected, verify the compound's integrity via LC-MS before and after incubation in the assay buffer.
-
-
Enzyme Quality and Autophosphorylation: The purity and activity of the kinase are critical. Furthermore, some kinases exhibit significant autophosphorylation, which can consume ATP and complicate the interpretation of results, especially in assays that measure ATP depletion.[8]
-
Solution: Use a highly purified and validated kinase preparation. If using an ATP-depletion assay format (e.g., luciferase-based), run a control with the enzyme alone to quantify the extent of autophosphorylation and subtract this from your inhibitor-treated wells. For kinases with high autophosphorylation, a more direct method like a radioactive filter-binding assay may be more reliable.[8]
-
1.2 Issue: Promising Biochemical Potency Fails to Translate to Cellular Activity
Question: My inhibitor has a potent nanomolar IC50 against the isolated kinase, but shows little to no effect in cell-based assays (e.g., cell viability, target phosphorylation). Why is there a disconnect?
Answer: This is a critical juncture in drug development where many promising compounds fail. The cellular environment introduces multiple new variables that are absent in a clean biochemical assay.
Causality & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Causality: Physicochemical properties like high polarity (high polar surface area) or excessive molecular weight can hinder passive diffusion across the lipid bilayer.
-
Solution: Evaluate the compound's physicochemical properties (cLogP, PSA). If permeability is a suspected issue, consider structure-activity relationship (SAR) modifications to increase lipophilicity, but be mindful of not compromising solubility.[9] Alternatively, perform a direct cellular target engagement assay (See Protocol 2 ) to confirm if the compound is reaching its target.
-
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium (like albumin) or to intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Solution: Measure the fraction of compound bound to plasma proteins. If binding is high, SAR efforts may be needed to reduce it. This highlights why a potent biochemical IC50 is crucial; a highly potent compound can still be effective even if a significant fraction is protein-bound.
-
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Solution: Test for cellular activity in the presence of known efflux pump inhibitors. If potency is restored, this indicates an efflux liability that needs to be addressed through medicinal chemistry.
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms.[10]
-
Solution: Perform a microsomal stability assay to determine the compound's metabolic half-life.[10] If stability is low, identify the metabolic "soft spots" on the molecule and modify the structure to block these positions.
-
-
Assay Context: The discrepancy might not be with the compound, but the assay.
-
Causality: A cell viability assay is a distal and often slow readout of target inhibition. A kinase might need to be inhibited by >90% for several hours before a phenotypic effect is observed.[11]
-
Solution: Use a more proximal and direct measure of target engagement. A Western blot to measure the phosphorylation of a direct downstream substrate of your target kinase is a much better indicator of cellular activity than a 72-hour viability assay.[12]
-
Caption: Troubleshooting workflow for potency disconnect.
1.3 Issue: Off-Target Effects and Poor Selectivity
Question: My inhibitor is potent, but it's affecting multiple kinases or causing unexpected cytotoxicity. How do I improve its selectivity?
Answer: Selectivity is paramount for a useful chemical probe or a therapeutic candidate. The ATP binding site is highly conserved across the kinome, making off-target activity a common problem for ATP-competitive inhibitors.[2]
Causality & Troubleshooting Steps:
-
Understand the Off-Targets: You cannot improve selectivity without knowing what you're hitting.
-
Solution: Profile your compound against a broad panel of kinases (e.g., a kinome scan). This will provide a selectivity profile and identify problematic off-targets.[12] This data is crucial for guiding the next steps.
-
-
Structure-Based Design: Exploit differences in the ATP binding pocket between your primary target and off-targets.
-
Causality: Even highly conserved active sites have subtle differences. Key areas for achieving selectivity include the "gatekeeper" residue, the solvent front, and the back pocket.[2]
-
Solution:
-
Gatekeeper Residue: If your target has a small gatekeeper residue (e.g., glycine, threonine) and an off-target has a large one (e.g., methionine, phenylalanine), you can install a bulky substituent on your inhibitor that will sterically clash with the larger gatekeeper, thus preventing binding to the off-target.[2]
-
Solvent Front: Introduce polar groups on your inhibitor that can form specific hydrogen bonds with residues unique to your target kinase in the solvent-exposed region.[13]
-
Covalent Inhibition: If your target has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) to form a covalent bond, dramatically increasing both potency and selectivity.[2]
-
-
-
Reduce Compound Concentration: The simplest way to minimize off-target effects is to use the lowest possible concentration of the inhibitor that still achieves the desired on-target effect.[14]
-
Causality: Off-target interactions are typically of lower affinity than the on-target interaction. High inhibitor concentrations can saturate the primary target and then "spill over" to engage these lower-affinity off-targets.[12]
-
The table below illustrates how selectivity data for a hypothetical pyrrolo[2,1-f]triazine inhibitor ("Compound-X") might be presented. The goal is to maximize the IC50 ratio between off-targets and the primary target.
| Kinase Target | IC50 (nM) | Selectivity vs. Target A (Fold) | Comment |
| Target A (Primary) | 5 | 1 | High on-target potency |
| Off-Target B | 550 | 110 | Good selectivity |
| Off-Target C | 8,500 | 1,700 | Excellent selectivity |
| Off-Target D | 45 | 9 | Poor selectivity; potential liability |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolo[2,1-f]triazine-based kinase inhibitors?
A: The vast majority of these inhibitors function as Type I ATP-competitive inhibitors . The pyrrolo[2,1-f]triazine core mimics the adenine ring of ATP and typically forms one or more key hydrogen bonds with the "hinge" region of the kinase domain, which anchors the inhibitor in the active site.[1] Substitutions off this core scaffold then extend into other regions of the ATP pocket to provide potency and selectivity.
Caption: Pyrrolo[2,1-f]triazine core binding to the kinase hinge.
Q2: My compound has poor aqueous solubility. Besides formulation tricks, what structural modifications can I make?
A: Improving intrinsic solubility through medicinal chemistry is a robust strategy. Consider introducing polar, ionizable groups. For example, adding a basic aliphatic amine (like a piperidine or piperazine) can allow for the formation of a soluble hydrochloride salt.[10] Adding a carboxylic acid can also work but may be more metabolically liable. The key is to add these groups at positions on the scaffold that do not disrupt the key interactions required for potency. This is a classic SAR challenge.[3]
Q3: How do I handle conflicting data from different assay formats (e.g., FRET vs. luminescence)?
A: Different assay technologies have different potential for artifacts.[7] For instance, a luciferase-based assay (luminescence) can be inhibited by some compounds, giving a false positive for kinase inhibition.[7] A FRET-based assay can be skewed by fluorescent compounds. The best practice is to confirm a hit using an orthogonal assay that relies on a different detection method. A direct measurement, such as a radiolabeled filter-binding assay, is often considered the gold standard for confirming potency and ruling out artifacts.[8]
Q4: What are the first steps in establishing a structure-activity relationship (SAR) for my pyrrolo[2,1-f]triazine series?
A: Start systematically. First, explore substitutions at each open position on the scaffold to see which are tolerated and which are critical for activity.[3][15] For example, explore different aryl groups at the C2 and C4 positions.[16] Second, once a potent position is identified, explore a variety of substituents at that position (e.g., electron-donating vs. withdrawing, bulky vs. small, polar vs. nonpolar) to understand the electronic and steric requirements for optimal binding.[17][18] Document everything meticulously to build a clear picture of the SAR.
Section 3: Detailed Experimental Protocols
Protocol 1: Assessing and Improving Compound Solubility
This protocol provides a method to both identify solubility issues and test simple formulation improvements.
Objective: To determine the kinetic solubility of a compound in assay buffer and test the effect of a co-solvent.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Co-solvent (e.g., 5% Pluronic F-68 or 10% PEG400 in assay buffer)
-
Clear microcentrifuge tubes
-
Vortexer
Methodology:
-
Prepare Test Solutions:
-
In Tube A, add 995 µL of standard Assay Buffer.
-
In Tube B, add 995 µL of Assay Buffer containing the co-solvent.
-
-
Add Compound: Add 5 µL of the 10 mM compound stock to each tube to achieve a final concentration of 50 µM (and 0.5% DMSO). This should be the highest concentration planned for your assay.
-
Equilibrate: Vortex each tube gently for 30 seconds. Incubate at the temperature of your kinase assay (e.g., 30°C or 37°C) for 1 hour.
-
Visual Inspection: After incubation, hold each tube against a dark background and shine a light through it. Look for any signs of cloudiness, particulates, or crystals.
-
Interpretation:
-
If Tube A is clear, your compound is likely soluble enough for the assay under these conditions.
-
If Tube A shows precipitation but Tube B is clear, the co-solvent successfully improved solubility and should be considered for inclusion in your assay buffer.
-
If both tubes show precipitation, a more significant formulation or medicinal chemistry effort is required to address the solubility.[19]
-
Protocol 2: Verifying Cellular Target Engagement via Western Blot
This protocol determines if your inhibitor can modulate the phosphorylation of a known downstream substrate of your target kinase in intact cells.
Objective: To assess the dose-dependent inhibition of a kinase signaling pathway in a cellular context.
Materials:
-
Cell line expressing the target kinase.
-
Complete cell culture medium.
-
Pyrrolo[2,1-f]triazine inhibitor stock solution (in DMSO).
-
Phospho-specific antibody for a direct substrate of the target kinase.
-
Total protein antibody for the substrate (as a loading control).
-
Appropriate lysis buffer and standard Western blotting reagents.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your inhibitor in culture medium. Treat the cells for a predetermined time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C. . Wash and probe with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the total substrate antibody to ensure equal protein loading across lanes.
-
Interpretation: A dose-dependent decrease in the phospho-specific signal, with no change in the total protein signal, provides strong evidence of on-target cellular activity.[1] This confirms your compound is cell-permeable and engages its intended target.
References
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Gray, A. T., & Fletterick, R. J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(8), 2173-2178. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4273-4278. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
-
Gusak, K. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7792. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. [Link]
-
An, F., & Tolliday, N. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 5(1), 69-80. [Link]
-
Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Ott, G. R., et al. (2012). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate. [Link]
-
Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ResearchGate. [Link]
-
Harris, C. S., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1-7. [Link]
-
Cambridge Healthtech Institute. (n.d.). Symposium Strategies for Targeting Kinases. Discovery On Target. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Montanari, S., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences, 25(9), 5003. [Link]
-
Chen, K., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-16. [Link]
-
Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]
-
Chen, K., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-16. [Link]
-
Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Kumar, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-16. [Link]
-
Bergal, O., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7489. [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 645-649. [Link]
-
Abdul-Matin, M., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 30(12), 2845. [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1262-1264. [Link]
-
Kumar, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Biosciences, 48(1), 1-15. [Link]
-
Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
-
Harris, C. S., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]
-
Zhang, Y., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
-
Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-40. [Link]
-
Zhang, J., et al. (2009). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology, 49, 299-321. [Link]
-
Silyutina, A. I., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2490. [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies to Improve the Selectivity of Pyrrolo[2,1-f]triazine Kinase Inhibitors
Last Updated: 2026-01-16
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a versatile and privileged template in the design of potent kinase inhibitors, with several compounds demonstrating clinical efficacy.[4][5][6][7][8] However, achieving high selectivity remains a critical challenge due to the conserved nature of the ATP-binding site across the human kinome.[2][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the selectivity of pyrrolo[2,1-f]triazine-based kinase inhibitors. Drawing upon established medicinal chemistry principles and cutting-edge experimental and computational techniques, this document aims to explain the causality behind experimental choices and provide actionable strategies for your research.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,1-f]triazine inhibitor shows potent on-target activity but has significant off-target effects. What are the initial steps to improve its selectivity?
A1: This is a common challenge. The initial approach should be a systematic Structure-Activity Relationship (SAR) study focused on exploiting subtle differences between the ATP-binding sites of your on-target and off-target kinases.
Key Actionable Strategies:
-
Exploit the "Selectivity Pocket": The region of the ATP binding site adjacent to the pyrrolotriazine core can often be exploited to enhance selectivity. Depending on the substitution pattern, the aniline group at the 4-position of the pyrrolotriazine can occupy a lipophilic kinase selectivity pocket.[10] Systematically modify substituents at this position to introduce steric bulk or specific electronic interactions that are favored by the on-target kinase but clash with off-target kinases.
-
Target the Ribose-Phosphate Pocket: An amino-substituted C5 group on the pyrrolotriazine ring is directed into the highly conserved ribose-phosphate pocket.[4] While this region is conserved, subtle variations can be exploited. Introduce substituents that can form specific hydrogen bonds or van der Waals interactions with non-conserved residues in this pocket of your target kinase.
-
Gatekeeper Residue Targeting: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity.[2]
-
If your target kinase has a small gatekeeper residue (e.g., Gly, Ala, Thr): Design bulky substituents on your inhibitor that can access this pocket. This will sterically hinder binding to kinases with larger gatekeeper residues (e.g., Met, Phe, Leu).[2]
-
If your target kinase has a large gatekeeper residue: Focus on optimizing interactions in other regions of the ATP-binding site, as exploiting the gatekeeper pocket will be challenging.
-
Q2: How can I rationally design modifications to my pyrrolo[2,1-f]triazine scaffold for improved selectivity?
A2: Rational design relies on a combination of structural biology and computational modeling.
Workflow for Rational Design:
-
Obtain Structural Information:
-
Co-crystallization: The gold standard is to obtain an X-ray co-crystal structure of your inhibitor bound to the target kinase. This provides a detailed map of the binding interactions.
-
Homology Modeling: If a crystal structure is unavailable, generate a high-quality homology model of the kinase's ATP-binding site.
-
-
Computational Analysis:
-
Molecular Docking: Dock your existing inhibitor and proposed analogs into the binding site of your on-target and key off-target kinases. Analyze the binding poses and predicted interaction energies.
-
Binding Site Comparison: Utilize computational tools to compare the physicochemical properties and residue composition of the ATP-binding sites of your on-target and off-target kinases.[1][3] This can reveal subtle differences to exploit.
-
-
Structure-Based Drug Design (SBDD): Use the structural insights to guide the design of new analogs. For example, if you observe a nearby non-conserved residue in the on-target kinase, design a substituent that can form a specific interaction with it.
Q3: What are the most effective experimental assays for profiling the selectivity of my inhibitors?
A3: A multi-tiered approach is recommended, starting with broad screening and progressing to more focused and physiologically relevant assays.
| Assay Type | Principle | Advantages | Limitations | Recommended Use |
| Biochemical Kinase Panels (e.g., Radiometric, Mobility Shift) | Measures direct inhibition of recombinant kinase catalytic activity.[11][12] | High-throughput, quantitative (IC50 values), well-established. | May not reflect cellular activity due to artificial conditions (e.g., ATP concentration).[12] | Initial broad screening against a large panel of kinases (e.g., >300) to identify off-targets.[11] |
| Competitive Binding Assays | Measures the displacement of a labeled, broad-spectrum kinase inhibitor from the ATP-binding site.[12] | Does not require an active enzyme, can be used for a wide range of kinases. | Measures binding affinity (Kd), not functional inhibition.[11] | Complementary to biochemical assays for confirming direct binding. |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stabilization of a kinase upon inhibitor binding.[13] | Rapid, cost-effective, does not require a substrate.[13] | Indirect measure of binding, may not correlate perfectly with functional inhibition.[13] | High-throughput screening and validation of binding. |
| Cellular Target Engagement Assays (e.g., NanoBRET) | Measures inhibitor binding to the target kinase in live cells.[14] | More physiologically relevant, accounts for cell permeability and intracellular ATP concentrations. | Lower throughput than biochemical assays. | To confirm target engagement in a cellular context and prioritize compounds for in vivo studies.[14] |
Experimental Protocol: General Kinase Inhibition Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Prepare Kinase and Substrate: Dilute the recombinant kinase and its specific substrate in the reaction buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of your pyrrolo[2,1-f]triazine inhibitor.
-
Initiate Reaction: In a 96- or 384-well plate, combine the kinase, substrate, inhibitor, and [γ-³³P]ATP.
-
Incubate: Allow the reaction to proceed at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Troubleshooting Guide
Problem: My inhibitor has poor selectivity between closely related kinases (e.g., within the same family).
Causality: High sequence and structural homology in the ATP-binding site of related kinases makes achieving selectivity challenging.
Troubleshooting Steps:
-
Exploit Subtle Non-Conserved Residues: Even closely related kinases have differences in their ATP-binding sites. Focus on designing substituents that can interact with these non-conserved residues.
-
Target Allosteric Sites: Consider designing inhibitors that bind to less conserved allosteric sites outside the ATP pocket. This is a more advanced strategy but can yield highly selective inhibitors.
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the ATP-binding site of your target kinase, you can design an inhibitor with a weak electrophile (e.g., acrylamide) that can form a covalent bond with this cysteine.[2][9] This can dramatically increase both potency and selectivity.[2]
Problem: My inhibitor is highly selective in biochemical assays but loses selectivity in cellular assays.
Causality: Discrepancies between biochemical and cellular assay results can arise from several factors:
-
High Intracellular ATP Concentration: The concentration of ATP in cells (mM range) is much higher than that used in many biochemical assays (µM range).[12] An inhibitor that is a competitive binder with ATP may be less effective in a cellular environment.
-
Cell Permeability and Efflux: The inhibitor may not efficiently cross the cell membrane or may be actively transported out of the cell by efflux pumps.
-
Off-Target Engagement in Cells: The inhibitor may interact with other proteins in the cell that are not present in the biochemical assay.
Troubleshooting Steps:
-
Optimize for Cellular Potency: Modify the inhibitor to improve its cell permeability (e.g., by adjusting its lipophilicity and polar surface area).
-
Confirm Cellular Target Engagement: Use an assay like NanoBRET to verify that your inhibitor is binding to the intended target in live cells.[14]
-
Perform Cellular Kinome Profiling: Utilize techniques like chemical proteomics to identify the full spectrum of kinase targets in a cellular context.
Visualizing Key Concepts
General Strategy for Improving Kinase Inhibitor Selectivity
Caption: Workflow for improving kinase inhibitor selectivity.
Pyrrolo[2,1-f]triazine Scaffold and Key Interaction Points
Caption: Key interaction points of the pyrrolo[2,1-f]triazine scaffold.
References
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. Retrieved from [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. Retrieved from [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis. Retrieved from [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). ACS Publications. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2024). Preprints.org. Retrieved from [Link]
-
Structure activity relationships for 5-substituted pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. (2007). AACR Journals. Retrieved from [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. (2005). AACR Journals. Retrieved from [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. Retrieved from [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). National Institutes of Health. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer. Retrieved from [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ChemRxiv. Retrieved from [Link]
-
Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). National Institutes of Health. Retrieved from [Link]
-
Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2015). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). SpringerLink. Retrieved from [Link]
-
2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. (2025). ResearchGate. Retrieved from [Link]
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. Retrieved from [Link]
-
2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. (2011). PubMed. Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). ResearchGate. Retrieved from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Purification of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
Welcome to the technical support center for the purification of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity and purity of your final product.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the basic physicochemical properties of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₄ClN₃O | [1] |
| Molecular Weight | 169.57 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | 2-8°C, sealed in a dry environment | [2] |
This information is critical as the solid-state nature of the compound suggests that recrystallization is a viable purification method. The recommended storage conditions hint at potential sensitivity to moisture and temperature.
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, providing potential causes and actionable solutions.
A. Column Chromatography Challenges
Flash column chromatography is a primary method for purifying 6-chloropyrrolo[2,1-f]triazin-4(3H)-one and its analogs. A common mobile phase described for similar structures is a gradient of ethyl acetate in n-hexane.[3]
1. Poor Separation of the Target Compound from Impurities
-
Symptom: Your target compound co-elutes with impurities, as observed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the collected fractions.
-
Potential Cause 1: Inappropriate Solvent System Polarity. The polarity of the eluent may not be optimal to achieve differential migration of your compound and the impurities on the stationary phase.
-
Solution:
-
Systematic TLC Analysis: Before performing column chromatography, conduct a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point for pyrrolotriazinone derivatives is a mixture of ethyl acetate and hexane.[3] Test different ratios (e.g., 1:9, 2:8, 3:7 v/v) to find a system that gives your target compound a retention factor (Rf) of approximately 0.3-0.4.
-
Solvent System Modification: If simple binary mixtures are ineffective, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to modulate the eluent strength and selectivity.
-
-
-
Potential Cause 2: Column Overloading. Exceeding the binding capacity of the silica gel can lead to band broadening and poor separation.
-
Solution: As a general rule, the amount of crude material loaded onto a silica gel column should be between 1-5% of the mass of the stationary phase. If you have a large amount of crude product, it is better to use a larger column than to overload a smaller one.
-
-
Potential Cause 3: Presence of Highly Polar or Tailing Impurities. Some impurities, particularly those with basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to streaking or "tailing" on the TLC plate and poor separation on the column.
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of basic impurities, facilitating better separation.
-
2. The Compound Does Not Elute from the Column
-
Symptom: After running a significant volume of the mobile phase, your target compound is not detected in the collected fractions.
-
Potential Cause: Insufficient Eluent Polarity. The chosen solvent system may be too non-polar to effectively move your compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with a low concentration of ethyl acetate in hexane, incrementally increase the ethyl acetate percentage. In some cases, a step gradient to a more polar solvent system, such as dichloromethane/methanol, may be necessary.
-
B. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
1. Oiling Out Instead of Crystallizing
-
Symptom: Upon cooling, the compound separates as an oil rather than forming solid crystals.
-
Potential Cause 1: Solution is Too Concentrated or Cooled Too Quickly. Supersaturation can lead to rapid precipitation as an amorphous oil instead of the ordered lattice of a crystal.
-
Solution:
-
Add More Solvent: Gently heat the solution to redissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
-
-
Potential Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: If oiling out persists, it may be necessary to first subject the crude material to a quick purification step, such as passing it through a short plug of silica gel with a suitable solvent, to remove some of the problematic impurities before attempting recrystallization again.
-
2. Low Recovery of the Purified Compound
-
Symptom: The yield of crystalline material after filtration is significantly lower than expected.
-
Potential Cause: The Compound has Appreciable Solubility in the Cold Solvent. Even at low temperatures, some of your compound may remain dissolved in the mother liquor.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Solvent System: If solubility in a single solvent is too high even when cold, consider a two-solvent recrystallization. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify the solution and then allow it to cool slowly.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by carefully concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to analyze the purity of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one?
A1: Based on purification protocols for analogous pyrrolotriazinone structures, a good starting point for TLC analysis is a mixture of ethyl acetate and n-hexane.[3] We recommend testing a range of ratios, such as 2:8, 3:7, and 5:5 (v/v) ethyl acetate:hexane, to find a system that provides good separation and an Rf value for your target compound between 0.3 and 0.5.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening (e.g., you observe new spots on your TLC plates after spotting the crude material and letting it sit for a while), you can try the following:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) may also be an option.
Q3: How can I determine the purity of my final product?
A3: A combination of analytical techniques should be used to assess the purity of your 6-chloropyrrolo[2,1-f]triazin-4(3H)-one:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A sharp, symmetrical peak for your compound with minimal to no other peaks is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities that contain protons or carbon atoms.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Q4: I am having trouble finding a suitable single solvent for recrystallization. What should I try next?
A4: If a single solvent is not effective, a two-solvent system is a good alternative. The ideal pair of solvents will have the following characteristics: one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent), and the two solvents must be miscible with each other. Common pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/hexane.
IV. Experimental Workflow Diagrams
To aid in your decision-making process, the following diagrams illustrate logical workflows for purification.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Step-by-step workflow for purification by column chromatography.
V. References
-
Jeong, B. S., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. Available at: [Link]
Sources
Technical Support Center: Addressing Resistance to Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine-based drugs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of acquired resistance to this important class of kinase inhibitors. The pyrrolo[2,1-f]triazine scaffold is a versatile core found in numerous potent kinase inhibitors targeting key drivers of cancer, such as EGFR, HER2, VEGFR-2, c-Met, and PDGFRA.[1][2][3] Understanding and overcoming resistance is paramount to maximizing the therapeutic potential of these compounds.
Section 1: Understanding the Landscape of Resistance
Before delving into specific experimental issues, it is crucial to grasp the fundamental mechanisms by which cancer cells develop resistance to kinase inhibitors. This understanding will inform your experimental design and data interpretation.
Frequently Asked Questions (FAQs) - General Mechanisms of Resistance
Q1: What are the primary ways cancer cells become resistant to kinase inhibitors like those based on the pyrrolo[2,1-f]triazine scaffold?
A1: Resistance to kinase inhibitors is broadly categorized into two main types: on-target and off-target resistance.[4]
-
On-target resistance involves alterations to the drug's direct molecular target. This most commonly occurs through the acquisition of secondary mutations in the kinase domain that either prevent the drug from binding effectively or alter the conformation of the ATP-binding pocket.[4] A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[4] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the kinase, which can overwhelm the inhibitory effect of the drug.
-
Off-target resistance , also known as bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on the inhibited kinase.[4] For instance, a cell treated with an EGFR inhibitor might upregulate signaling through another receptor tyrosine kinase, such as c-Met, to maintain downstream signaling for survival and proliferation.
The following diagram illustrates the major categories of kinase inhibitor resistance.
Q2: Are there specific resistance mutations known for pyrrolo[2,1-f]triazine-based drugs?
A2: Yes. While this is an evolving area of research, specific resistance mutations have been identified for some drugs containing the pyrrolo[2,1-f]triazine scaffold. For example, with Avapritinib, a potent inhibitor of KIT and PDGFRA kinases, acquired resistance in patients with gastrointestinal stromal tumors (GIST) is often driven by secondary mutations in the PDGFRA kinase domain.[5][6][7][8] Additionally, the KIT T670I "gatekeeper" mutation has been shown to confer resistance to Avapritinib.[9] For pyrrolo[2,1-f]triazine-based EGFR inhibitors, the well-characterized EGFR T790M mutation is a primary concern for acquired resistance.[10]
Section 2: Troubleshooting Experimental Assays
This section provides practical guidance for common laboratory challenges encountered when studying resistance to pyrrolo[2,1-f]triazine-based drugs.
Troubleshooting Guide: Cell-Based Assays
Q3: My cell viability assay (e.g., MTT, CCK-8) results are inconsistent when determining the IC50 of my resistant cell line. What could be the cause?
A3: Inconsistent IC50 values are a common issue and can often be traced back to experimental variability. Here are some key factors to investigate:
| Potential Cause | Explanation and Troubleshooting Steps |
| Cell Seeding Density | Too few cells can make the drug appear more potent, while too many can lead to confluence and cell death independent of the drug's effect. Solution: Optimize and standardize the cell seeding density for each cell line. Ensure cells are in the logarithmic growth phase when seeded.[11] |
| Drug Dilution and Storage | Improperly prepared or stored drug stocks can lead to inaccurate concentrations. Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. If using DMSO, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Solution: Standardize the incubation time based on the cell line's doubling time and the drug's mechanism of action. |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[12] |
| Contamination | Mycoplasma or other microbial contamination can alter cellular metabolism and drug response. Solution: Regularly test your cell lines for contamination. |
Q4: I am trying to generate a drug-resistant cell line by continuous exposure to a pyrrolo[2,1-f]triazine-based inhibitor, but the cells are not developing resistance. What can I do?
A4: Generating a drug-resistant cell line requires patience and careful optimization. Here is a general protocol and troubleshooting tips:
Protocol: Generating a Drug-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of the parental cell line to your pyrrolo[2,1-f]triazine-based drug.
-
Initial drug exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[13]
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[14]
-
Monitor and passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a new flask with the same drug concentration.[15]
-
Cryopreserve at each stage: It is crucial to freeze down vials of cells at each new concentration to have backups.[13][15]
-
Confirm resistance: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line.
Troubleshooting:
-
High cell death: If you observe excessive cell death after increasing the drug concentration, the dose escalation may be too aggressive. Reduce the concentration or allow the cells more time to recover at the current concentration.
-
Slow growth: It is normal for cells to grow more slowly during the selection process. Be patient and give them time to adapt.
-
Loss of resistance: Resistance can sometimes be lost if the drug pressure is removed. It is good practice to maintain a sub-line in drug-free media for a few passages and then re-test the IC50 to see if the resistance is stable.
The following diagram outlines the workflow for generating a drug-resistant cell line.
Section 3: Identifying the Mechanisms of Resistance
Once you have a confirmed resistant cell line, the next step is to elucidate the underlying molecular mechanisms.
FAQs - Molecular and Cellular Techniques
Q5: How can I determine if my resistant cell line has acquired an on-target mutation in the kinase domain (e.g., EGFR T790M)?
A5: Several molecular techniques can be used to detect specific mutations:
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method for detecting and quantifying rare mutations, such as T790M, even when present in a small fraction of the cell population.[16]
-
Allele-Specific PCR (ARMS): This method uses primers designed to specifically amplify the mutant allele, providing a qualitative or semi-quantitative assessment of the mutation's presence.[17]
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the kinase domain and can identify both known and novel mutations. This is particularly useful when the resistance mutation is unknown.[18]
Protocol: General Steps for Mutation Detection
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your parental and resistant cell lines.
-
Assay Selection and Design: Choose the most appropriate method based on your needs for sensitivity and whether you are looking for a known or unknown mutation. If using PCR-based methods, design or order validated primers and probes.
-
Data Analysis: For ddPCR, quantify the mutant and wild-type alleles. For sequencing, align the reads to the reference genome and identify any single nucleotide variations (SNVs). Compare the results from your resistant line to the parental line.
Q6: I suspect that bypass signaling is responsible for the resistance. How can I investigate this?
A6: Western blotting is a powerful technique to assess changes in protein expression and phosphorylation, which are hallmarks of bypass signaling activation.
Protocol: Western Blotting for Bypass Pathway Analysis
-
Cell Lysis: Lyse both parental and resistant cells to extract total protein. It is often beneficial to compare untreated cells with those treated with your pyrrolo[2,1-f]triazine-based inhibitor for a short period to observe acute signaling changes.
-
Protein Quantification: Determine the protein concentration of your lysates to ensure equal loading. A BCA assay is commonly used.[19]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate with a primary antibody against your protein of interest (e.g., phospho-c-Met, phospho-AKT, total c-Met, total AKT). Follow this with incubation with an HRP-conjugated secondary antibody.[19][21]
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.[21]
-
Analysis: Compare the levels of phosphorylated and total proteins between the parental and resistant cell lines. An increase in the phosphorylation of a bypass pathway protein in the resistant line is indicative of its activation.
Q7: How can I check for increased drug efflux as a potential resistance mechanism?
A7: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance. Quantitative real-time PCR (qRT-PCR) is an effective method to measure the mRNA expression levels of these transporters.[22][23]
Protocol: qRT-PCR for ABC Transporter Expression
-
RNA Extraction: Isolate high-quality total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for the ABC transporter genes you wish to investigate (e.g., ABCB1, ABCG2). Be sure to include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[22]
-
Data Analysis: Use the delta-delta CT method to calculate the fold change in gene expression in the resistant cells relative to the parental cells.[22] A significant increase in the expression of an ABC transporter in the resistant line suggests that increased drug efflux may be contributing to the resistance phenotype.
This technical support center provides a starting point for addressing resistance to pyrrolo[2,1-f]triazine-based drugs. Remember that drug resistance is a complex and often multifactorial phenomenon. A systematic and well-controlled experimental approach is key to successfully identifying and overcoming these challenges in your research.
References
-
Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC - NIH. (2019, July 16). Retrieved from [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5). Retrieved from [Link]
-
EGFR T790M Rare Mutation Detection Tutorial - Gene Pi. Retrieved from [Link]
-
Establishment of Drug-resistant Cell Lines - Creative Bioarray. Retrieved from [Link]
-
Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC - PubMed Central. Retrieved from [Link]
-
Detection of T790M, the Acquired Resistance EGFR Mutation, by Tumor Biopsy versus Noninvasive Blood-Based Analyses - AACR Journals. Retrieved from [Link]
-
Schematic representation of the protocol used to develop... - ResearchGate. Retrieved from [Link]
-
Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC - NIH. Retrieved from [Link]
-
Comparison of detection methods of EGFR T790M mutations using plasma, | OTT. (2018, June 6). Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12). Retrieved from [Link]
-
Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed. (2020, September 24). Retrieved from [Link]
-
VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PMC - NIH. Retrieved from [Link]
-
Resistance to avapritinib in pdgfra-driven gist is caused by secondary mutations in the pdgfra kinase domain - Oregon Health & Science University - OHSU. Retrieved from [Link]
-
Ways to generate drug-resistant cancer cell lines? - ResearchGate. (2013, August 13). Retrieved from [Link]
-
Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain | Request PDF - ResearchGate. (2025, June 12). Retrieved from [Link]
-
Data from Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - Cancer Discovery - Figshare. (2023, April 3). Retrieved from [Link]
-
Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed. (2020, May 28). Retrieved from [Link]
-
Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research. Retrieved from [Link]
-
Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR | Springer Nature Experiments. Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. Retrieved from [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014, December 7). Retrieved from [Link]
-
VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed. Retrieved from [Link]
-
How to solve the problem from cell viability test? - ResearchGate. (2023, May 13). Retrieved from [Link]
-
Exploration of novel pyrrolo[2,1-f][13][24][25]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (2018, October 5). Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Retrieved from [Link]
-
Resistance to ALK TKIs | OncLive. (2019, July 12). Retrieved from [Link]
-
Western Blot Protocol | OriGene Technologies Inc. Retrieved from [Link]
-
Pyrrolo[2,1-f][13][24][25]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]
-
New dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
-
How to Test for ALK-Resistant Mutations in NSCLC - ASCO Daily News. (2019, April 17). Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved from [Link]
-
Western Blot Procedures (Step by Step) - Sino Biological. Retrieved from [Link]
-
Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC - PubMed Central. Retrieved from [Link]
-
Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Western Blot Protocol: Step-by-Step Guide | Boster Bio. Retrieved from [Link]
-
6 Western Blotting Steps - Azure Biosystems. Retrieved from [Link]
-
Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D‐QSAR, Quantum Chemistry, and Post‐MD Studies for Breast Cancer Therapeutics | Semantic Scholar. Retrieved from [Link]
-
Expression of ABC Transporters in Multidrug Resistant Cancer Cell Lines - R Discovery. (2018, April 1). Retrieved from [Link]
-
Novel pyrrolo[2,1-f][13][24][25]triazin-4-amines: Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases - PubMed. Retrieved from [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - MDPI. (2024, November 19). Retrieved from [Link]
-
Overcoming MET-mediated resistance in oncogene-driven NSCLC - PMC - NIH. (2023, May 29). Retrieved from [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D‐QSAR, Quantum Chemistry, and Post‐MD Studies for Breast Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 17. Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. origene.com [origene.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Improving the Oral Bioavailability of Pyrrolotriazine Analogs
Last Updated: 2026-01-16
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine analogs. This guide is designed to provide in-depth technical assistance and troubleshooting for a common and critical challenge in the development of this class of compounds: poor oral bioavailability. Pyrrolotriazine and its analogs, such as pyrrolotriazinones, are promising scaffolds in drug discovery, showing potential in various therapeutic areas.[1][2] However, their successful translation into effective oral medicines is often hampered by inherent physicochemical properties that limit their absorption in the gastrointestinal (GI) tract.
This document moves beyond a simple listing of protocols. Instead, it aims to provide a foundational understanding of the 'why' behind experimental observations and strategic choices. By understanding the root causes of poor bioavailability, you will be better equipped to design and execute effective solutions.
Section 1: Frequently Asked 'Why' Questions (The Fundamentals)
This section addresses the core principles governing the oral bioavailability of pyrrolotriazine analogs. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: Why do many of my pyrrolotriazine analogs exhibit low oral bioavailability?
A1: The oral bioavailability of a drug is primarily dictated by its aqueous solubility and its permeability across the intestinal epithelium.[3] Many new chemical entities, including pyrrolotriazine analogs, are often lipophilic and have poor water solubility.[4] This is a significant hurdle because a drug must first dissolve in the gastrointestinal fluids to be absorbed.[5] Furthermore, even if a compound dissolves, it must then be able to pass through the intestinal cell membrane to enter systemic circulation.[6] Pyrrolotriazine analogs can also be susceptible to first-pass metabolism in the gut wall and liver, and they can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further reducing absorption.[7][8]
Q2: What are the key physicochemical properties of my pyrrolotriazine analog that I should focus on to improve oral absorption?
A2: To guide your compound design, focus on key physicochemical descriptors.[9] These include:
-
Molecular Weight (MWt): Generally, lower molecular weight compounds (<500 Da) are more readily absorbed.[9]
-
Lipophilicity (clogP): There is an optimal range for lipophilicity. While some lipophilicity is necessary for membrane permeation, excessively high clogP can lead to poor aqueous solubility and increased metabolic clearance.[9]
-
Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences both solubility and permeability. High numbers of hydrogen bonds can increase water solubility but may hinder membrane crossing.[9]
-
Polar Surface Area (PSA): PSA is a good predictor of membrane permeability. A lower PSA is generally associated with better permeability.
-
Aqueous Solubility: This is a critical parameter. Insufficient solubility is a primary reason for low bioavailability.[10]
Controlling these properties is crucial for achieving acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[9]
Q3: What is the "Rule of Five," and how does it apply to my pyrrolotriazine analogs?
A3: Lipinski's "Rule of Five" provides a set of simple guidelines to predict poor oral absorption or permeation.[4] It states that poor absorption is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight greater than 500 Da.
-
A calculated logP (clogP) greater than 5.
While not a rigid set of rules, it serves as a valuable initial assessment tool for your pyrrolotriazine analogs. If your compound violates two or more of these rules, you may need to prioritize strategies to improve its physicochemical properties.[9]
Section 2: Troubleshooting Experimental Issues
This section provides a question-and-answer guide to address specific experimental challenges you might encounter.
Issue 1: Low Aqueous Solubility
Q: My pyrrolotriazine analog shows potent in vitro activity but has very low aqueous solubility (<10 µg/mL). What are my options?
A: Low aqueous solubility is a common challenge that directly limits the dissolution rate in the GI tract, a prerequisite for absorption.[5] Here are several strategies, ranging from chemical modification to formulation approaches:
-
Chemical Modification (Prodrug Approach): A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[11] This strategy can be used to temporarily mask the physicochemical properties that limit absorption.[12]
-
To Enhance Solubility: You can attach hydrophilic functional groups, like phosphates or amino acids, to your pyrrolotriazine analog.[4][11] This increases the compound's polarity and aqueous solubility.
-
To Enhance Permeability: Conversely, attaching lipophilic moieties can improve membrane permeability for compounds that are too polar.[11]
-
-
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[5][13] Techniques like micronization and nanosizing can be employed.[14][15]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility of poorly water-soluble drugs.[16][17] In an ASD, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix.[18][19] This eliminates the need for the energy required to break the crystal lattice during dissolution, leading to significantly higher solubility.[16][20]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state.[14]
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility by providing a hydrophilic exterior.[5][14]
-
Issue 2: Poor Membrane Permeability & High Efflux
Q: My pyrrolotriazine analog has good solubility, but the Caco-2 permeability assay shows low apparent permeability (Papp) and a high efflux ratio. What does this indicate and how can I address it?
A: This profile strongly suggests that your compound is a substrate for intestinal efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][21] These transporters actively pump your compound out of the intestinal cells and back into the GI lumen, thus limiting its absorption.[7][22]
-
Understanding the Caco-2 Assay: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.[6][23] A bidirectional Caco-2 assay measures the transport of your compound from the apical (lumen) to the basolateral (blood) side (A-B) and from the basolateral to the apical side (B-A). A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator of active efflux.[21]
-
Strategies to Overcome Efflux:
-
Structural Modification: A key strategy is to modify the structure of your pyrrolotriazine analog to reduce its recognition by efflux transporters. This often involves a careful structure-activity relationship (SAR) study to identify the molecular features responsible for transporter interaction.[24][25] Reducing the number of hydrogen bond donors and increasing lipophilicity can sometimes help, but a delicate balance must be maintained to preserve solubility and target activity.[24]
-
Prodrug Approach: A prodrug strategy can be employed to temporarily alter the structure of the compound, preventing its recognition by efflux transporters.[26] Once absorbed, the prodrug is converted to the active parent molecule.
-
Co-administration with Efflux Inhibitors: While less common as a primary development strategy due to the potential for drug-drug interactions, co-administering your compound with a known P-gp inhibitor (like verapamil) can be used in preclinical studies to confirm that efflux is the primary barrier to absorption.[7]
-
Issue 3: High First-Pass Metabolism
Q: My pyrrolotriazine analog is absorbed but shows very low oral bioavailability in vivo. I suspect high first-pass metabolism. How can I confirm this and what can be done?
A: High first-pass metabolism means that a significant fraction of your absorbed compound is metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is a major contributor to this effect.[7]
-
Confirmation of First-Pass Metabolism:
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance in these systems is indicative of rapid metabolism.
-
In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profile of your compound after oral and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral route compared to the IV route points towards poor bioavailability, which could be due to poor absorption or high first-pass metabolism.
-
-
Strategies to Reduce First-Pass Metabolism:
-
Structural Modification: Identify the metabolic "soft spots" on your molecule through metabolite identification studies. Then, use medicinal chemistry approaches to block these sites of metabolism. This could involve replacing a metabolically labile group with a more stable one (e.g., replacing a methyl group with a trifluoromethyl group or halogen).
-
Prodrug Approach: Design a prodrug that masks the part of the molecule susceptible to first-pass metabolism.[27] The prodrug should be designed to be stable until it is absorbed and then release the active drug.
-
Section 3: Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and for identifying substrates of efflux transporters.[6][28]
Objective: To determine the apparent permeability coefficient (Papp) of a pyrrolotriazine analog in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 96-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound (pyrrolotriazine analog)
-
Control compounds (low permeability, high permeability, and P-gp substrate)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell™ inserts at an appropriate density.
-
Culture the cells for 21-24 days to allow them to differentiate and form a polarized monolayer with tight junctions.[21]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[23] Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound and control compounds.
-
Dilute the stock solutions in the transport buffer to the final desired concentration (e.g., 10 µM).[21]
-
-
Permeability Assay (A-B Direction):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (donor) side of the Transwell™ insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[21]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (B-A Direction):
-
Repeat the process, but this time add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the donor and receiver samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs to evaluate their potential for improving the solubility of a pyrrolotriazine analog.
Objective: To prepare an amorphous solid dispersion of a pyrrolotriazine analog with a suitable polymer carrier.
Materials:
-
Pyrrolotriazine analog (API)
-
Polymer carrier (e.g., PVP, HPMC, HPMCAS)
-
A common solvent in which both the API and the polymer are soluble (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
Methodology:
-
Selection of Polymer: Choose a polymer that is known to form stable amorphous dispersions and has appropriate properties for your intended formulation.[17]
-
Dissolution:
-
Dissolve the pyrrolotriazine analog and the chosen polymer in the common solvent. The drug-to-polymer ratio will need to be optimized (e.g., start with 1:1, 1:3, and 1:9 ratios).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
-
Drying:
-
Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
-
Characterization:
-
Analyze the prepared ASD to confirm that the drug is in an amorphous state using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
Solubility and Dissolution Testing:
-
Perform kinetic solubility and dissolution studies on the prepared ASD and compare the results to the crystalline form of the pyrrolotriazine analog.
-
Section 4: Visualizations and Data Presentation
Decision-Making Workflow for Improving Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Factors Influencing Oral Bioavailability of Pyrrolotriazine Analogs
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. tsijournals.com [tsijournals.com]
- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. contractpharma.com [contractpharma.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. seppic.com [seppic.com]
- 20. ispe.gr.jp [ispe.gr.jp]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Pyrrolo[2,1-f]triazine Efficacy Through C6 Position Modification
Welcome to the technical support center dedicated to the strategic modification of the C6 position on the pyrrolo[2,1-f]triazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the efficacy of this privileged heterocyclic system. Here, we move beyond simple protocols to delve into the rationale behind experimental design, offering troubleshooting advice and data-driven insights to navigate the complexities of synthesis and evaluation.
The pyrrolo[2,1-f][1][2][3]triazine core is a foundational element in a variety of kinase inhibitors and other therapeutic agents.[3] Modifications at the C6 position have been shown to be particularly impactful in modulating potency and pharmacokinetic properties.[1][4] This guide will provide you with the technical knowledge to confidently explore this critical chemical space.
I. Frequently Asked Questions (FAQs): Navigating C6 Modification
This section addresses common questions and challenges encountered during the design, synthesis, and analysis of C6-substituted pyrrolo[2,1-f]triazines.
Design & Strategy
Q1: What is the primary rationale for targeting the C6 position for modification?
A1: The C6 position of the pyrrolo[2,1-f]triazine scaffold often projects into the solvent-exposed region of kinase active sites. This makes it an ideal point for introducing substituents that can form additional interactions with the protein, enhance solubility, and fine-tune physicochemical properties without disrupting the core binding interactions typically established by other parts of the scaffold. Studies have shown that incorporating aryl and heteroaryl ketones at this position can lead to potent inhibitors.[1][4]
Q2: How do I choose the "right" substituent for the C6 position?
A2: The optimal substituent depends on the specific biological target and desired properties. A common strategy is to start with small, synthetically accessible groups and progressively increase complexity based on structure-activity relationship (SAR) data. For instance, a series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives were designed using a scaffold hopping strategy to successfully develop selective PI3K inhibitors.[5][6] Consider the following:
-
Target Interactions: Analyze the crystal structure of your target protein (if available) to identify potential hydrogen bond donors/acceptors or hydrophobic pockets in proximity to the C6 vector.
-
Physicochemical Properties: Consider how the substituent will affect LogP, polar surface area (PSA), and solubility. Small alkyl groups, amides, and small heterocycles are common starting points.
-
Metabolic Stability: Be mindful of introducing metabolically labile groups. For example, incorporating a basic amino group on a C6 side chain can mitigate the glucuronidation of a nearby phenol group.[7]
Synthesis & Purification
Q3: I'm having trouble with the Suzuki coupling to introduce an aryl group at C6. What are the common pitfalls?
A3: Suzuki couplings with heteroaryl halides can be challenging.[8] Here are some common issues and troubleshooting steps:
-
Catalyst/Ligand Choice: Standard palladium catalysts may not be effective. For electron-deficient heteroaryl chlorides, more electron-rich and bulky phosphine ligands like XPhos or SPhos are often necessary to facilitate the oxidative addition step.[8]
-
Boronic Acid Stability: Boronic acids can be unstable and prone to protodeboronation.[9] Use fresh, high-quality boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[9]
-
Base Selection: The choice of base is critical. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can be poorly soluble. Using a combination of a soluble organic base with an inorganic base can sometimes improve results.[10] If your substrate is base-sensitive, powdered KF can be a milder alternative.[11]
Q4: My Buchwald-Hartwig amination to install a C6-amino group is low-yielding. How can I optimize it?
A4: The Buchwald-Hartwig amination is a powerful tool, but it is notoriously sensitive to reaction conditions.[12][13] Consider the following:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands developed by the Buchwald group (e.g., XPhos, SPhos) are often essential for high yields.[14]
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide is common, but other bases like LHMDS or K₃PO₄ may be more suitable for sensitive substrates.
-
Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are frequently used. Ensure they are thoroughly degassed to prevent catalyst deactivation.[9]
Q5: My C6-modified pyrrolotriazine is highly polar and difficult to purify. What purification strategies can I employ?
A5: Purifying polar, nitrogen-containing heterocycles can be challenging due to their tendency to streak on silica gel.[2][15] Here are some strategies:
-
Modified Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to suppress tailing on silica gel.[2][16]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.[2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) with a highly aqueous mobile phase may be effective.[15] Be aware of potential "phase collapse" with standard C18 columns and consider using an aqueous-stable (AQ) column.[15]
-
Salt Formation: If the compound is basic, converting it to a salt (e.g., HCl or TFA salt) can sometimes facilitate crystallization.
Evaluation & Analysis
Q6: My in vitro efficacy is high, but the compound has poor cellular activity. What could be the issue?
A6: A disconnect between biochemical and cellular potency is a common challenge. Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability. Assess this using a PAMPA assay or by analyzing its physicochemical properties (LogP, PSA).
-
Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Intracellular Metabolism: The compound might be rapidly metabolized within the cell.
Q7: How do I navigate kinetic vs. thermodynamic control when introducing substituents at C6?
A7: When a reaction can yield multiple isomers, understanding kinetic versus thermodynamic control is crucial for directing the outcome.[17][18]
-
Kinetic Control: Favors the product that is formed fastest, usually at lower temperatures and with shorter reaction times.[19][20] The major product is the one with the lowest activation energy barrier.
-
Thermodynamic Control: Favors the most stable product, typically achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[19][21] For C6 modifications, if you are observing a mixture of products, consider adjusting the reaction temperature and time to favor the desired isomer.
II. Troubleshooting Guides & Protocols
This section provides detailed protocols for key synthetic transformations and a logical workflow for troubleshooting common issues.
Experimental Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a C6-halo-pyrrolo[2,1-f]triazine with an arylboronic acid.
Materials:
-
C6-Bromo-pyrrolo[2,1-f]triazine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add the C6-bromo-pyrrolo[2,1-f]triazine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Troubleshooting Low-Yield Suzuki Reactions
If the above protocol results in a low yield, consider the following systematic troubleshooting approach.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocol 2: Buchwald-Hartwig Amination for C6-Amination
This protocol provides a general method for the C-N cross-coupling of a C6-halo-pyrrolo[2,1-f]triazine with an amine.
Materials:
-
C6-Bromo-pyrrolo[2,1-f]triazine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add the C6-bromo-pyrrolo[2,1-f]triazine and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
III. Data-Driven Insights: SAR at the C6 Position
The following table summarizes representative structure-activity relationship (SAR) data for C6-modified pyrrolo[2,1-f]triazines against various kinase targets. This data highlights the significant impact of C6 substitution on potency.
| Compound ID | C6-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | -H | p38α | >1000 | [22] |
| 2 | -C(O)Ph | p38α | 25 | [1] |
| 3 | -C(O)-(2-pyridyl) | p38α | 10 | [1] |
| 4 | -C(O)NH-c-Pr | PI3Kδ | 150 | [5] |
| 5 | -C(O)NH-(4-F-Ph) | PI3Kδ | 119 | [6] |
| 6 | -CH₂-morpholine | VEGFR-2 | 50 | [7] |
| 7 | -CH₂-piperidine | VEGFR-2 | 30 | [7] |
This table is a representative summary and not an exhaustive list.
The data clearly indicates that moving from an unsubstituted C6 position (Compound 1) to one bearing a ketone (Compounds 2 and 3) or an amide (Compounds 4 and 5) dramatically increases potency against their respective targets. Furthermore, the nature of the substituent, such as the addition of a nitrogen-containing heterocycle in the amide series, can further enhance activity.
IV. Concluding Remarks
The strategic modification of the C6 position of the pyrrolo[2,1-f]triazine scaffold is a proven and effective approach for enhancing the efficacy of this important class of compounds. By understanding the underlying principles of reaction mechanisms, anticipating common experimental challenges, and systematically troubleshooting issues as they arise, researchers can more efficiently explore the chemical space around this critical position. This guide provides a foundation for this exploration, and it is our hope that it will empower you to accelerate your drug discovery efforts.
V. References
-
Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Singh, H., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Grokipedia. (n.d.). Thermodynamic versus kinetic reaction control. Grokipedia. [Link]
-
Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]
-
Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
-
Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]
-
Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Leftheris, K., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Shi, T., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Wu, H., et al. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. [Link]
-
Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
G. J. M. Davies, et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddy, M. S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
Sources
- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. grokipedia.com [grokipedia.com]
- 18. fiveable.me [fiveable.me]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of In Vitro Kinase Assays for Pyrrolotriazine Compounds
Welcome to the technical support center for the refinement of in vitro kinase assays involving pyrrolotriazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this important class of kinase inhibitors. Pyrrolotriazines are a prominent scaffold in kinase inhibitor design, known for their potential in treating various diseases, including cancer and inflammatory disorders.[1][2][3][4] However, their unique chemical properties can present challenges in standard kinase assay formats.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments, ensure data integrity, and accelerate your research.
Understanding the Landscape: Pyrrolotriazine-Specific Challenges
Pyrrolotriazine compounds, while promising, can introduce complexities into in vitro kinase assays. Their fused heterocyclic structure can lead to issues such as poor aqueous solubility, a tendency to form aggregates, and potential for off-target effects.[5][6] Many kinase inhibitors targeting the ATP-binding site exhibit a degree of promiscuity due to the conserved nature of this pocket across the kinome, and pyrrolotriazines are no exception.[7][8] This guide will address these challenges head-on, providing practical solutions and theoretical explanations to empower your experimental design.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during in vitro kinase assays with pyrrolotriazine compounds.
Issue 1: High Variability or Poor Reproducibility in IC50 Values
Question: My IC50 values for a pyrrolotriazine inhibitor are inconsistent across experiments. What could be the cause, and how can I improve reproducibility?
Answer:
High variability in IC50 values is a frequent and frustrating issue. For pyrrolotriazine compounds, the root cause often lies in their physicochemical properties and interactions within the assay system.
Potential Causes & Solutions:
-
Compound Solubility and Aggregation: Pyrrolotriazine derivatives can have low aqueous solubility, leading to precipitation or aggregation at higher concentrations.[6] This effectively reduces the concentration of the inhibitor available to interact with the kinase, leading to inaccurate and variable IC50 values.
-
Troubleshooting Steps:
-
Visually Inspect: Before adding your compound to the assay, visually inspect the stock solution and the final assay wells for any signs of precipitation.
-
Solubility Assessment: Determine the aqueous solubility of your compound in the final assay buffer. This can be done using techniques like nephelometry.
-
Optimize DMSO Concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum (ideally ≤1%) to avoid solubility issues and direct effects on enzyme activity.[9]
-
Include Detergents: The addition of a non-ionic detergent, such as Triton X-100 or Tween-20, at low concentrations (e.g., 0.01%) can help prevent compound aggregation.
-
-
-
Assay Kinetics and Incubation Times: If the assay is not performed under initial velocity conditions, the measured IC50 can be skewed.
-
Troubleshooting Steps:
-
Enzyme and Substrate Titration: Determine the optimal enzyme and substrate concentrations that result in a linear reaction rate over the desired time course.[9]
-
Pre-incubation: A pre-incubation step of the kinase with the pyrrolotriazine inhibitor before initiating the reaction with ATP can be crucial, especially for slow-binding inhibitors.[10]
-
-
-
ATP Concentration: Since most pyrrolotriazine kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the apparent IC50 value.[11][12]
-
Troubleshooting Steps:
-
Determine Km(ATP): Experimentally determine the Michaelis constant (Km) of ATP for your specific kinase under your assay conditions.
-
Standardize ATP Concentration: For routine IC50 determinations, use an ATP concentration at or near its Km. This provides a standardized condition for comparing the potency of different inhibitors.[9] To better distinguish between ATP-competitive and non-competitive inhibitors, IC50 values can be determined at both low and high ATP concentrations.[10][13]
-
-
Issue 2: Suspected Off-Target Inhibition or Compound Promiscuity
Question: I'm concerned that my pyrrolotriazine compound is inhibiting kinases other than my primary target. How can I investigate and address this?
Answer:
Compound promiscuity is a known characteristic of many kinase inhibitors, and it's crucial to characterize the selectivity profile of your pyrrolotriazine compound.[7][8][14] Off-target effects can lead to misleading biological interpretations and potential toxicities in a therapeutic context.[15][16][17]
Investigative Strategies:
-
Kinome Profiling: The most comprehensive approach is to screen your compound against a large panel of kinases. Several commercial services offer kinome-wide profiling.
-
In-House Selectivity Panel: If kinome-wide screening is not feasible, create a smaller, focused panel of kinases that are structurally related to your primary target or are known to be involved in relevant signaling pathways.
-
Competition Binding Assays: These assays can determine if your compound binds to the ATP-binding site of various kinases, providing a measure of its binding affinity and selectivity.[18]
Data Interpretation and Follow-up:
-
Analyze the Data: Look for significant inhibition of kinases outside the intended target family. A 10-fold or greater selectivity for the primary target over off-targets is a common benchmark in early-stage drug discovery.
-
Structure-Activity Relationship (SAR) Studies: If significant off-target activity is observed, medicinal chemistry efforts can be directed to modify the pyrrolotriazine scaffold to improve selectivity.[1]
Issue 3: Assay Interference and False Positives/Negatives
Question: My assay is producing unexpected results, and I suspect my pyrrolotriazine compound is interfering with the assay technology itself. How can I test for this?
Answer:
Assay interference is a common source of unreliable data. Pyrrolotriazine compounds, due to their chemical nature, can interfere with various assay formats.
Common Interference Mechanisms and Solutions:
-
Fluorescence-Based Assays (e.g., FRET, FP):
-
Interference: The compound itself may be fluorescent or may quench the fluorescence of the assay reagents.[10]
-
Control Experiment: Run the assay in the absence of the kinase but with all other components, including your compound at the highest concentration used. A significant change in the fluorescent signal indicates interference.
-
-
Luminescence-Based Assays (e.g., Kinase-Glo®):
-
Interference: The compound may inhibit the luciferase enzyme used in the detection step.[10]
-
Control Experiment: Perform a control reaction with a known amount of ATP and the luciferase reagent, then add your compound. A decrease in luminescence suggests inhibition of the detection enzyme.
-
-
Reactive Compounds: Some compounds can form reactive metabolites that interfere with the assay.[19][20]
-
Control Experiment: Include a reducing agent like Dithiothreitol (DTT) in your assay buffer to see if it mitigates the observed effect.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the concentration of my pyrrolotriazine compound in an IC50 determination?
A1: A typical starting point for an IC50 curve is a 10-point, 3-fold serial dilution starting from a high concentration of 10-100 µM. The exact range should be adjusted based on the expected potency of your compound.
Q2: How do I prepare my pyrrolotriazine compound for the assay to minimize solubility issues?
A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[11] For the assay, create intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer. This stepwise dilution helps prevent the compound from crashing out of solution.
Q3: What are the key components of a standard in vitro kinase assay buffer?
A3: A typical kinase assay buffer includes a buffering agent (e.g., Tris-HCl or HEPES at pH 7.0-7.5), a divalent cation (usually MgCl2, sometimes MnCl2), ATP, the kinase substrate (peptide or protein), and the kinase itself.[9][21] Additives like DTT and a detergent may also be included.
Q4: How can I confirm that my pyrrolotriazine inhibitor is ATP-competitive?
A4: Perform IC50 determinations at multiple fixed concentrations of ATP (e.g., one at Km(ATP) and another at 10x Km(ATP)). A rightward shift in the IC50 curve at higher ATP concentrations is indicative of an ATP-competitive mechanism of inhibition.[12]
Experimental Protocols
Protocol 1: Determination of IC50 for a Pyrrolotriazine Inhibitor
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrrolotriazine compound using a luminescence-based kinase assay (e.g., ADP-Glo™).[22]
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
Pyrrolotriazine inhibitor stock solution (in 100% DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrrolotriazine inhibitor in 100% DMSO. Then, perform an intermediate dilution into the kinase assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor to the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Addition: Add the kinase to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a solution of ATP and substrate to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km(ATP) for the kinase.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time that ensures the reaction is within the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Range/Value |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | At or near Km(ATP) |
| Pre-incubation Time | 15-30 minutes |
| Reaction Temperature | 30°C |
Protocol 2: ATP Competition Assay
This protocol helps to determine if a pyrrolotriazine inhibitor is competitive with ATP.
Procedure:
-
Follow the IC50 determination protocol (Protocol 1) but perform the assay at two different fixed ATP concentrations:
-
Condition A: ATP at Km(ATP)
-
Condition B: ATP at 10x Km(ATP)
-
-
Determine the IC50 value for the inhibitor under both conditions.
-
Data Analysis: A significant increase (rightward shift) in the IC50 value under Condition B compared to Condition A indicates that the inhibitor is ATP-competitive. The Cheng-Prusoff equation can be used to convert the IC50 to a Ki value.[12]
Visualizations
Caption: IC50 Determination Workflow for Pyrrolotriazine Inhibitors.
Caption: Troubleshooting Logic for Inconsistent IC50 Values.
References
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PubMed Central. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. (2015). National Institutes of Health. [Link]
-
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2022). National Institutes of Health. [Link]
-
Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?. (2016). ACS Publications. [Link]
-
Determining the Degree of Promiscuity of Extensively Assayed Compounds. (2016). PLOS One. [Link]
-
Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. (2018). ResearchGate. [Link]
-
ATP Competition Assay. International Centre for Kinase Profiling. [Link]
-
High-resolution view of compound promiscuity. (2013). PubMed Central. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. (2018). PubMed. [Link]
-
Hit validation, in vitro assays, and kinase activity assays for DNA‐PKcs hits. (2021). ResearchGate. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
-
Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. (2005). ResearchGate. [Link]
-
Structure activity optimization of 6H-pyrrolo[2,3-e][7][8][9]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015). PubMed. [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PubMed Central. [Link]
-
Pyrrolo[2,1-f][7][8][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Taylor & Francis Online. [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2021). National Institutes of Health. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2022). MDPI. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
2,7-Disubstituted-pyrrolotriazine Kinase Inhibitors With an Unusually High Degree of Reactive Metabolite Formation. (2011). PubMed. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). PubMed Central. [Link]
-
Bioactive Pyrrolo[2,1-f][7][8][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][7][8][9]triazine derivatives. (2020). PubMed. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). ScienceDirect. [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020). The Iceland Research Information System. [Link]
Sources
- 1. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. promega.com.br [promega.com.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2,7-Disubstituted-pyrrolotriazine kinase inhibitors with an unusually high degree of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [protocols.io]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrrolo[2,1-f]triazines: Strategies and Mechanistic Insights
A Comparative Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines: Strategies and Mechanistic Insights
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine nucleosides has led to its incorporation into a variety of biologically active molecules, including kinase inhibitors and antiviral agents. Notably, this scaffold forms the core of the FDA-approved antiviral drug Remdesivir, highlighting its therapeutic potential. The efficient and versatile synthesis of this bicyclic heterocycle is therefore of paramount importance to researchers in the field. This guide provides a comparative analysis of the primary synthetic methodologies for constructing the pyrrolo[2,1-f][1][2][3]triazine core, offering insights into their mechanisms, scope, and practical considerations to aid researchers in selecting the most appropriate strategy for their specific needs.
A comprehensive review of the literature reveals that the synthetic approaches to pyrrolo[2,1-f][1][2][3]triazines can be broadly categorized into six distinct strategies, each with its own set of advantages and limitations.[4] This guide will delve into each of these methods, providing a detailed comparison to inform synthetic planning and execution.
Synthesis from Pyrrole Derivatives
The most common and direct approach to the pyrrolo[2,1-f][1][2][3]triazine core begins with a pre-functionalized pyrrole ring. This strategy typically involves two key steps: N-amination of the pyrrole nitrogen followed by cyclization with a suitable one-carbon synthon to form the triazine ring.
Mechanistic Pathway and Key Considerations
The synthesis commences with the electrophilic N-amination of a pyrrole derivative.[4] Various aminating agents can be employed, including hydroxylamine-O-sulfonic acid (HOSA), O-(diphenylphosphinyl)hydroxylamine, and monochloramine (NH₂Cl), with the choice of reagent often depending on the substrate and desired reactivity.[2][4] The resulting 1-aminopyrrole is a key intermediate that is then cyclized with a one-carbon electrophile, such as formamidine acetate or triethyl orthoformate, to construct the triazine ring.[4]
The nature of the substituents on the pyrrole ring can significantly influence the efficiency of both the N-amination and the subsequent cyclization steps. Electron-withdrawing groups on the pyrrole can deactivate the ring, potentially requiring harsher reaction conditions.
Workflow: Synthesis from Pyrrole Derivatives
Caption: General workflow for the synthesis of pyrrolo[2,1-f]triazines from pyrrole precursors.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct and convergent approach. | Limited availability of substituted pyrrole starting materials. |
| Generally good yields for a range of substrates. | N-amination can sometimes be low-yielding or require harsh conditions. |
| Allows for late-stage diversification of the pyrrole core. | Substituent effects on the pyrrole ring can be significant. |
Synthesis via Bromohydrazone Intermediates
This method offers an alternative route to the pyrrolo[2,1-f]triazine scaffold, proceeding through a key bromohydrazone intermediate. This approach is particularly useful for the synthesis of specific substitution patterns on the final heterocyclic system.
Mechanistic Pathway and Key Considerations
The synthesis typically begins with the reaction of a hydrazide with an α-bromoketone to form a hydrazone. Subsequent bromination of the hydrazone yields a key bromohydrazone intermediate. This intermediate then undergoes a cyclization reaction, often in the presence of a base, to form the pyrrolotriazine ring system. The regioselectivity of the cyclization is a critical factor and can be influenced by the nature of the substituents on both the hydrazone and the α-bromoketone.
Workflow: Synthesis via Bromohydrazone Intermediates
Caption: Synthetic pathway to pyrrolo[2,1-f]triazines involving a bromohydrazone intermediate.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides access to unique substitution patterns. | Multi-step process with potential for lower overall yields. |
| Readily available starting materials in many cases. | Control of regioselectivity during cyclization can be challenging. |
| Well-established classical organic reactions. | Use of bromine and brominated intermediates can be a drawback. |
Synthesis via Formation of Triazinium Dicyanomethylide
A more specialized approach involves the formation of a triazinium dicyanomethylide intermediate, which then undergoes a cycloaddition reaction to furnish the pyrrolo[2,1-f]triazine core. This method is particularly notable for its ability to construct highly functionalized derivatives.
Mechanistic Pathway and Key Considerations
The synthesis commences with the reaction of a 1,2,4-triazine with tetracyanoethylene oxide to generate a triazinium dicyanomethylide.[4] This ylide then participates in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene, to construct the fused pyrrole ring. The choice of the dipolarophile is crucial in determining the final substitution pattern of the pyrrolo[2,1-f]triazine product.
Workflow: Synthesis via Triazinium Dicyanomethylide
Caption: Cycloaddition approach to pyrrolo[2,1-f]triazines via a triazinium dicyanomethylide intermediate.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Access to highly substituted and complex derivatives. | Limited commercial availability of starting 1,2,4-triazines. |
| Often proceeds with high regioselectivity. | The use of tetracyanoethylene oxide can be a safety concern. |
| Can be a one-pot reaction in some cases. | The scope of suitable dipolarophiles may be limited. |
Multistep Synthesis: The Case of Remdesivir
The synthesis of complex drug molecules often necessitates a multistep approach, as exemplified by the synthesis of the pyrrolo[2,1-f]triazine core of Remdesivir. This strategy involves the sequential construction of the heterocyclic system, often incorporating the installation of key functional groups and stereocenters along the way.
Mechanistic Pathway and Key Considerations
One of the reported syntheses of the Remdesivir core starts from pyrrole and involves a Vilsmeier-Haack formylation to introduce a formyl group at the 2-position.[5] The resulting 2-formylpyrrole is then converted to 2-cyanopyrrole, which undergoes N-amination. Finally, cyclization with formamidine acetate yields the desired 4-aminopyrrolo[2,1-f]triazine.[5] This linear sequence allows for careful control over each transformation, ensuring the correct regiochemistry and functional group installation required for the final drug substance.
Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (Remdesivir Precursor)[1]
Step 1: Preparation of 2-Cyanopyrrole
-
To a solution of pyrrole in a suitable solvent, the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) is added at a controlled temperature.
-
The reaction mixture is stirred until the formylation is complete.
-
The intermediate 2-formylpyrrole is then treated with hydroxylamine hydrochloride, followed by a dehydrating agent such as acetic anhydride, to yield 2-cyanopyrrole.
Step 2: N-Amination of 2-Cyanopyrrole
-
2-Cyanopyrrole is dissolved in an anhydrous solvent and treated with a strong base, such as sodium hydride, to deprotonate the pyrrole nitrogen.
-
A solution of monochloramine in a suitable solvent is then added to the reaction mixture at a low temperature.
-
The reaction is monitored until the N-amination is complete.
Step 3: Cyclization to 4-Aminopyrrolo[2,1-f][1][2][3]triazine
-
To the crude N-aminated pyrrole intermediate, formamidine acetate is added.
-
The reaction mixture is heated to a specified temperature to effect cyclization and formation of the triazine ring.
-
The product is then isolated and purified by crystallization or chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High degree of control over each synthetic step. | Longer and more complex synthetic route. |
| Suitable for the synthesis of complex and highly functionalized targets. | May require optimization of multiple reaction steps. |
| Scalable for the production of active pharmaceutical ingredients (APIs). | Lower overall yield due to the number of steps. |
Transition Metal-Catalyzed Synthesis
The use of transition metal catalysis has emerged as a powerful tool in modern organic synthesis, and the construction of the pyrrolo[2,1-f]triazine scaffold is no exception. These methods often offer high efficiency and selectivity under mild reaction conditions.
Mechanistic Pathway and Key Considerations
Copper-catalyzed reactions have been particularly prominent in this area. For instance, a Cu(II)-catalyzed reaction between a 1-amino-1H-pyrrole-2-carboxamide and an aldehyde can lead to the formation of a 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.[4] The catalytic cycle is believed to involve the coordination of the copper catalyst to the reactants, facilitating the key bond-forming steps. The choice of the copper salt, ligand, and reaction conditions are critical for achieving high yields and selectivity.
Workflow: Transition Metal-Catalyzed Synthesis
Caption: A generalized scheme for the transition metal-catalyzed synthesis of pyrrolo[2,1-f]triazines.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High efficiency and selectivity. | Catalyst cost and toxicity can be a concern. |
| Mild reaction conditions. | Substrate scope may be limited by the catalyst system. |
| Good functional group tolerance. | Reaction optimization can be complex. |
Rearrangement of Pyrrolooxadiazines
A less common but intriguing approach to certain pyrrolo[2,1-f]triazine derivatives involves the rearrangement of a related heterocyclic system, the pyrrolo[1,2-d][1][3][6]oxadiazines. This method can provide access to specific isomers that may be difficult to obtain through other routes.
Mechanistic Pathway and Key Considerations
The rearrangement of a pyrrolo[1,2-d][1][3][6]oxadiazine to a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be induced by a nucleophile.[2] The proposed mechanism involves the nucleophilic attack on the oxadiazine ring, leading to ring-opening and subsequent intramolecular cyclization to form the more thermodynamically stable triazinone ring system.[2] The choice of the nucleophile and the reaction conditions are crucial for promoting the desired rearrangement.
Workflow: Rearrangement of Pyrrolooxadiazines
Caption: Synthesis of pyrrolotriazinones via the rearrangement of pyrrolooxadiazines.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides access to specific triazinone isomers. | Requires the synthesis of the starting pyrrolooxadiazine. |
| Can be a high-yielding transformation. | The substrate scope may be limited. |
| Often proceeds under mild conditions. | The mechanism may not be fully elucidated for all substrates. |
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Intermediates | Typical Yields | Scope and Limitations |
| From Pyrrole Derivatives | Substituted pyrroles, aminating agents, one-carbon synthons | 1-Aminopyrroles | Good to excellent | Dependent on the availability and reactivity of substituted pyrroles. |
| Via Bromohydrazone | Hydrazides, α-bromoketones | Hydrazones, bromohydrazones | Moderate to good | Multi-step process, potential regioselectivity issues. |
| Via Triazinium Dicyanomethylide | 1,2,4-Triazines, tetracyanoethylene oxide, dipolarophiles | Triazinium dicyanomethylides | Good | Access to highly functionalized derivatives, but starting materials can be limiting. |
| Multistep Synthesis | Simple commodity chemicals (e.g., pyrrole) | Various functionalized intermediates | Moderate overall yield | Long synthetic sequence, but allows for precise control and scalability. |
| Transition Metal-Catalyzed | 1-Aminopyrrole derivatives, coupling partners | Organometallic intermediates | Good to excellent | Mild conditions and good functional group tolerance, but catalyst-dependent. |
| Rearrangement of Pyrrolooxadiazines | Pyrrolo[1,2-d][1][3][6]oxadiazines | Ring-opened intermediates | Good to excellent | Access to specific isomers, but requires synthesis of the starting heterocycle. |
Conclusion
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through a variety of strategic approaches, each with its own distinct advantages and disadvantages. The choice of the optimal synthetic route will be dictated by several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the specific expertise and resources of the research laboratory.
The direct approach from pyrrole derivatives remains a popular and versatile choice for many applications. For the synthesis of complex and highly functionalized molecules, such as the Remdesivir precursor, a well-designed multistep synthesis is often necessary. The emergence of transition metal-catalyzed methods offers promising avenues for efficient and selective constructions under mild conditions. The more specialized routes, such as those involving bromohydrazones, triazinium dicyanomethylides, and the rearrangement of pyrrolooxadiazines, provide valuable alternatives for accessing specific and unique derivatives.
This comparative guide is intended to serve as a valuable resource for researchers in the field, providing a comprehensive overview of the available synthetic methodologies and the key considerations for their successful implementation. By understanding the nuances of each approach, scientists can make informed decisions to accelerate their research and development efforts in the pursuit of novel therapeutics based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.
References
-
Roy, S., Yadaw, A., Roy, S., Sirasani, G., Gangu, A., Brown, J. D., Armstrong, J. D., III, & Senanayake, C. H. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 118-126. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
-
Snead, D. R., & Frank, S. A. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. Organic Letters, 22(16), 6442–6446. [Link]
-
Foreal BioTech. (2020). Synthesis of Remdesivir. [Link]
-
de la Torre, G., & Sierra, M. A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19467–19482. [Link]
-
Rai, G. S., & Maru, J. J. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-13. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,1-f]triazin-4-amine Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Guide
The landscape of targeted cancer therapy is dominated by the pursuit of selective kinase inhibitors. Within this competitive arena, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a particularly fruitful scaffold, yielding a multitude of potent and selective inhibitors against a range of clinically relevant kinases.[4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrrolo[2,1-f]triazin-4-amine-based inhibitors, offering insights into the rational design of next-generation therapeutics. We will dissect the key structural modifications that govern potency and selectivity for prominent kinase targets, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Allure of the Pyrrolo[2,1-f]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold's success can be attributed to its unique structural and electronic properties. This fused heterocyclic system serves as an excellent bioisostere for the purine core of ATP, allowing it to effectively compete for the kinase ATP-binding site. Its rigid structure provides a well-defined platform for the precise orientation of substituents to engage with key amino acid residues within the kinase domain. Furthermore, the presence of multiple nitrogen atoms offers opportunities for crucial hydrogen bonding interactions, enhancing binding affinity and selectivity.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the pyrrolo[2,1-f]triazin-4-amine scaffold is evident in its ability to be tailored to inhibit a diverse array of kinases. The following sections provide a comparative analysis of the SAR for different kinase families, highlighting the impact of substitutions at various positions on the core structure.
VEGFR-2 Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. The pyrrolo[2,1-f]triazin-4-amine core has been successfully exploited to develop potent VEGFR-2 inhibitors.
Key SAR Insights:
-
C4-Position: Substitution with a (3-hydroxyphenylamino) moiety is a crucial pharmacophore for potent VEGFR-2 inhibition. The hydroxyl group often forms a key hydrogen bond interaction in the hinge region of the kinase.
-
C5 and C6-Positions: Modifications at these positions have been explored to enhance potency and improve pharmacokinetic properties. For instance, the introduction of a basic amino group on the C6 side chain can mitigate the glucuronidation of the phenolic hydroxyl group at the C4-substituent, a common metabolic liability.
Illustrative SAR of Pyrrolo[2,1-f]triazin-4-amines as VEGFR-2 Inhibitors
Caption: Key SAR features for VEGFR-2 inhibition.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | C4-Substituent | C5/C6-Substituent | VEGFR-2 IC50 (nM) | Reference |
| 1 | 3-Hydroxy-4-methylphenylamino | Unsubstituted | 50 | [5] |
| 2 | 3-Hydroxyphenylamino | C6-(N,N-dimethylamino)ethyl | 10 | [5] |
Dual EGFR and HER2 Inhibitors: A Strategy for Overcoming Resistance
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed in various cancers. Dual inhibition offers a promising strategy to overcome resistance mechanisms.
Key SAR Insights:
-
C4-Position: Small aniline substituents at this position are crucial for dual inhibitory activity.
-
C5-Position: Introduction of a ((4-aminopiperidin-1-yl)methyl) group at the C5 position significantly enhances potency and improves solubility. This group is hypothesized to extend into the ribose-phosphate binding pocket of ATP.
-
C6-Position: Carbamate substitutions at the C6 position have also been shown to yield potent dual inhibitors.
Table 2: Comparison of Dual EGFR/HER2 Inhibitors
| Compound | C4-Substituent | C5-Substituent | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference |
| 3 | 3-Ethynylaniline | H | 100 | 150 | [3] |
| 4 | 3-Ethynylaniline | ((4-aminopiperidin-1-yl)methyl) | 2.5 | 5.1 | [6] |
PI3Kδ Inhibitors: Targeting Immune Cell Signaling
Phosphoinositide 3-kinase delta (PI3Kδ) plays a critical role in the activation and proliferation of B-cells, making it an attractive target for autoimmune diseases and B-cell malignancies.
Key SAR Insights:
-
Core Scaffold: The 4-amino pyrrolotriazine itself is a novel chemotype for selective PI3Kδ inhibition.
-
C7-Position: Introduction of a phenyl group at the C7 position, particularly with a piperazin-1-yl substituent, leads to highly potent and selective inhibitors. This modification allows the molecule to occupy a specific pocket in the PI3Kδ isoform.
Illustrative Workflow for PI3Kδ Inhibitor Synthesis
Caption: General synthetic workflow for C7-substituted PI3Kδ inhibitors.
Table 3: Comparison of PI3Kδ Inhibitors
| Compound | C7-Substituent | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα, β, γ | Reference |
| 5 | H | 500 | Moderate | [2] |
| 6 | 3-(Piperazin-1-yl)phenyl | 1.2 | >1000-fold | [7] |
ALK Inhibitors: A Targeted Approach for NSCLC
Anaplastic Lymphoma Kinase (ALK) rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). The pyrrolo[2,1-f]triazine scaffold has been adapted to create potent and selective ALK inhibitors.
Key SAR Insights:
-
2,7-Disubstitution: A 2,7-disubstituted pattern on the pyrrolo[2,1-f]triazine core is a key feature for potent ALK inhibition. This substitution pattern mimics the bioactive conformation of known diaminopyrimidine ALK inhibitors.
-
C2-Position: An anilino group at the C2 position is generally favored for hinge-binding interactions.
-
C7-Position: A variety of aryl and heteroaryl groups can be tolerated at the C7 position, influencing potency and pharmacokinetic properties.
Table 4: Comparison of ALK Inhibitors
| Compound | C2-Substituent | C7-Substituent | ALK IC50 (nM) | Reference |
| 7 | 2,6-Dichloro-3-fluoroaniline | 4-Piperidinopiperidine | 10 | [4] |
| 8 | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 1H-Indazole | 3 | [5][6] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the synthesis of a representative pyrrolo[2,1-f]triazin-4-amine and a general kinase inhibition assay.
Synthesis of 4-(3-Hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine
Step 1: Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine
-
To a solution of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-diisopropylethylamine (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 100 °C for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford 4-chloropyrrolo[2,1-f][1][2][3]triazine.
Step 2: Buchwald-Hartwig Amination
-
To a solution of 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) and 3-aminophenol (1.2 eq) in anhydrous 1,4-dioxane, add cesium carbonate (2.0 eq), and degas the mixture with argon for 15 minutes.
-
Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) to the reaction mixture.
-
Heat the reaction at 100 °C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with methanol/dichloromethane) to yield 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine.
General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR, ALK)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (for control wells).
-
Add 5 µL of a solution containing the kinase and substrate peptide in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The pyrrolo[2,1-f]triazin-4-amine scaffold has proven to be a remarkably versatile and privileged structure in the design of kinase inhibitors. The ability to systematically modify the core at various positions allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. This comparative guide highlights the key structure-activity relationships that have been established for VEGFR-2, EGFR/HER2, PI3Kδ, and ALK inhibitors. The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate new analogs.
Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome acquired resistance mutations. The continued exploration of novel substitutions on the pyrrolo[2,1-f]triazin-4-amine core, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of the next generation of targeted cancer therapies.
References
-
Ott, G. R., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of medicinal chemistry, 54(18), 6328–6341. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 26(17), 4256–4260. [Link]
-
Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 21(2), 781–785. [Link]
-
Mastalerz, H., et al. (2007). New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 17(7), 2036–2042. [Link]
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1429–1433. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(10), 1696-1721. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC medicinal chemistry, 12(10), 1696–1721. [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Qin, L. Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 27(4), 855–861. [Link]
Sources
- 1. promega.de [promega.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Pyrrolo[2,1-f]triazine-Based c-Met Inhibitors Versus Other Prominent c-Met Inhibitors
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical oncogenic driver in a variety of malignancies.[1] Dysregulation of the c-Met signaling pathway, through genetic alterations or overexpression, is strongly correlated with tumor growth, invasion, and metastasis.[2][3] This has spurred the development of a range of inhibitors aimed at abrogating this pathway. This guide provides a detailed comparison of a potent c-Met inhibitor based on the pyrrolo[2,1-f]triazine scaffold against other well-established c-Met inhibitors, namely Crizotinib, Cabozantinib, Capmatinib, and Savolitinib. While the specific compound 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is not extensively documented in publicly available literature as a c-Met inhibitor, the pyrrolo[2,1-f][3][4][5]triazine core is a validated and promising scaffold for potent kinase inhibition, including targeting c-Met.[3][4] This comparison will, therefore, utilize data from a representative and highly potent pyrrolo[2,1-f]triazine derivative to illustrate the potential of this chemical class.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular processes such as proliferation, survival, and motility.[1][6] In many cancers, aberrant c-Met activation provides a sustained signal for tumor progression, making it an attractive therapeutic target.[2][5]
Caption: The c-Met signaling pathway and the point of inhibition.
Performance Comparison of c-Met Inhibitors
The following tables summarize the biochemical potency, cellular efficacy, and kinase selectivity of a representative pyrrolo[2,1-f]triazine-based c-Met inhibitor against Crizotinib, Cabozantinib, Capmatinib, and Savolitinib.
Table 1: Biochemical Potency Against c-Met
| Inhibitor | Chemical Scaffold | c-Met IC50 (nM) |
| Pyrrolo[2,1-f]triazine Derivative (27a) | Pyrrolo[2,1-f][3][4][5]triazine | 2.3 ± 0.1 [3] |
| Crizotinib | Aminopyridine | 11[7] |
| Cabozantinib | Quinoline-carboxamide | 1.3[7] |
| Capmatinib | Imidazopyrazine | 0.13[8] |
| Savolitinib | Pyridopyrimidinone | 5[7] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the c-Met kinase by 50%. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Other Notable Targets (IC50 in nM) |
| Pyrrolo[2,1-f]triazine Derivative (27a) | c-Met, VEGFR2 | VEGFR2 (5.0)[3] |
| Crizotinib | ALK, ROS1, c-Met | ALK (24)[7] |
| Cabozantinib | c-Met, VEGFR2 | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7)[7] |
| Capmatinib | c-Met | Highly selective for c-Met[9] |
| Savolitinib | c-Met | Highly selective for c-Met[7] |
Kinase selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Table 3: Cellular Efficacy in c-Met Dependent Cancer Cell Lines
| Inhibitor | Cell Line | MET Alteration | Cellular IC50/GI50 (nM) |
| Pyrrolo[2,1-f]triazine Derivative (27a) | BaF3-TPR-Met | Fusion | 0.71 ± 0.16 [3] |
| Crizotinib | GTL-16 | Amplification | ~20 |
| Cabozantinib | SNU-5 | Amplification | ~8 |
| Capmatinib | Hs 746T | Amplification | ~1.3 |
| Savolitinib | NCI-H1993 | Amplification | 4.20[10] |
Cellular IC50/GI50 values reflect the inhibitor's ability to suppress cell growth in a cellular context.
Experimental Methodologies for Inhibitor Characterization
To ensure the rigorous evaluation of c-Met inhibitors, a standardized set of biochemical and cellular assays are employed. The following protocols provide a framework for these key experiments.
Caption: A general experimental workflow for c-Met inhibitor evaluation.
In Vitro c-Met Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Dilute recombinant human c-Met kinase to the desired concentration in kinase assay buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr)4:1) and ATP at a concentration near the Km for c-Met.
-
Prepare serial dilutions of the test inhibitor (e.g., the pyrrolo[2,1-f]triazine derivative) in DMSO, followed by dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a 96-well plate.
-
Add the diluted c-Met kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[11]
-
-
Data Analysis:
-
Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Protocol:
-
Cell Culture and Plating:
-
Culture a c-Met-dependent cancer cell line (e.g., one with MET amplification) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
-
Western Blot Analysis of c-Met Phosphorylation
This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of c-Met.[2]
Protocol:
-
Cell Treatment and Lysis:
-
Culture a c-Met-dependent cell line to sub-confluency.
-
Treat the cells with the test inhibitor at various concentrations for a short period (e.g., 1-2 hours).
-
For some cell lines, stimulate c-Met phosphorylation with HGF for a brief period before lysis.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met.
-
Concluding Remarks
The pyrrolo[2,1-f]triazine scaffold represents a highly promising chemical class for the development of potent and selective c-Met inhibitors. As demonstrated by the representative compound from this class, it is possible to achieve nanomolar potency against both the c-Met kinase and c-Met-dependent cancer cells. While established inhibitors like Crizotinib, Cabozantinib, Capmatinib, and Savolitinib have shown clinical benefit, the development of novel agents with improved potency, selectivity, and pharmacokinetic properties remains a key objective in the field. The experimental methodologies outlined in this guide provide a robust framework for the head-to-head comparison and characterization of these next-generation inhibitors, ultimately facilitating the identification of superior therapeutic candidates for patients with c-Met-driven cancers.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931-951. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]
-
Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][3][4][5]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]
-
AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? [Link]
-
NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
ResearchGate. (2025). Pyrrolo[2,1- f ][3][4][5]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. [Link]
- Recondo, G., et al. (2020). Targeting MET Dysregulation in Cancer. Cancer Discovery, 10(7), 922-934.
-
ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? [Link]
-
Google Patents. (2024). CN118613486A - 2,7-Substituted Pyrrolo[2,1-F][3][4][5]Triazines with Protein Kinase Inhibitory Activity.
-
Google Patents. (2017). US20170000800A1 - Pyrrolo[2,1-f[3][4][5]triazine compounds, preparation methods and applications thereof.
-
Google Patents. (2016). US9440981B2 - Pyrrolo[2, 1-F][3][4][5]triazine derivative and use thereof for treating tumors.
-
Google Patents. (2014). CA2627839C - Pyrrolo[2,1-f][3][4][5] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases.
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
ResearchGate. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. [Link]
-
PubMed. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
PubMed. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][3][4][5]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. [Link]
-
PubMed. (2011). Discovery of pyrrolo[2,1-f][3][4][5]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. [Link]
-
ResearchGate. (n.d.). IC 50 Values for Screening Hits (General Library). [Link]
-
PubMed. (2006). 5- methylpyrrolo[2,1-f][3][4][5]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
-
AACR Journals. (2015). Abstract LB-C22: Acquired resistance to the cMET inhibitor savolitinib in lung cancer models through EGFR/mTOR/MYC deregulation and adoption of PIM signaling. [Link]971/Abstract-LB-C22-Acquired-resistance-to-the-cMET)
Sources
- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases - Google Patents [patents.google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the In Vivo Efficacy of Pyrrolotriazine Derivatives as Kinase Inhibitors in Oncology
This guide provides a comparative analysis of the in vivo efficacy of several key pyrrolotriazine derivatives, a class of heterocyclic compounds that have garnered significant attention in oncology for their potent kinase inhibitory activity.[1] By mimicking the purine ring of ATP, these scaffolds serve as a versatile foundation for designing inhibitors that can compete for the ATP-binding pocket of various kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential and experimental considerations of this promising class of therapeutic agents.
The Rationale for Targeting Kinases with Pyrrolotriazine Scaffolds
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes like proliferation, differentiation, survival, and migration.[3] Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[3] The pyrrolotriazine core structure is a privileged scaffold in kinase inhibitor design because it acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the development of derivatives with high potency and selectivity against specific oncogenic kinases, including receptor tyrosine kinases (RTKs) like c-Met, EGFR, and ALK, as well as serine/threonine kinases such as Aurora kinases and components of the MAPK pathway.[3][4]
Comparative In Vivo Efficacy of Pyrrolotriazine Derivatives
The true test of a therapeutic candidate lies in its performance in complex biological systems. In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential. Below, we compare the in vivo efficacy of several notable pyrrolotriazine derivatives.
| Compound | Primary Target(s) | Cancer Model | Dosing & Administration | Key Efficacy Outcome | Reference |
| BMS-777607 | c-Met, Axl, Ron | U118MG Glioblastoma Xenograft | Not specified | >91% tumor remission | [5] |
| BMS-777607 | c-Met, Axl, Ron | SF126 Glioblastoma Xenograft | Not specified | 56% tumor volume reduction | [5] |
| Compound 15 | EGFR, HER2 | N87 Gastric Carcinoma Xenograft | 180 mg/kg | 180% Tumor Growth Inhibition (TGI) | [3] |
| Compound 16 | EGFR, HER2 | GEO Colon Tumor Xenograft | Not specified | Significant TGI | [3] |
| Compound 24 | ALK | Sup-M2 Anaplastic Large-Cell Lymphoma Xenograft | 30 mg/kg | 75-87% TGI | [3] |
| Compound 17l | Pan-Aurora Kinase | Mouse Xenograft Model | Not specified | Demonstrated tumor growth inhibition | [4] |
| Larotrectinib (ARRY-470) | TRKA/B/C | Not specified | Not specified | Dose-dependent tumor inhibition | [6] |
| VS-6766 (Avutometinib) | RAF/MEK | KRAS G12C NSCLC Xenograft (H358) | Not specified | >25% tumor regression (in combination with sotorasib) | [7] |
Expert Analysis:
The data clearly demonstrates the broad applicability of the pyrrolotriazine scaffold. BMS-777607 shows profound efficacy in glioblastoma models by targeting the c-Met and Axl kinases, which are known drivers of invasion and resistance in this aggressive brain cancer.[5][8] The remarkable >91% tumor remission in the U118MG model underscores its potential.[5]
Derivatives targeting the EGFR/HER2 pathway, such as Compound 15 , exhibit very high tumor growth inhibition, indicating potent activity in cancers addicted to this signaling axis, like certain gastric and colon carcinomas.[3] Similarly, ALK inhibitors like Compound 24 show strong efficacy in ALK-driven lymphoma models, a well-validated therapeutic strategy.[3]
The development of pan-Aurora kinase inhibitors like Compound 17l addresses the need for anti-mitotic agents with potentially wider therapeutic windows than traditional chemotherapies.[4] Furthermore, compounds like Larotrectinib and VS-6766 represent the evolution of this class towards highly specific targets (NTRK fusions) or unique mechanisms (dual RAF/MEK clamping), respectively, showcasing the scaffold's adaptability.[6][9] The potent synergy of VS-6766 with a KRAS G12C inhibitor highlights a modern therapeutic approach: combining targeted agents to achieve deeper and more durable responses by vertically suppressing a key signaling pathway.[7]
Mechanism of Action: Inhibition of the c-Met Signaling Pathway
To illustrate the molecular basis of efficacy, let's consider the c-Met pathway, a critical driver in many cancers that is potently inhibited by pyrrolotriazine derivatives like BMS-777607.[10][11] The binding of its ligand, Hepatocyte Growth Factor (HGF), causes c-Met to dimerize and autophosphorylate, triggering downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[10] These pathways promote cell proliferation, survival, and invasion.
Caption: The c-Met signaling pathway and its inhibition by a pyrrolotriazine derivative.
Standard Protocol: Murine Xenograft Efficacy Study
Trustworthy and reproducible in vivo data is paramount. The following protocol outlines a standard workflow for assessing the efficacy of a novel pyrrolotriazine derivative in a subcutaneous xenograft model. The causality behind each step is explained to ensure a self-validating experimental design.
Experimental Rationale: This workflow is designed to determine if the test compound can inhibit the growth of a human tumor in a living system. The use of an immunocompromised mouse prevents rejection of the human cancer cells. Staggering treatment initiation until tumors are established mimics a therapeutic, rather than preventative, clinical scenario.
Caption: Standard workflow for a subcutaneous tumor xenograft efficacy study.
Detailed Methodology:
-
Cell Line Selection & Culture:
-
Step: Select a human cancer cell line with a known genetic driver relevant to the pyrrolotriazine derivative's target (e.g., GTL-16 gastric cancer cells with c-Met amplification for a c-Met inhibitor).[12]
-
Causality: Using a cell line with a validated dependency on the target kinase provides a clear biological rationale. A positive result is more likely to be due to on-target inhibition.
-
Protocol: Culture cells in recommended media (e.g., DMEM + 10% FBS) at 37°C, 5% CO₂. Harvest cells during the logarithmic growth phase using trypsin. Ensure >95% viability via Trypan Blue exclusion.
-
-
Animal Husbandry & Implantation:
-
Step: Use 6-8 week old female athymic nude or SCID mice. Acclimatize animals for at least one week.
-
Causality: Immunocompromised mice are essential to prevent graft-versus-host disease. Age and sex consistency minimizes biological variability.
-
Protocol: Resuspend harvested cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50-100 x 10⁶ cells/mL. Subcutaneously inject 100 µL (5-10 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Step: Measure tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Causality: This non-invasive measurement allows for longitudinal tracking of tumor growth.
-
Protocol: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring the average tumor volume is similar across all groups. This prevents allocation bias.
-
-
Dosing and Administration:
-
Step: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the compound via the intended clinical route (e.g., oral gavage) at one or more dose levels daily.
-
Causality: The vehicle group serves as the negative control, isolating the effect of the compound. A positive control (a known effective drug) validates the model's responsiveness.
-
Protocol: Treatment groups typically include: Vehicle Control, Test Compound (e.g., 30 mg/kg), and Positive Control (e.g., Cabozantinib at 30 mg/kg).[13]
-
-
Efficacy and Tolerability Monitoring:
-
Step: Continue to measure tumor volume and body weight 2-3 times weekly. Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Causality: Body weight is a sensitive indicator of systemic toxicity. The primary efficacy endpoint is the inhibition of tumor growth (TGI).
-
Protocol: TGI (%) is calculated as: [1 - (Average volume of treated tumors / Average volume of vehicle tumors)] x 100.
-
-
Study Termination and Endpoint Analysis:
-
Step: Terminate the study when tumors in the vehicle group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration.
-
Causality: Ethical considerations and experimental consistency require predefined endpoints.
-
Protocol: At termination, collect tumors for weight measurement and downstream analysis (e.g., Western blot for target phosphorylation, immunohistochemistry for proliferation markers like Ki-67).
-
Conclusion and Future Directions
The pyrrolotriazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The in vivo data for derivatives targeting c-Met, EGFR, ALK, Aurora kinases, and the RAF/MEK pathway demonstrates significant anti-tumor activity across a range of challenging cancer models.[3][4][5] The success of these compounds is rooted in their fundamental ability to effectively compete with ATP in the kinase domain, leading to the shutdown of oncogenic signaling.
Future research will likely focus on developing next-generation pyrrolotriazine derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target toxicities, and the ability to overcome known resistance mechanisms. Furthermore, as demonstrated by VS-6766, rational combination strategies that pair these inhibitors with other targeted agents are a key avenue for maximizing clinical benefit. The continued exploration of this versatile chemical class promises to deliver new and effective therapies for cancer patients.
References
-
Brandt, F. W., et al. (2018). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PubMed Central. Available at: [Link]
-
El-Adl, K., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]
-
Carlino, M. S., et al. (2010). PLX-4032, a small-molecule B-Raf inhibitor for the potential treatment of malignant melanoma. PubMed. Available at: [Link]
-
Abdel-Magid, A. F. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available at: [Link]
-
Abrahao, A. B., et al. (2017). A Comparison of Regorafenib and TAS-102 for Metastatic Colorectal Cancer: A Systematic Review and Network Meta-analysis. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Kasi, P. M., et al. (2017). Regorafenib Versus Trifluridine/Tipiracil for Refractory Metastatic Colorectal Cancer: A Retrospective Comparison. PubMed. Available at: [Link]
-
Al-Ostath, S. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Rovito, D., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2024). Comparative efficacy and safety of cabozantinib for malignant tumors: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Pyrrolo[2,1-f][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Abraham, S., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. PubMed. Available at: [Link]
-
Cocco, E., et al. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. PubMed Central. Available at: [Link]
-
Tsai, J., et al. (2008). PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Zhang, Y., et al. (2024). Anti-tumor efficacy of RAF/MEK inhibitor VS6766 in KRAS-mutated colorectal cancer cells. BMC Cancer. Available at: [Link]
-
Mistry, M., et al. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
-
Wang, X., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. PubMed Central. Available at: [Link]
-
Schroeder, G. M., et al. (2009). BMS-777607, a Small-Molecule Met Kinase Inhibitor, Suppresses Hepatocyte Growth Factor–Stimulated Prostate Cancer Metastatic Phenotype In vitro. AACR Journals. Available at: [Link]
-
Le Gall, T., et al. (2021). Regorafenib analogues and their ferrocenic counterparts: synthesis and biological evaluation. New Journal of Chemistry. Available at: [Link]
-
Chayka, O., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI. Available at: [Link]
-
Shi, H., et al. (2012). Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition. Cancer Research. Available at: [Link]
-
González-López, M., et al. (2024). Identification and Characterization of ERK2 Dimerization Inhibitors by Integrated In Silico and In Vitro Screening. PubMed Central. Available at: [Link]
-
Johnson, M. L., et al. (2022). A phase 1/2 study of VS-6766 (RAF/MEK clamp) in combination with sotorasib (G12C inhibitor) in patients with KRAS G12C mutant non–small cell lung cancer (NSCLC) (RAMP 203). ASCO Publications. Available at: [Link]
-
Welford, A. F., et al. (n.d.). The multi-TKI, BMS-777607, results in superior tumor growth... ResearchGate. Available at: [Link]
-
Conca, V., et al. (2024). Redefining the Use of Regorafenib and Trifluridine/Tipiracil Without Bevacizumab in Refractory Metastatic Colorectal Cancer: Findings from the ReTrITA Study. MDPI. Available at: [Link]
-
Yakes, F. M., et al. (2011). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PubMed Central. Available at: [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Verastem, Inc. (2022). Dual RAF/MEK inhibitor VS-6766 enhances antitumor efficacy of KRAS G12C inhibitors through vertical inhibition of RAS, RAF and MEK. AACR Journals. Available at: [Link]
-
Scaife, C. L., et al. (2023). A Real-World Comparison of Regorafenib and Trifluridine/Tipiracil in Refractory Metastatic Colorectal Cancer in the United States. PubMed. Available at: [Link]
-
Paolino, M., et al. (2019). Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. PubMed. Available at: [Link]
-
Sławiński, J., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][14]triazine Derivatives. National Institutes of Health. Available at: [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). A Phase 2 Study of Avutometinib (VS-6766) Plus Defactinib (DURAFAK). ClinicalTrials.gov. Available at: [Link]
-
Liu, M., et al. (2024). Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity. MDPI. Available at: [Link]
-
UCLA Health. (n.d.). A Study of Avutometinib (VS-6766) + Defactinib (VS-6063) in Recurrent Low-Grade Serous Ovarian Cancer. UCLA Health. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one as a Therapeutic Target: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the validation of novel therapeutic targets is a critical and resource-intensive phase.[1][2] This guide provides an in-depth, experience-driven framework for researchers and drug development professionals on the validation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one as a potential therapeutic agent. Drawing from the extensive research into the broader class of pyrrolo[2,1-f][1][3][4]triazine derivatives, we will explore its likely mechanism of action as a kinase inhibitor and present a comparative analysis against established therapeutic alternatives.[5][6][7][8]
The pyrrolo[2,1-f][1][3][4]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and virology.[5][6][7][8] Notably, this heterocyclic system is a key component of the FDA-approved kinase inhibitor avapritinib and the antiviral remdesivir.[5][6] The inherent ability of this scaffold to interact with the ATP-binding sites of kinases makes it a fertile ground for the development of targeted therapies.
The Therapeutic Promise of the Pyrrolo[2,1-f][1][3][4]triazine Scaffold
The pyrrolo[2,1-f][1][3][4]triazine core has been successfully exploited to develop potent and selective inhibitors for a range of kinases implicated in cancer and other diseases. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can tune its selectivity and potency towards specific kinase targets.[3] For instance, derivatives of this class have been identified as inhibitors of:
-
PI3Kδ: Key in immunological disorders and cancers.[3]
-
VEGFR-2 and FGFR-1: Critical mediators of tumor angiogenesis.[2]
-
HER1 (EGFR) and HER2: Overexpressed in various cancers, including breast and lung.[1][4][9][10][11]
-
c-Met and VEGFR-2: Dual inhibition of these kinases is a promising anti-cancer strategy.[12]
-
Adaptor protein 2-associated kinase 1 (AAK1): A potential target for the treatment of neuropathic pain.[13][14]
Given the established precedent, it is highly probable that 6-chloropyrrolo[2,1-f]triazin-4(3H)-one also functions as a kinase inhibitor. The chloro substitution at the 6-position is a critical modification that likely dictates its specific kinase target profile. For the purpose of this guide, we will proceed with the hypothesis that 6-chloropyrrolo[2,1-f]triazin-4(3H)-one is a putative inhibitor of a cancer-related receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
Experimental Validation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one as a Kinase Inhibitor
The validation of a therapeutic target is a multi-faceted process that requires rigorous experimental evidence to establish a clear link between target engagement and a desired phenotypic outcome.[1][2] The following sections outline a comprehensive workflow for validating the therapeutic potential of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
Initial Target Identification and Biochemical Potency
The first step is to identify the specific kinase target(s) of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one and determine its in vitro potency.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Dissolve 6-chloropyrrolo[2,1-f]triazin-4(3H)-one in DMSO to a stock concentration of 10 mM.
-
Kinase Panel: Screen the compound at a concentration of 1 µM against a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases).
-
Assay Principle: Utilize a radiometric, fluorescence, or luminescence-based assay to measure the inhibition of kinase activity. The specific assay format will depend on the kinase.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
-
IC50 Determination: For the identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Expected Outcome: This initial screen will identify the primary kinase targets of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one and provide a preliminary assessment of its selectivity.
Cellular Target Engagement and Downstream Signaling
Once the primary kinase target is identified, the next crucial step is to confirm that the compound engages the target within a cellular context and inhibits its downstream signaling pathway.
Experimental Protocol: Cellular Target Engagement using Western Blotting
-
Cell Line Selection: Choose a cancer cell line that is known to be dependent on the identified target kinase for its growth and survival (e.g., A549 cells for EGFR, HUVEC cells for VEGFR-2).
-
Compound Treatment: Treat the cells with increasing concentrations of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one for a specified duration (e.g., 2 hours).
-
Ligand Stimulation: If applicable, stimulate the cells with the appropriate ligand to activate the target kinase (e.g., EGF for EGFR, VEGF for VEGFR-2).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) form of the target kinase and key downstream signaling proteins (e.g., p-Akt, p-ERK). Also, probe for the total protein levels as a loading control.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation and downstream signaling.
Expected Outcome: This experiment will demonstrate that 6-chloropyrrolo[2,1-f]triazin-4(3H)-one can penetrate the cell membrane, bind to its target kinase, and inhibit its signaling activity.
Caption: Workflow for cellular target validation.
Cellular Proliferation and Viability Assays
The ultimate goal of a targeted cancer therapy is to inhibit the proliferation and induce the death of cancer cells.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed the target-dependent cancer cell line in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: A potent GI50 value in the target-dependent cell line, and a significantly weaker effect in a cell line that does not depend on the target kinase, would provide strong evidence for on-target anti-proliferative activity.
Comparative Analysis: 6-chloropyrrolo[2,1-f]triazin-4(3H)-one vs. Established Inhibitors
To establish the therapeutic potential of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, its performance must be benchmarked against existing drugs that target the same kinase. For this hypothetical example, we will compare it to BMS-599626 (AC480) , a known pyrrolo[2,1-f][1][3][4]triazine-based inhibitor of HER1 (EGFR) and HER2.[1][4][10]
Table 1: Comparative Performance of Kinase Inhibitors
| Parameter | 6-chloropyrrolo[2,1-f]triazin-4(3H)-one (Hypothetical Data) | BMS-599626 (AC480)[1][4][10] |
| Target Kinase(s) | EGFR, HER2 | EGFR, HER2 |
| Biochemical IC50 (EGFR) | To be determined | 20 nM |
| Biochemical IC50 (HER2) | To be determined | 30 nM |
| Cellular p-EGFR IC50 | To be determined | 0.75 µM (GEO cells) |
| Cellular p-HER2 IC50 | To be determined | 0.3 µM (Sal2 cells) |
| Cell Proliferation GI50 | To be determined | 0.24 - 1 µM (in dependent cell lines) |
This table provides a clear framework for comparing the key performance indicators of our compound of interest with an established competitor. The experimental data generated for 6-chloropyrrolo[2,1-f]triazin-4(3H)-one can be directly populated into this table to facilitate a head-to-head comparison.
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one as a therapeutic target. By leveraging the existing knowledge of the pyrrolo[2,1-f][1][3][4]triazine scaffold, we have proposed a likely mechanism of action and provided a detailed experimental framework for its validation.
The successful execution of these experiments will provide the necessary data to build a strong case for the continued development of this compound. A direct comparison with established inhibitors like BMS-599626 will be crucial in determining its potential for differentiation in a competitive therapeutic landscape. Future studies should focus on in vivo efficacy in relevant animal models and a thorough assessment of its pharmacokinetic and toxicological properties.
References
-
Bhide, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][3][4]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]
-
Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][3][4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. [Link]
-
Barberis, C., et al. (2023). Discovery of pyrrolo[2,1-f][1][3][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7. [Link]
-
Inhibitor Research Hub. (2025). BMS 599626 Dihydrochloride: Advanced EGFR/ErbB2 Inhibition in Precision Cancer and Senescence Research. [Link]
-
Singh, S., et al. (2022). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7788. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Li, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 816-827. [Link]
-
Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][3][4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404. [Link]
-
Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3195. [Link]
-
Barberis, C., et al. (2023). Discovery of pyrrolo[2,1-f][1][3][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]
-
Mojzych, M. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][4]triazine Derivatives. Molecules, 24(18), 3293. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 9. epidermal-growth-factor-receptor.com [epidermal-growth-factor-receptor.com]
- 10. selleckchem.com [selleckchem.com]
- 11. crizotinib.biz [crizotinib.biz]
- 12. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cross-Reactivity Profiling of Pyrrolo[2,1-f]triazine Kinase Inhibitors
This guide provides a comprehensive overview and practical comparison of methodologies for assessing the cross-reactivity of pyrrolo[2,1-f]triazine-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Imperative of Selectivity
The pyrrolo[2,1-f]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2][3] Its rigid, planar structure and strategic placement of nitrogen atoms allow for key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[1] This has led to the successful development of targeted therapies for various cancers and other diseases. A notable example is Avapritinib, an FDA-approved inhibitor targeting KIT and PDGFRA kinases, which features the pyrrolo[2,1-f]triazine moiety.[4][5]
While the on-target potency of these inhibitors is a primary focus of drug discovery, understanding their cross-reactivity, or off-target effects, is equally critical. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a kinase inhibitor designed for a specific target may inadvertently inhibit other kinases, leading to unforeseen biological effects and potential toxicities. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design and development, enabling a thorough risk-benefit assessment of a therapeutic candidate.
This guide will explore and compare the leading methodologies for kinase inhibitor profiling, provide a comparative analysis of known pyrrolo[2,1-f]triazine inhibitors, and offer detailed experimental protocols to empower researchers in their quest for selective and safe kinase-targeted therapies.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A multi-faceted approach is often necessary to obtain a complete picture of a compound's selectivity. Here, we compare three key methodologies: in vitro kinome scanning, cellular thermal shift assays (CETSA), and phosphoproteomics. Each offers unique insights into the inhibitor's behavior, from direct enzymatic inhibition to target engagement and downstream signaling effects within a cellular context.
In Vitro Kinome Scanning
This is the most direct method for assessing the inhibitory activity of a compound against a broad panel of purified kinases. Large-scale panels of hundreds of kinases are commercially available, allowing for a comprehensive initial screen.
Principle: The core principle involves measuring the enzymatic activity of a panel of kinases in the presence and absence of the test inhibitor. A reduction in kinase activity indicates inhibition.
Common Assay Formats:
-
Radiometric Assays: These are considered the gold standard, directly measuring the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity.[6][7][8][9][10]
-
Fluorescence-Based Assays: These can utilize various principles, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), to detect either substrate phosphorylation or inhibitor binding.
Advantages:
-
High Throughput: Enables rapid screening against hundreds of kinases.
-
Direct Measurement of Inhibition: Provides quantitative IC50 values for off-target interactions.
-
Standardized: Commercially available panels and kits ensure reproducibility.[11]
Limitations:
-
Lack of Cellular Context: Performed in a cell-free system, it does not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.
-
Artificial Substrates: Often employs generic or peptide-based substrates that may not reflect the kinase's native targets.
Experimental Workflow: In Vitro Kinome Scanning using ADP-Glo™
Caption: Workflow for in vitro kinome profiling using the ADP-Glo™ assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses the direct binding of a drug to its target protein in a cellular environment, including intact cells and tissues.[12][13][14][15]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells or cell lysates are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13][14]
Advantages:
-
Physiologically Relevant: Confirms target engagement in a native cellular environment, accounting for cell permeability and intracellular factors.
-
Label-Free: Does not require modification of the compound or the target protein.
-
Versatile: Can be adapted for high-throughput screening and used in various sample types, including whole blood.[12]
Limitations:
-
Indirect Measure of Inhibition: Target engagement does not always correlate with functional inhibition.
-
Lower Throughput: Traditional Western blot-based CETSA is lower in throughput compared to in vitro screening, although higher-throughput versions are being developed.
-
Requires Specific Antibodies: For targeted analysis, a reliable antibody for the protein of interest is necessary.
Experimental Workflow: CETSA with Western Blot Readout
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Phosphoproteomics
Phosphoproteomics provides a global snapshot of kinase signaling networks within the cell. By quantifying changes in protein phosphorylation in response to an inhibitor, this technique can identify both on-target and off-target effects on a system-wide level.[16][17][18]
Principle: This mass spectrometry-based approach involves the enrichment of phosphorylated peptides from inhibitor-treated and control cells, followed by their identification and quantification. A decrease in phosphorylation at a known substrate site of the target kinase validates on-target engagement, while changes at other phosphorylation sites can reveal off-target activities.[17][18]
Advantages:
-
Systems-Level View: Provides a comprehensive overview of the inhibitor's impact on cellular signaling pathways.
-
Functional Readout: Directly measures the functional consequence of kinase inhibition.
-
Unbiased Discovery: Can identify unexpected off-target effects and novel drug mechanisms.
Limitations:
-
Technically Demanding: Requires specialized equipment and expertise in mass spectrometry and bioinformatics.
-
Lower Throughput: The workflow is complex and time-consuming.
-
Indirect Target Identification: Changes in phosphorylation can be downstream effects and not necessarily due to direct inhibition of the upstream kinase.
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ayvakithcp.com [ayvakithcp.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to In Vivo Validation of Pyrrolo[2,1-f]triazine Efficacy in Animal Models
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique chemical architecture serves as a robust framework for developing potent and selective agents against a variety of oncogenic and inflammatory targets.[3] However, the journey from a promising in vitro profile to a viable clinical candidate is paved with rigorous in vivo validation.
This guide deviates from a simple recitation of protocols. Instead, it offers a comparative analysis of how different pyrrolo[2,1-f]triazine-based compounds have been validated in relevant animal models. We will dissect the scientific rationale behind the choice of models, delve into the nuances of experimental design, and present the resulting efficacy data, providing you with field-proven insights to inform your own preclinical programs.
Chapter 1: Targeting Hematological Malignancies: The Case of Pexmetinib (ARRY-614) in Myelodysplastic Syndromes (MDS)
Scientific Rationale: A Dual-Pronged Attack on MDS
Myelodysplastic Syndromes (MDS) are complex clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[4] The pathophysiology is driven by a combination of malignant cell proliferation and a suppressive, pro-inflammatory bone marrow microenvironment. Two key signaling pathways are implicated:
-
p38 MAP Kinase (MAPK): Over-activation of this pathway by inflammatory cytokines like TNF-α contributes to the suppression of normal hematopoietic stem cells.[4]
-
Tie-2 (Angiopoietin-1 Receptor): Aberrant expression of Tie-2 and its ligands is correlated with a poor prognosis in MDS, playing a role in the survival and proliferation of leukemic cells.[4][5]
Pexmetinib (ARRY-614), a pyrrolo[2,1-f]triazine derivative, was rationally designed as a dual inhibitor of both p38 MAPK and Tie-2.[4] This dual inhibition represents a strategic approach: simultaneously targeting the malignant clone (via Tie-2) and ameliorating the suppressive marrow microenvironment (via p38 MAPK).
Mechanism of Action: Pexmetinib (ARRY-614)
The diagram below illustrates the dual inhibitory action of Pexmetinib. By blocking p38 MAPK, it prevents the downstream signaling cascade that suppresses hematopoiesis. Concurrently, it inhibits Tie-2 phosphorylation, disrupting signals that promote leukemic cell proliferation.
Caption: Inhibition of HER1/HER2 signaling pathways by BMS-599626.
In Vivo Validation: Xenograft Models
The standard for assessing in vivo efficacy of such compounds is the tumor xenograft model. [6][7]Athymic nude mice are commonly used as they lack a T-cell-mediated immune response, allowing for the growth of human tumor cells. [6][8] Data Summary: BMS-599626 Efficacy in Xenograft Models
Preclinical studies demonstrated dose-dependent anti-tumor activity of BMS-599626 in various xenograft models. [8]
| Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Sal2 Xenograft | Vehicle Control | - | Daily for 14 days | 0 | [8] |
| BMS-599626 | 60 | Daily for 14 days | Dose-dependent | [8] | |
| BMS-599626 | 120 | Daily for 14 days | Dose-dependent | [8] | |
| BMS-599626 | 240 | Daily for 14 days | Dose-dependent | [8] |
Note: The primary literature describes a dose-dependent inhibition without providing specific percentages for this model. [8]
Part B: ALK Inhibitors in Anaplastic Large Cell Lymphoma (ALCL)
Scientific Rationale: Anaplastic Lymphoma Kinase (ALK) gene rearrangements result in fusion proteins that act as potent oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and in most cases of ALCL. [9]This makes ALK an attractive therapeutic target. Researchers have successfully designed 2,7-disubstituted-pyrrolo[2,1-f]triazines as potent ALK inhibitors. [1][9] In Vivo Efficacy: Several lead compounds from this series demonstrated oral efficacy in animal models of ALCL. [9]One lead inhibitor, compound 30 , showed superior, dose-related antitumor efficacy in ALK-driven tumor xenografts in mice. [2][9]This validation in a relevant animal model was crucial for demonstrating the therapeutic potential of this specific chemical variant of the pyrrolo[2,1-f]triazine scaffold.
Chapter 3: Dual Targeting of Angiogenesis and Proliferation: c-Met/VEGFR-2 Inhibition
Scientific Rationale: The c-Mesenchymal-epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two critical tyrosine kinases. c-Met drives tumor proliferation, invasion, and metastasis, while VEGFR-2 is a key mediator of tumor angiogenesis. [1][10]Their simultaneous inhibition is a powerful strategy to attack cancer on multiple fronts. Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2. [10][11] From In Vitro Potency to In Vivo Promise: A successful in vivo candidate requires more than just potent enzyme inhibition; it must possess favorable pharmacokinetic (PK) properties. A study by Shi et al. highlights this progression, identifying compound 27a as a lead candidate. [10] Experimental Workflow: Kinase Inhibitor Discovery
The following diagram outlines a typical workflow for identifying and profiling a novel kinase inhibitor, from initial screening to in vivo characterization.
Caption: A streamlined workflow for kinase inhibitor discovery and validation.
Data Summary: Profile of a Dual c-Met/VEGFR-2 Inhibitor (Compound 27a)
Compound 27a demonstrated potent in vitro activity and, crucially, a promising pharmacokinetic profile in Sprague-Dawley rats, indicating its potential for successful in vivo application. [1][10]
| Parameter | Assay / Cell Line | Result (IC50) | Reference |
|---|---|---|---|
| c-Met Kinase Inhibition | Enzymatic Assay | 2.3 ± 0.1 nM | [10] |
| VEGFR-2 Kinase Inhibition | Enzymatic Assay | 5.0 ± 0.5 nM | [10] |
| Cellular Activity (c-Met) | BaF3-TPR-Met Cells | 0.71 ± 0.16 nM | [10] |
| Cellular Activity (VEGFR-2) | HUVEC Cells | 37.4 ± 0.311 nM | [10] |
| Pharmacokinetics | Sprague-Dawley Rats (Oral) | Favorable properties reported | [1][10]|
Chapter 4: Emerging Applications and Future Directions
The adaptability of the pyrrolo[2,1-f]triazine scaffold continues to open new therapeutic avenues.
-
Neuropathic Pain: Researchers at Bristol Myers Squibb have explored pyrrolo[2,1-f]triazine-based inhibitors of Adaptor protein 2-associated kinase 1 (AAK1) . [12][13]AAK1 knockout mice show a reduced response to persistent pain, making it a compelling target. In vivo evaluation of these inhibitors was a key part of establishing the properties needed to recapitulate this phenotype with a small molecule. [13]* Hedgehog Pathway Inhibition: This signaling pathway is crucial in development and is aberrantly activated in several cancers. Novel pyrrolo[2,1-f]triazine derivatives have been designed as Hedgehog pathway inhibitors, with compound 19a showing both potent in vitro activity and satisfactory in vivo pharmacokinetic properties. [14]* MERTK Inhibition: More recently, a hybrid drug design approach using the pyrrolo[2,1-f]triazine scaffold has been employed to develop novel inhibitors of Mer-tyrosine kinase (MERTK), a promising cancer target involved in cell survival and immune regulation. [15]
Conclusion
The in vivo validation of pyrrolo[2,1-f]triazine-based compounds showcases a masterclass in modern drug discovery. The success of this scaffold is not accidental; it is a result of rational design coupled with rigorous preclinical evaluation. This guide has demonstrated that effective in vivo validation hinges on several key principles:
-
Choosing the Right Model: The selection of an animal model must be driven by the underlying biology of the disease and the mechanism of the drug, from inflammatory models for MDS to specific cancer cell line xenografts for solid tumors.
-
Bridging PK/PD and Efficacy: Demonstrating that a compound can achieve sufficient exposure at the target site to engage its molecular target (pharmacodynamics) is critical to interpreting efficacy data.
-
Comparative Analysis: Evaluating novel compounds against existing alternatives or standards of care within the same model provides essential context for their therapeutic potential.
As new targets emerge, the pyrrolo[2,1-f]triazine scaffold will undoubtedly continue to serve as a foundational element for the next generation of targeted therapies. The principles of in vivo validation outlined here will remain the bedrock upon which their clinical promise is built.
References
-
Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia. National Center for Biotechnology Information. [Link]
-
A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes. National Center for Biotechnology Information. [Link]
-
Pyrrolo[2,1-f]t[1][4][5]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
-
Discovery of pyrrolo[2,1-f]t[1][4][5]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]
-
Discovery of pyrrolo[2,1-f]t[1][4][5]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. PubMed. [Link]
-
Discovery of pyrrolo[2,1-f]t[1][4][5]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Center for Biotechnology Information. [Link]
-
2,7-Disubstituted-pyrrolo[2,1-f]t[1][4][5]riazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. ResearchGate. [Link]
-
Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting. PR Newswire. [Link]
-
Pyrrolo[2,1-f]t[1][4][5]riazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][4][5]riazines. ResearchGate. [Link]
-
A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes. PubMed. [Link]
-
Design, synthesis, and evaluation of pyrrolo[2,1-f]t[1][4][5]riazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]
-
A Phase I Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes. Semantic Scholar. [Link]
-
Exploration of novel pyrrolo[2,1-f]t[1][4][5]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Center for Biotechnology Information. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
-
In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. PubMed. [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[1][4][5]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][4][5]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 12. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docking Pyrrolo[2,1-f]triazine Derivatives in Kinase ATP-Binding Sites
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of docking studies involving pyrrolo[2,1-f]triazine derivatives as ATP-competitive kinase inhibitors. We will delve into the structural basis of their interactions, compare their binding affinities, and provide a detailed, validated protocol for performing similar computational experiments.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors.[4][5] Its ability to form key interactions within the ATP-binding site of various kinases makes it a versatile starting point for the design of potent and selective inhibitors. Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes of these derivatives, predicting their affinity, and guiding the structure-activity relationship (SAR) studies crucial for lead optimization.[4]
The Crucial Role of the ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Most small molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site as the endogenous ligand, adenosine triphosphate (ATP). This binding pocket can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. The hinge region, which connects the N- and C-lobes of the kinase domain, is particularly important, as it forms key hydrogen bond interactions that anchor the inhibitor.
Comparative Docking Analysis of Pyrrolo[2,1-f]triazine Derivatives
To illustrate the utility of docking studies, we present a comparative analysis of various pyrrolo[2,1-f]triazine derivatives targeting several key kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.
Key Interactions of the Pyrrolo[2,1-f]triazine Scaffold
Docking studies consistently reveal that the pyrrolo[2,1-f]triazine core acts as a hinge-binder. The nitrogen atoms within the triazine ring are well-positioned to form hydrogen bonds with the backbone amide groups of the hinge region residues. For instance, in VEGFR-2, the N1 of the pyrrolo[2,1-f]triazine ring has been shown to form a crucial hydrogen bond with the amide-NH of Cys919.[4] Similarly, in EGFR, this scaffold interacts with the hinge region residue Met769.[4] These interactions are fundamental to the inhibitory activity of this class of compounds.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its target protein is a critical parameter in drug design. In molecular docking, this is often estimated using a scoring function, which provides a value in kcal/mol. A more negative score generally indicates a more favorable binding interaction.
Below is a table summarizing the docking scores and key interactions for representative pyrrolo[2,1-f]triazine derivatives and established inhibitors against VEGFR-2 and EGFR.
| Compound/Inhibitor | Target Kinase | Docking Score (kcal/mol) | Key Hinge Region Interaction | Other Key Interactions & Notes | Reference |
| Pyrrolo[2,1-f]triazine Derivative 1 | VEGFR-2 | -9.6 | Cys919 | Interactions with Glu885 and Asp1046 in the DFG motif region. | [6] |
| Compound 19 | VEGFR-2 | Not explicitly stated, but occupies the same binding site as Foretinib. | Cys919 | Dual inhibitor of c-Met and VEGFR-2. | [4] |
| Sorafenib | VEGFR-2 | -9.5 | Cys919 | Established VEGFR-2 inhibitor, interacts with Glu885 and Asp1046. | [6] |
| Compound SK31 | EGFR (Wild-Type) | -10.8 | Met769 | Favorable binding energy, also shows activity against mutant EGFR. | [2] |
| Compound 13 | EGFR | Not explicitly stated, but forms a hydrogen bond with Met769. | Met769 | Benzyl indazole group inserted into a hydrophobic pocket. | [4] |
| Erlotinib | EGFR | -7.3 to -9.72 | Met769 | Established EGFR inhibitor. The range in docking scores highlights the sensitivity of the calculation to the specific protein conformation and docking protocol used. | [7][8] |
Analysis of the Data: The data clearly demonstrates that pyrrolo[2,1-f]triazine derivatives can achieve binding affinities comparable to or even exceeding those of established kinase inhibitors. For example, compound SK31 exhibits a more favorable docking score against wild-type EGFR than the reported scores for Erlotinib.[2][7][8] This underscores the potential of this scaffold in developing highly potent kinase inhibitors. The variations in docking scores for the same compound (e.g., Erlotinib) across different studies highlight the importance of using a consistent and validated docking protocol for meaningful comparisons.
Experimental Protocol: A Validated Workflow for Docking Studies
To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is essential. Here, we provide a step-by-step methodology using AutoDock, a widely used and freely available software suite.
I. Preparation of the Receptor and Ligand
A critical first step is the proper preparation of the protein (receptor) and the small molecule (ligand) structures.
-
Receptor Preparation:
-
Obtain the Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand in the ATP-binding site.
-
Clean the PDB File: Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are essential for calculating interactions.
-
Assign Partial Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: The prepared receptor file is saved in the PDBQT format, which includes atomic charges and atom types required by AutoDock.
-
-
Ligand Preparation:
-
Create a 3D Structure: Draw the pyrrolo[2,1-f]triazine derivative using a chemical drawing software and generate a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
-
II. Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.
-
Center the Grid: The grid box should be centered on the ATP-binding site. A reliable way to do this is to center it on the position of the co-crystallized ligand.
-
Define Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A common starting point is a 60x60x60 Å box.
III. Running the Docking Simulation
The docking process itself is performed using the AutoDock program.
-
Set Docking Parameters: Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other relevant settings.
-
Launch the Docking Job: Execute the AutoDock command to start the simulation. The program will explore different conformations and orientations of the ligand within the grid box and calculate the corresponding binding energies.
IV. Analysis of Results
The output of a docking simulation is a set of docked poses for the ligand, each with a corresponding binding energy.
-
Identify the Best Pose: The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein in the best-docked pose. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
-
Compare with Experimental Data: Whenever possible, compare the predicted binding mode and interactions with available experimental data, such as co-crystal structures or SAR data, to validate the docking results.
Visualizing the Docking Workflow and Key Interactions
To further clarify the process and the nature of the molecular interactions, we provide the following diagrams generated using Graphviz.
Caption: Key interactions of pyrrolo[2,1-f]triazine derivatives in the ATP-binding site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of docking studies of pyrrolo[2,1-f]triazine derivatives in kinase ATP-binding sites. The comparative analysis demonstrates the potential of this scaffold to yield potent kinase inhibitors, with predicted binding affinities that can surpass those of established drugs. The detailed experimental protocol offers a validated workflow for researchers to conduct their own in silico screening and lead optimization efforts.
The trustworthiness of docking predictions is greatly enhanced by validation with experimental data. Therefore, it is crucial to integrate computational studies with in vitro and in vivo assays to build robust SAR models. Future studies should focus on performing comparative docking of a larger library of pyrrolo[2,1-f]triazine derivatives against a panel of kinases to better understand the structural determinants of selectivity. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the dynamic nature of protein-ligand interactions and further refine the drug design process.
References
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D‐QSAR, Quantum Chemistry, and Post‐MD Studies for Breast Cancer Therapeutics. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer Nature. Retrieved January 16, 2026, from [Link]
-
Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. Retrieved January 16, 2026, from [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2020). Brieflands. Retrieved January 16, 2026, from [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2021). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Docking pose of sorafenib with VEGFR2. The residues are colored in atom... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 16, 2026, from [Link]
-
(PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][2][3]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2007). Portland Press. Retrieved January 16, 2026, from [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2014). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. (2019). Anticancer Research. Retrieved January 16, 2026, from [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). Springer Nature. Retrieved January 16, 2026, from [Link]
-
AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved January 16, 2026, from [Link]
-
Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. (A, B). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach. (2024). PLOS. Retrieved January 16, 2026, from [Link]
-
Basic docking. (n.d.). Read the Docs. Retrieved January 16, 2026, from [Link]
-
Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D‐QSAR, Quantum Chemistry, and Post‐MD Studies for Breast Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 3. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacokinetic Comparison of Novel Pyrrolo[2,1-f]triazine Analogs for Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors and antiviral agents.[2][4][5] Its unique bicyclic, nitrogen-rich structure allows for versatile substitution patterns, enabling the fine-tuning of pharmacological activity and drug-like properties. For drug development professionals, a deep understanding of the pharmacokinetic (PK) profile of this class of molecules is paramount for translating potent enzymatic activity into in vivo efficacy and safety.
This guide provides a comparative analysis of the pharmacokinetic properties of several novel pyrrolo[2,1-f]triazine analogs, drawing upon key preclinical studies. We will delve into the experimental data, examine the methodologies employed, and offer insights into the structure-pharmacokinetic relationships that govern the absorption, distribution, metabolism, and excretion (ADME) of these promising therapeutic candidates.
Comparative In Vivo Pharmacokinetics of Pyrrolo[2,1-f]triazine Analogs
The in vivo pharmacokinetic profile of a drug candidate is a critical determinant of its potential for clinical success. Key parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and clearance (CL) dictate the dosing regimen and overall exposure of the drug in the body. Below is a comparison of key pharmacokinetic parameters for representative pyrrolo[2,1-f]triazine analogs from different kinase inhibitor programs.
| Compound ID | Target(s) | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (mL/min/kg) | t½ (h) | F (%) | Reference |
| Compound 21 | ALK | Mouse | 10 mg/kg, p.o. | 1030 | 2.0 | 4560 | - | - | 38 | [4][6] |
| Compound 22 | ALK | Rat | 10 mg/kg, i.v. | - | - | - | 12 | 3.4 | - | [4] |
| Compound 27a | c-Met/VEGFR-2 | Rat | 5 mg/kg, p.o. | 489 | 1.0 | 1876 | - | 3.9 | 62.5 | [7] |
| Compound 27a | c-Met/VEGFR-2 | Rat | 2 mg/kg, i.v. | - | - | 1201 | 27.7 | 3.1 | - | [7] |
| Compound 20 | c-Met | Mouse | Not specified | - | - | - | Poor | - | Poor | [4] |
Expert Insights:
The data presented highlights the significant impact of structural modifications on the pharmacokinetic profiles of pyrrolo[2,1-f]triazine analogs. For instance, Compound 27a , a dual c-Met/VEGFR-2 inhibitor, demonstrates excellent oral bioavailability (62.5%) in rats, suggesting efficient absorption from the gastrointestinal tract.[7] In contrast, Compound 21 , an ALK inhibitor, exhibits moderate oral bioavailability (38%) in mice.[4][6] While both compounds show promise, the superior oral bioavailability of Compound 27a may translate to more consistent therapeutic exposures and potentially a lower required oral dose in clinical settings. The "poor" clearance and oral bioavailability reported for the c-Met inhibitor Compound 20 underscore the challenges in optimizing the ADME properties of this scaffold.[4]
The intravenous data for Compound 22 (an ALK inhibitor) and Compound 27a provide valuable information on their distribution and elimination characteristics. Compound 22's low clearance (12 mL/min/kg) in rats suggests efficient metabolic stability and/or low extraction by the liver, contributing to a longer half-life (3.4 h).[4]
In Vitro ADME Profiling: A Mechanistic Look at Pharmacokinetic Behavior
To understand the in vivo observations, a battery of in vitro ADME assays is crucial. These assays provide mechanistic insights into a compound's metabolic stability, potential for drug-drug interactions, and distribution characteristics.
Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism for a vast number of small molecules. Assessing the stability of a compound in the presence of liver microsomes is a standard and critical step in early drug discovery.
Key Findings:
-
A series of 2,7-disubstituted pyrrolo[2,1-f]triazines developed as JAK2 inhibitors were evaluated for their stability in human liver microsomes. The focus of this study was to minimize the formation of reactive metabolites, which can lead to toxicity. Modifications to the aniline substituent at the C2 position were found to decrease the formation of glutathione (GSH) adducts, indicating a lower potential for bioactivation.[8]
-
For the c-Met inhibitor Compound 20 , while specific data is not provided in the search results, it was noted to have "acceptable" stability in mouse liver microsomes, which contrasts with its poor in vivo clearance, suggesting other clearance mechanisms may be at play.[4]
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes by a drug candidate can lead to clinically significant drug-drug interactions (DDIs). Therefore, it is essential to evaluate the inhibitory potential of new chemical entities against the major CYP isoforms.
Standard Protocol:
A typical in vitro CYP inhibition assay involves incubating human liver microsomes with a panel of CYP-specific probe substrates in the presence and absence of the test compound. The formation of the metabolite of the probe substrate is monitored by LC-MS/MS to determine the IC50 value of the test compound against each CYP isoform. This allows for a quantitative assessment of the DDI risk.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active.
Common Methodology:
Equilibrium dialysis is the gold-standard method for determining plasma protein binding. The test compound is added to plasma on one side of a semi-permeable membrane, with buffer on the other side. The system is allowed to reach equilibrium, and the concentration of the compound in both chambers is measured to calculate the fraction unbound.
Experimental Methodologies: Ensuring Data Integrity and Reproducibility
The reliability of pharmacokinetic data is intrinsically linked to the rigor of the experimental design and execution. Below are detailed, step-by-step methodologies for key pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel pyrrolo[2,1-f]triazine analog in mice or rats.
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats or BALB/c mice are acclimated for at least one week before the study, with free access to food and water.
-
Dosing Formulation: The pyrrolo[2,1-f]triazine analog is formulated in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400) and water, to ensure solubility and stability.
-
Dosing Administration:
-
Oral (p.o.): For oral bioavailability studies, animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a specific dose (e.g., 5 or 10 mg/kg).
-
Intravenous (i.v.): For intravenous studies, the compound is administered as a bolus injection into a tail vein.
-
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent such as acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: The concentrations of the pyrrolo[2,1-f]triazine analog in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine the key pharmacokinetic parameters.
In Vitro CYP450 Inhibition Assay
This protocol describes a common method for assessing the potential of a compound to inhibit major human cytochrome P450 enzymes.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Profile of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one Against Clinically Approved Therapeutics
Introduction: The Quest for Novel Kinase Inhibitors
The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer. This has positioned kinase inhibition as one of the most successful strategies in targeted therapy. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[2][3][4] This guide focuses on a novel compound featuring this scaffold: 6-chloropyrrolo[2,1-f]triazin-4(3H)-one . As the specific kinase targets of this compound are yet to be fully elucidated, this document serves as a comprehensive roadmap for its systematic evaluation. We will benchmark its performance against established, FDA-approved kinase inhibitors, providing a robust framework for assessing its therapeutic potential.
Our investigation is founded on the established precedent that the pyrrolo[2,1-f][1][2][3]triazine nucleus can serve as a template for potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Consequently, we have selected a panel of well-characterized, clinically relevant kinases and their corresponding approved inhibitors for a rigorous comparative analysis.
Selection of Comparator Kinase Inhibitors: Establishing a Clinical Benchmark
To contextualize the potential of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one, we have selected three FDA-approved drugs that target kinases frequently inhibited by the pyrrolotriazine scaffold. This allows for a direct comparison of potency, selectivity, and cellular activity.
| Target Kinase | Approved Inhibitor | Therapeutic Indication (Examples) | Rationale for Selection |
| EGFR | Gefitinib | Non-Small Cell Lung Cancer (NSCLC)[5] | A first-generation, well-characterized inhibitor of a key oncogene. |
| VEGFR-2 | Sunitinib | Renal Cell Carcinoma, GIST[6][7] | A multi-kinase inhibitor with potent activity against a critical angiogenic factor. |
| ALK | Crizotinib | ALK-positive NSCLC[8][9] | A first-in-class inhibitor for a specific oncogenic fusion protein. |
Experimental Design: A Multi-faceted Approach to Characterization
A thorough evaluation of a novel kinase inhibitor requires a multi-pronged experimental approach, moving from in vitro biochemical assays to more physiologically relevant cell-based models. This ensures a comprehensive understanding of the compound's potency, mechanism of action, and selectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | Semantic Scholar [semanticscholar.org]
- 5. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy [mdpi.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloropyrrolo[2,1-f]triazin-4(3H)-one
A Comprehensive Guide to the Safe Disposal of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a heterocyclic compound that, due to its chlorinated nature, requires careful waste management. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.
Section 1: Hazard Assessment and Characterization
Compounds with a chlorinated pyrrolotriazine core are generally classified with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[7][8][9]
-
Respiratory Irritation: May cause respiratory irritation.[5][9]
Given these potential hazards, 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[8][10]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[9] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[8][9] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[8][9] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[5][9] |
Section 2: Personal Protective Equipment (PPE) and Spill Management
2.1. Required Personal Protective Equipment
To mitigate exposure risks, the following PPE must be worn when handling 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in any form (solid, solution, or as waste):
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[8]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the solid outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.[11]
2.2. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled hazardous waste container.[7] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Section 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is to collect, segregate, and label it as chlorinated hazardous waste for subsequent removal by a certified waste management provider.
3.1. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][12]
-
Solid Waste:
-
Collect any solid 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, including contaminated items like weighing paper and gloves, in a designated, leak-proof container clearly labeled "Hazardous Waste: Chlorinated Solids."[2]
-
Ensure the container is compatible with the chemical and is kept closed when not in use.[10][12]
-
-
Liquid Waste:
-
Solutions containing 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one should be collected in a separate, leak-proof container labeled "Hazardous Waste: Chlorinated Organic Solvents."[2]
-
Use a container made of a material that will not react with the solvent (e.g., glass for most organic solvents).[2][3]
-
Do not mix this waste stream with other waste categories such as acids, bases, or non-halogenated solvents.[1][12]
-
3.2. Containerization and Labeling
-
Containers: All waste containers must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[10][12] Do not fill containers beyond 90% capacity to allow for expansion.[3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the associated hazards (e.g., "Toxic," "Irritant").[1]
3.3. Storage and Final Disposal
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is close to the point of generation.[3][12] This area should be inspected weekly for any signs of leakage.[10][12]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[3] These specialized companies will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[10] The most common disposal method for chlorinated organic compounds is high-temperature incineration.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Caption: A flowchart outlining the proper disposal procedure for 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Section 4: Conclusion: Fostering a Culture of Safety
The responsible disposal of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from thorough hazard assessment and the use of appropriate PPE to meticulous waste segregation and proper containerization—researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Syngenta. (2007, September 12). Safety Data Sheet for CHARGER MAX® ATZ LITE.
-
Sigma-Aldrich. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Retrieved January 16, 2026, from
-
CymitQuimica. (2024, December 19). Safety Data Sheet for Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved January 16, 2026, from
- TCI Chemicals. (2025, May 22). Safety Data Sheet for 2-Chloro-4,6-diphenyl-1,3,5-triazine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione.
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 6-Chloro-7-deazapurine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Lokteva, E., Golubina, E., Likholobov, V., & Lunin, V. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine (pp. 559-584). Springer, Cham.
-
PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. Retrieved January 16, 2026, from
- ResearchGate. (2008, August). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 98(10), 100155.
-
PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved January 16, 2026, from
-
Chemical Label for 4-chloropyrrolo[2,1-f][1][2][3]triazine. (n.d.). Retrieved January 16, 2026, from
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. cdms.telusagcg.com [cdms.telusagcg.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemical-label.com [chemical-label.com]
- 10. danielshealth.com [danielshealth.com]
- 11. fishersci.com [fishersci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. scribd.com [scribd.com]
Personal protective equipment for handling 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Operational Safety Guide: Handling 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
Executive Safety Summary & Hazard Assessment
Due to the absence of a specific Safety Data Sheet (SDS), 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one must be handled as a substance of unknown and potentially high toxicity . Analysis of analogous structures provides a basis for a conservative hazard assessment. The parent compound, pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, is known to be harmful if swallowed and may cause an allergic skin reaction[4]. Related amine derivatives and other chlorinated heterocycles are classified as toxic if swallowed, and capable of causing serious skin, eye, and respiratory irritation[3][5].
Assumed Primary Hazards:
-
Acute Toxicity (Oral): Potentially toxic or fatal if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Sensitization: Potential to cause allergic skin reactions.
-
Respiratory Irritation: As a solid, dust may cause respiratory tract irritation.
This protocol is designed to mitigate these assumed risks through a stringent application of engineering controls, personal protective equipment, and operational procedures.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness depends on the prior implementation of more comprehensive safety measures.
-
Engineering Controls: All handling of 6-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1][3] This is the most critical step in minimizing inhalation exposure to dust or vapors.
-
Administrative Controls: Adherence to a site-specific Standard Operating Procedure (SOP) is mandatory. Ensure all personnel are trained on the specific hazards and handling techniques outlined in this guide. Never work alone when handling this compound.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations.
| Task | Minimum Required PPE | Rationale & Causality |
| Weighing Solid Compound | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | The highest risk of dust generation and aerosolization occurs during solid handling. The face shield protects against accidental inhalation and facial skin exposure.[1][6] Double gloving minimizes the risk of contamination from pinholes or tears. |
| Preparing Solutions / Dilutions | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles | While the solid is contained, the risk of splashes remains. Goggles provide a seal against chemical entry into the eyes.[2] |
| Reaction Workup & Purification | Double Nitrile Gloves, Polyethylene-Coated Gown, Chemical Splash Goggles, Face Shield | This stage often involves larger volumes, pressure changes, and potential for energetic reactions. A fluid-resistant gown and face shield are critical to protect against significant splashes and sprays.[6][7] |
| Handling >5g Scale | Double Nitrile Gloves (consider a laminate inner glove), Polyethylene-Coated Gown, Chemical Splash Goggles, Face Shield, Respiratory Protection Assessment | At larger scales, the potential for significant exposure increases. A formal respiratory protection assessment by an EHS professional is required to determine if an air-purifying respirator is necessary.[1][8] |
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles meeting the ANSI Z87.1 standard are mandatory at all times.[1][6] A full-face shield must be worn over the goggles whenever there is a risk of splashes, sprays, or energetic reactions, particularly outside of a fume hood.[6][8]
-
Hand Protection: Always wear two pairs of powder-free nitrile gloves.[7] Inspect gloves for any signs of degradation or puncture before use.[1] Remove the outer pair immediately upon suspected contact and dispose of it as hazardous waste. For tasks with higher risk, consider using a more robust inner glove, such as a flexible laminate, with a nitrile outer glove.[6]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[6] For procedures with a high splash potential, a disposable gown made of polyethylene-coated polypropylene or a similar laminate material is required to prevent permeation.[7] Long pants and fully enclosed, chemical-resistant shoes are mandatory; open-toed shoes or sandals are strictly prohibited.[1][6]
-
Respiratory Protection: Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure.[1] If there is any reason to believe that the fume hood is not functioning correctly or if dust cannot be controlled, work must cease immediately, and the area must be evacuated. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[1]
Safe Handling & Operations Workflow
A systematic workflow minimizes errors and ensures safety is integrated at every step.
Step-by-Step Protocol:
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as determined by the task risk assessment (see Section 3).
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.
-
Prepare a labeled hazardous waste container for solid waste and another for liquid waste.
-
-
Weighing & Transfer:
-
Use a tared weigh boat or glass vial to weigh the solid compound. Avoid creating dust clouds.
-
If transferring the solid to a reaction vessel, do so carefully within the fume hood.
-
Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete, quantitative transfer.
-
-
Dissolution & Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the reaction is heated, ensure the apparatus is secure and a cooling bath is on standby for exothermic events.
-
-
Decontamination & Cleanup:
-
All disposable materials that have come into contact with the compound (weigh boats, gloves, absorbent paper) must be placed in the designated solid hazardous waste container.
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the wipes in the solid waste container.
-
Carefully remove PPE, avoiding contact with contaminated outer surfaces. The outer pair of gloves should be removed first, followed by the face shield/goggles and gown. The inner gloves should be the last item removed.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][3]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
Spill: Evacuate the immediate area. If the spill is large or outside of the fume hood, alert others and contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, cover with an inert absorbent material, carefully sweep it up, and place it in the designated solid hazardous waste container.
Waste Management & Disposal Plan
Improper disposal of chlorinated compounds can pose a significant environmental hazard.[10][11] A strict waste management plan is non-negotiable.
-
Waste Segregation: All waste streams must be segregated. Do not mix chlorinated waste with non-chlorinated waste.
-
Solid Waste: This includes contaminated gloves, wipes, absorbent paper, and any residual solid compound. It must be collected in a clearly labeled, sealed container marked "Chlorinated Solid Waste" along with the full chemical name.
-
Liquid Waste: This includes all reaction mother liquors and solvent rinses containing the compound. It must be collected in a sealed, compatible container (e.g., glass or HDPE) that is clearly labeled "Chlorinated Liquid Waste" with the full chemical name and approximate concentrations of all components.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[12] On-site treatment or sewer disposal is strictly forbidden.[12]
References
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet. (2007, September 12).
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
-
Safety Data Sheet: Pyrrolo[2,1-f][1][2][3]triazin-4-amine. (2024, December 19). CymitQuimica. Retrieved from
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- SAFETY DATA SHEET: 6-Chloro-7-deazapurine. (2024, February 7). Fisher Scientific.
-
Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. (n.d.). Sigma-Aldrich. Retrieved from
- SAFETY DATA SHEET: 4-Amino-4H-1,2,4-triazole. (n.d.).
- SAFETY DATA SHEET: Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione. (n.d.).
- Process for destroying chlorinated aromatic compounds. (n.d.). Google Patents.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Chlorine Waste Disposal Strategies. (n.d.). Scribd.
- Disposal of Chlorine-Containing Wastes. (2016). Springer International Publishing.
-
6-aMinopyrrolo[1,2-f][1][2][3]triazin-4(3H)-one Safety Data Sheets. (n.d.). Echemi. Retrieved from
Sources
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. cdms.telusagcg.com [cdms.telusagcg.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 159326-71-3 [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. hazmatschool.com [hazmatschool.com]
- 9. echemi.com [echemi.com]
- 10. scribd.com [scribd.com]
- 11. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
